Samarium-153
説明
Samarium Sm-153 is a beta- and gamma-emitting isotope, with antineoplastic activity. Emitted by samarium Sm 153, beta particles directly damage cellular DNA and, by ionizing intracellular water to produce several types of cytotoxic free radicals and superoxides, indirectly damage intracellular biological macromolecules, resulting in tumor cell death. Samarium Sm 153 also emits gamma-photons that can be detected for external imaging.
特性
CAS番号 |
15766-00-4 |
|---|---|
分子式 |
Sm |
分子量 |
152.92210 g/mol |
IUPAC名 |
samarium-153 |
InChI |
InChI=1S/Sm/i1+3 |
InChIキー |
KZUNJOHGWZRPMI-AKLPVKDBSA-N |
SMILES |
[Sm] |
異性体SMILES |
[153Sm] |
正規SMILES |
[Sm] |
他のCAS番号 |
15766-00-4 |
同義語 |
153Sm radioisotope Samarium-153 Sm-153 radioisotope |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Samarium-153 Decay Scheme and Gamma Emission Spectrum Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium-153 (Sm-153) is a radionuclide of significant interest in nuclear medicine, primarily for its therapeutic applications in the palliation of pain from bone metastases.[1][2] Its favorable decay characteristics, which include the emission of both therapeutic beta particles and imageable gamma photons, make it a valuable tool in the field of theranostics.[3][4] This technical guide provides a comprehensive overview of the Sm-153 decay scheme and a detailed analysis of its gamma emission spectrum, intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
This compound Decay Scheme
This compound decays via beta-minus (β-) emission to the stable isotope Europium-153 (Eu-153).[3][5] The decay process involves the transformation of a neutron into a proton within the Sm-153 nucleus, resulting in the emission of a beta particle (an electron) and an antineutrino. This transformation leads to the formation of a daughter nucleus, Eu-153, which may be in an excited state. The excited Eu-153 nucleus then de-excites to its ground state by emitting gamma photons.
The decay of this compound is characterized by a half-life of approximately 1.93 days (46.3 hours).[1][3][6] The process is governed by a Q-value of 807.6 keV.[5] Sm-153 disintegrates through several beta branches to different energy levels of Eu-153.[5]
Below is a diagram illustrating the decay scheme of this compound to Europium-153.
Caption: Decay scheme of this compound to Europium-153.
Quantitative Decay Data
The following table summarizes the key quantitative data associated with the decay of this compound.
| Parameter | Value | Reference |
| Half-life (T½) | 1.93 days (46.3 hours) | [1][3][6] |
| Q-value (β-) | 807.6 keV | [5] |
| Beta (β-) Emissions | ||
| Maximum Energy (Branching %) | 807 keV (18.4%) | [7] |
| 705 keV (50%) | [3] | |
| 635 keV (30%) | [3] | |
| Gamma (γ) Emissions | ||
| Energy (Intensity %) | 69.67 keV (4.73%) | [8] |
| 83.37 keV (0.192%) | [8] | |
| 97.43 keV (0.772%) | [8] | |
| 103.18 keV (29.19%) | [9] | |
| 172.85 keV (0.0727%) | [9] | |
| X-ray Emissions | ||
| Energy (Intensity %) | 41.54 keV (Kα1) (29.30%) | [9] |
| 47.11 keV (Kβ1) (8.55%) | [9] |
Gamma Emission Spectrum Analysis
The gamma emission spectrum of this compound is dominated by a characteristic photopeak at 103.2 keV.[1] This prominent gamma emission allows for scintigraphic imaging, enabling the visualization of the biodistribution of Sm-153-based radiopharmaceuticals.[3]
Experimental Protocol for Gamma Spectroscopy
The analysis of the Sm-153 gamma emission spectrum is typically performed using a high-purity germanium (HPGe) detector coupled with a multichannel analyzer.
1. Equipment and Setup:
- High-Purity Germanium (HPGe) Detector: Offers high energy resolution, which is crucial for resolving the different gamma peaks.
- Lead Shielding: To minimize background radiation.
- Multichannel Analyzer (MCA): To process the signals from the detector and generate the energy spectrum.
- Calibration Sources: A set of standard gamma-emitting sources with well-known energies and intensities (e.g., Eu-152, Co-60, Cs-137) are required for energy and efficiency calibration.
2. Calibration:
- Energy Calibration: The relationship between channel number and gamma-ray energy is established by acquiring spectra from the calibration sources and fitting the known peak energies to their corresponding channel numbers.
- Efficiency Calibration: The detector's efficiency at different energies is determined by measuring the count rates of the calibration sources and comparing them to their known emission probabilities.
3. Data Acquisition:
- A sample of Sm-153 is placed at a reproducible distance from the detector.
- The spectrum is acquired for a sufficient amount of time to achieve good counting statistics, especially for the less intense peaks.
4. Spectrum Analysis:
- The acquired spectrum is analyzed to identify the photopeaks corresponding to the gamma emissions of Sm-153.
- The net peak area of each photopeak is calculated by subtracting the background continuum.
- The activity of the Sm-153 sample can be determined from the net peak areas, the detector efficiency, and the gamma-ray emission probabilities.
Below is a diagram illustrating a typical experimental workflow for gamma spectrum analysis.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From pain relief to cancer treatment | SCK CEN [sckcen.be]
- 5. lnhb.fr [lnhb.fr]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. www-nds.iaea.org [www-nds.iaea.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: Neutron Capture Cross Section of Samarium-152 for Samarium-153 Production
Authored for: Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Executive Summary
Samarium-153 (Sm-153) is a radionuclide of significant interest in nuclear medicine, particularly for targeted radionuclide therapy and palliative care for bone metastases.[1][2][3] Its therapeutic efficacy is derived from the emission of beta particles, while its co-emitted gamma photons are suitable for SPECT imaging, establishing it as a valuable theranostic agent.[1][4] The primary production route for Sm-153 is via the neutron capture reaction of stable Samarium-152 (¹⁵²Sm), specifically the ¹⁵²Sm(n,γ)¹⁵³Sm reaction. Accurate and comprehensive data on the neutron capture cross section of ¹⁵²Sm are paramount for optimizing Sm-153 production yields, ensuring radionuclidic purity, and planning irradiation schedules in nuclear reactors. This document provides a detailed overview of the neutron capture cross section of ¹⁵²Sm, experimental methodologies for its determination, and the production pathway of Sm-153 for clinical applications.
The ¹⁵²Sm(n,γ)¹⁵³Sm Reaction and its Significance
The production of Sm-153 is achieved through the bombardment of an enriched ¹⁵²Sm target with neutrons, typically in a nuclear reactor.[5][6] The ¹⁵²Sm nucleus captures a neutron and transitions to an excited state of ¹⁵³Sm, which then de-excites by emitting gamma radiation, resulting in the final ¹⁵³Sm product. The probability of this capture reaction occurring is quantified by the neutron capture cross section (σ), measured in barns (1 barn = 10⁻²⁴ cm²). This value is highly dependent on the energy of the incident neutrons. For Sm-153 production, the thermal neutron cross section is of particular importance as nuclear reactors provide high thermal neutron fluxes.[4]
This compound has a half-life of 1.93 days (approximately 46.3 hours) and decays to stable Europium-153 (¹⁵³Eu) via beta decay.[1][4][7] It emits beta particles with maximum energies of 705 keV and 635 keV, which are effective for therapy, and a 103 keV gamma photon that allows for imaging.[1][4]
Neutron Capture Cross Section Data for ¹⁵²Sm
The thermal neutron capture cross section for the ¹⁵²Sm(n,γ)¹⁵³Sm reaction has been measured by various research groups and is documented in several nuclear data libraries. The values show some variation depending on the experimental setup and data evaluation methods. A summary of reported cross-section values at different neutron energies is presented below.
| Neutron Energy (eV) | Reported Cross Section (barns) | Reference | Notes |
| Thermal (0.0253 eV) | 206 | [8] | Evaluated data. |
| 205 ± 5 | [9] | ||
| 204.8 ± 7.9 | [10] | Determined relative to the ⁵⁵Mn(n,γ)⁵⁶Mn reaction. | |
| 208 ± 5 | [9] | ||
| 210 ± 20 | [9] | ||
| 0.0334 eV | 184 ± 22 | [9][10] | First measurement at this energy, consistent with ENDF/B-VII and TENDL-2012 data libraries. |
| 0.0536 eV | 157 ± 14 | [9] | |
| 155.6 ± 9.0 | [11] | Measured using an activation technique at the TRIGA Mark-II research reactor. |
Experimental Protocols for Cross-Section Measurement
The determination of the ¹⁵²Sm(n,γ)¹⁵³Sm cross section typically involves the activation technique. A target of known composition is irradiated in a well-characterized neutron field, and the resulting activity of the product nuclide (¹⁵³Sm) is measured.
General Experimental Workflow
The overall process for the experimental determination of the neutron capture cross section is depicted below.
References
- 1. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. radiacode.com [radiacode.com]
- 4. Frontiers | Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy [frontiersin.org]
- 5. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. radiacode.com [radiacode.com]
- 8. lnhb.fr [lnhb.fr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Chelation Chemistry of Samarium-153 with Novel Macrocyclic Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium-153 (¹⁵³Sm) is a radionuclide of significant interest for targeted radionuclide therapy due to its favorable decay characteristics. It emits both therapeutic β⁻ particles and γ photons suitable for SPECT imaging, making it a valuable theranostic agent. The efficacy and safety of ¹⁵³Sm-based radiopharmaceuticals are critically dependent on the stability of the complex formed between the metal ion and a chelating ligand. While acyclic ligands like EDTMP have been used clinically, there is a growing interest in macrocyclic ligands due to their potential for forming highly stable and kinetically inert complexes with lanthanides. This guide provides a technical overview of the chelation chemistry of ¹⁵³Sm with a focus on novel macrocyclic ligands, presenting key data, experimental protocols, and workflow visualizations.
Data Presentation: Comparative Analysis of Macrocyclic Ligands for this compound
The selection of an appropriate macrocyclic ligand is crucial for the development of effective ¹⁵³Sm-based radiopharmaceuticals. Key parameters for evaluation include thermodynamic stability (log K), radiolabeling efficiency, and in vitro/in vivo stability.
Thermodynamic Stability Constants
The thermodynamic stability constant (log K) is a measure of the strength of the metal-ligand complex. Higher log K values generally indicate a more stable complex. Below is a comparison of the stability constants for Sm(III) with several macrocyclic ligands.
| Ligand | Log K (Sm³⁺) | Conditions | Reference |
| DOTA | 22.7 | 298.0 K, I = 0.10 mol dm⁻³ in NMe₄NO₃ | [1][2] |
| DOTP | 22.0 | 298.0 K, I = 0.10 mol dm⁻³ in NMe₄NO₃ | [1][2] |
| ac3py14 | 15.5 | 298.0 K, I = 0.10 mol dm⁻³ in NMe₄NO₃ | [1][2] |
| p3py14 | 20.3 | 298.0 K, I = 0.10 mol dm⁻³ in NMe₄NO₃ | [1][2] |
Radiolabeling Efficiency
The efficiency of incorporating ¹⁵³Sm into the macrocyclic ligand is a critical parameter for radiopharmaceutical production. The following table summarizes the radiolabeling efficiency of a DOTA derivative with high specific activity (HSA) ¹⁵³Sm under various conditions.
| Ligand | Ligand Concentration (nmol/L) | Temperature (°C) | Radiolabeling Yield (%) | Reference |
| p-SCN-Bn-DOTA | 1 | 30 | ~50 | [2] |
| p-SCN-Bn-DOTA | 1 | 60 | ~91 | [2] |
| p-SCN-Bn-DOTA | 1 | 90 | ~90 | [2] |
| p-SCN-Bn-DOTA | 5 | 30 | ~85 | [2] |
| p-SCN-Bn-DOTA | 5 | 60 | >95 | [2] |
| p-SCN-Bn-DOTA | 5 | 90 | >95 | [2] |
| p-SCN-Bn-DOTA | 10 | 30 | ~90 | [2] |
| p-SCN-Bn-DOTA | 10 | 60 | >98 | [2] |
| p-SCN-Bn-DOTA | 10 | 90 | >98 | [2] |
In Vitro and In Vivo Stability
The stability of the radiolabeled complex in biological environments is paramount to prevent the release of free ¹⁵³Sm, which can lead to off-target radiation toxicity.
| Complex | Medium | Stability | Reference |
| [¹⁷⁷Lu]Lu-AAZTA⁵-SA-mAb | Human Serum | >94% after 15 days | [1] |
| [¹⁷⁷Lu]Lu-AAZTA⁵-SA-mAb | PBS | >92% after 15 days | [1] |
| [¹⁵³Sm]Sm-DOTA-TATE | Healthy Mice | No significant bone uptake observed, indicating high in vivo stability. | [3] |
Note: While the in vitro data is for Lutetium-177, the similar chemistry of lanthanides suggests that the this compound complex with AAZTA would also exhibit high stability.
Experimental Protocols
Detailed methodologies are essential for the synthesis, radiolabeling, and evaluation of novel ¹⁵³Sm-macrocyclic complexes.
Synthesis of Novel Macrocyclic Ligands
1. Synthesis of AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid)
The synthesis of AAZTA involves a multi-step process, beginning with the formation of the diazepine ring followed by functionalization with carboxymethyl arms. A general synthetic scheme is as follows:
-
Step 1: Diazepine Ring Formation: A nitro-Mannich reaction is employed. N,N'-dibenzylethylenediamine diacetate is heated with nitroethane and formaldehyde in ethanol to yield 1,4-dibenzyl-6-methyl-6-nitroperhydro-1,4-diazepine.[1]
-
Step 2: Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent such as H₂ with a Pd/C catalyst.
-
Step 3: Carboxymethylation: The secondary amines of the diazepine ring and the newly formed primary amine are alkylated with a protected haloacetic acid (e.g., tert-butyl bromoacetate) in the presence of a base.
-
Step 4: Deprotection: The protecting groups on the carboxylate arms are removed, typically by acid hydrolysis, to yield the final AAZTA ligand.[1]
2. Synthesis of a Bifunctional PCTA Derivative ((S)-5-(p-nitrobenzyl)-PCTA)
This protocol outlines the synthesis of a bifunctional PCTA ligand suitable for conjugation to biomolecules.
-
Step 1: Synthesis of the Triamine Precursor: N, N', N''-tritosyl (S)-2-(p-nitrobenzyl)-diethylenetriamine is prepared from L-nitrophenylalanine.[4]
-
Step 2: Macrocyclization: The triamine precursor is reacted with a pyridine-containing dialkylating agent in the presence of a base to form the macrocyclic ring.
-
Step 3: Alkylation of Pendant Arms: The secondary amines of the macrocycle are alkylated with a protected haloacetic acid.
-
Step 4: Deprotection: The protecting groups are removed to yield the final bifunctional PCTA ligand.[4]
Radiolabeling with this compound
General Protocol for Radiolabeling of a DOTA-derivative (p-SCN-Bn-DOTA) with HSA ¹⁵³Sm:
-
Materials: High specific activity ¹⁵³SmCl₃, p-SCN-Bn-DOTA, 0.1 M NaOAc buffer (pH 4.7).
-
Procedure:
-
To a solution of p-SCN-Bn-DOTA in 0.1 M NaOAc buffer (pH 4.7), add 0.5 MBq of HSA ¹⁵³SmCl₃. The final ligand concentration can be varied (e.g., 1, 5, or 10 nmol/L).
-
The total reaction volume is adjusted to 1 mL with the NaOAc buffer.
-
The reaction mixture is incubated in a thermomixer for 60 minutes at a constant temperature (e.g., 30, 60, or 90°C).[2]
-
After incubation, the radiolabeling yield is determined using thin-layer chromatography (TLC).
-
Quality Control
-
Radiochemical Purity: The radiochemical purity of the ¹⁵³Sm-labeled macrocycle is typically assessed by radio-TLC. For example, using a stationary phase like iTLC-SG paper and a mobile phase such as an acetonitrile:water mixture (70/30), the complexed ¹⁵³Sm will migrate with the solvent front, while unchelated ¹⁵³Sm will remain at the origin. The distribution of radioactivity on the TLC strip is then measured using a gamma counter.[2]
Mandatory Visualizations
Structures of Novel Macrocyclic Ligands
Caption: Structures of DOTA derivatives and novel macrocyclic ligands for this compound.
Experimental Workflow for Radiopharmaceutical Development
Caption: General workflow for the development of ¹⁵³Sm-macrocyclic radiopharmaceuticals.
Conclusion
The development of novel macrocyclic ligands for this compound holds significant promise for advancing targeted radionuclide therapy. Ligands such as functionalized DOTA derivatives, PCTA, and AAZTA offer the potential for high in vivo stability, a critical factor for minimizing off-target toxicity and maximizing therapeutic efficacy. While the available data for Sm-153 complexes with some of the newer macrocycles is still emerging, the foundational principles of lanthanide chelation chemistry, combined with the promising results from related radionuclides, provide a strong rationale for their continued investigation. Further research focusing on the systematic evaluation of these novel ligands with this compound, including detailed characterization of their stability, radiolabeling kinetics, and in vivo performance, will be instrumental in translating these promising chelators into clinically effective radiopharmaceuticals.
References
- 1. AAZTA-Derived Chelators for the Design of Innovative Radiopharmaceuticals with Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (S)-5-(p-Nitrobenzyl)-PCTA, a Promising Bifunctional Ligand with Advantageous Metal Ion Complexation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Novel Samarium-153 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and preclinical evaluation of new and established Samarium-153 (¹⁵³Sm) radiopharmaceuticals. Emphasizing a hands-on approach for research and development, this document details experimental protocols, presents comparative data, and visualizes key processes to facilitate the advancement of therapeutic radiopharmaceuticals.
Introduction to this compound in Radiotherapy
This compound is a radionuclide of significant interest for targeted radiotherapy.[1][2] Its favorable decay characteristics, including the emission of therapeutic beta particles and imageable gamma photons, make it a theranostic agent.[1][2] The relatively short half-life of ¹⁵³Sm ensures a high dose rate, which can be therapeutically advantageous, while its gamma emissions allow for scintigraphic imaging to monitor the biodistribution of the radiopharmaceutical.[3][4] The primary clinical application of ¹⁵³Sm-based radiopharmaceuticals has been in the palliation of pain from bone metastases.[3] This is achieved by chelating ¹⁵³Sm with bone-seeking phosphonate ligands.[3]
Production of this compound
The production of ¹⁵³Sm for radiopharmaceutical use is primarily achieved through the neutron bombardment of enriched Samarium-152 (¹⁵²Sm) targets in a nuclear reactor.[5][6] The process, known as neutron capture, results in the formation of ¹⁵³Sm.[3]
A novel method for producing high specific activity (HSA) ¹⁵³Sm has been developed, which is crucial for targeted radionuclide therapy beyond bone pain palliation.[1][2] This method involves the mass separation of the irradiated target material, significantly increasing the specific activity of the final product.[1]
Table 1: Physical Properties of this compound
| Property | Value |
| Half-life | 46.3 hours (1.93 days)[1][7] |
| Beta (β⁻) Energies (Max) | 640 keV, 710 keV, 810 keV[3][4] |
| Mean Beta (β⁻) Energy | 233 keV[3] |
| Gamma (γ) Energy | 103.2 keV[7] |
| Production Method | Neutron irradiation of enriched ¹⁵²Sm₂O₃[5][6] |
Synthesis of this compound Radiopharmaceuticals
The synthesis of ¹⁵³Sm radiopharmaceuticals involves the chelation of the ¹⁵³Sm³⁺ cation with a suitable ligand. For bone-targeting applications, polyaminophosphonic acids are the most commonly employed chelators.
Overview of Key Phosphonate Ligands
-
EDTMP (Ethylenediamine tetramethylene phosphonate): The most widely used and clinically approved ligand for ¹⁵³Sm, forming the basis of ¹⁵³Sm-EDTMP (Quadramet®).[5]
-
DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid): A macrocyclic ligand that forms highly stable complexes with lanthanides, showing promise for enhanced in vivo stability.
-
PDTMP (Propylene diamine tetramethylene phosphonate): An analogue of EDTMP that has been investigated as a bone-seeking agent.[8]
-
TTHMP (Triethylene tetramine hexamethylene phosphonate): Another polyaminophosphonic acid ligand explored for its chelating properties with ¹⁵³Sm.[9]
Experimental Protocol: General Radiolabeling Procedure
The following protocol outlines the general steps for radiolabeling a phosphonate ligand with ¹⁵³Sm. Specific parameters such as ligand concentration, pH, temperature, and incubation time will vary depending on the specific ligand used.
-
Preparation of ¹⁵³SmCl₃: The irradiated ¹⁵²Sm₂O₃ target is dissolved in hydrochloric acid to produce an aqueous solution of ¹⁵³SmCl₃.[5]
-
Ligand Dissolution: The phosphonate ligand (e.g., EDTMP, DOTMP) is dissolved in a suitable buffer, typically at an alkaline pH.
-
Complexation Reaction: The ¹⁵³SmCl₃ solution is added to the ligand solution. The pH of the reaction mixture is adjusted to the optimal range for complexation (typically pH 7-9).
-
Incubation: The reaction mixture is incubated at a specific temperature (ranging from room temperature to elevated temperatures) for a defined period to ensure complete complexation.
-
Final Formulation: The pH of the final product is adjusted to a physiologically acceptable range (around 7.4) for injection.
Characterization of this compound Radiopharmaceuticals
Thorough characterization is essential to ensure the quality, safety, and efficacy of the radiopharmaceutical. This involves a series of physicochemical and biological tests.
Quality Control Protocols
4.1.1. Radiochemical Purity
-
Objective: To determine the percentage of ¹⁵³Sm that is successfully complexed with the ligand.
-
Method: Instant Thin Layer Chromatography (ITLC) or Radio-High Performance Liquid Chromatography (Radio-HPLC).
-
ITLC Protocol:
-
Spot a small volume of the radiopharmaceutical onto an ITLC strip (e.g., silica gel).
-
Develop the chromatogram using a suitable mobile phase (e.g., saline, methanol/ammonium acetate mixture).
-
The uncomplexed ¹⁵³Sm³⁺ will remain at the origin, while the ¹⁵³Sm-ligand complex will migrate with the solvent front.
-
Determine the distribution of radioactivity on the strip using a radio-TLC scanner.
-
Calculate the radiochemical purity as: (Activity of complex / Total activity) x 100%.
-
-
4.1.2. In Vitro Stability
-
Objective: To assess the stability of the radiopharmaceutical complex over time in a physiological-like environment.
-
Method:
-
Incubate the radiopharmaceutical in human serum at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the mixture.
-
Analyze the radiochemical purity of each aliquot using ITLC or Radio-HPLC as described above.
-
Comparative Data of New ¹⁵³Sm Radiopharmaceuticals
The following table summarizes key characteristics of different ¹⁵³Sm radiopharmaceuticals based on available literature. It is important to note that experimental conditions may vary between studies.
Table 2: Comparative Characteristics of ¹⁵³Sm Radiopharmaceuticals
| Radiopharmaceutical | Ligand:Metal Ratio | Radiolabeling Yield | Specific Activity | In Vitro Stability (24h in serum) | Reference |
| ¹⁵³Sm-EDTMP | High excess | >95% | - | High | [5] |
| ¹⁵³Sm-DOTMP | 2:1 | Near quantitative | - | High | |
| ¹⁵³Sm-PDTMP | 66:1 | Quantitative | >500 mCi/mg | Stable at room temp. | [8] |
| ¹⁵³Sm-TTHMP | - | >99% | 278 GBq/mmol | Stable at 37°C | [9] |
| HSA ¹⁵³Sm-DOTA | - | Near quantitative | 1.87 TBq/mg | - | [1] |
Preclinical Evaluation: Biodistribution Studies
Biodistribution studies are crucial for determining the uptake, retention, and clearance of the radiopharmaceutical in a living organism.
Experimental Protocol: Rodent Biodistribution Study
This protocol provides a general guideline for conducting ex vivo biodistribution studies in rodents.[8][9]
-
Animal Model: Use healthy, age- and weight-matched rodents (e.g., Wistar rats or BALB/c mice).
-
Administration: Inject a known amount of the ¹⁵³Sm radiopharmaceutical intravenously via the tail vein.
-
Time Points: Euthanize groups of animals at predetermined time points post-injection (e.g., 30 minutes, 2, 4, 24, 48 hours).
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, and bone).
-
Radioactivity Measurement: Weigh each organ/tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.
Comparative Biodistribution Data
The following table presents a summary of biodistribution data for various ¹⁵³Sm radiopharmaceuticals in rodents. Direct comparison should be made with caution due to variations in experimental models and time points.
Table 3: Comparative Biodistribution of ¹⁵³Sm Radiopharmaceuticals in Rodents (%ID/g)
| Organ | ¹⁵³Sm-EDTMP (Rats, 2h) | ¹⁵³Sm-DOTMP (Rats, 30min) | ¹⁵³Sm-PDTMP (Rats, 48h) | ¹⁵³Sm-TTHMP (Rats, 48h) | Reference |
| Blood | Low | Low | - | Low | [10] |
| Bone (Femur/Tibia) | High | 4.52 ± 0.49 | ~2% | High | [8] |
| Liver | Low | Minimal | Slightly Higher | Low | [8][10] |
| Kidney | Low | Minimal | - | Low | [10] |
| Muscle | Low | - | - | - | [10] |
Conclusion
The development of new this compound radiopharmaceuticals continues to be a promising area of research in nuclear medicine. While ¹⁵³Sm-EDTMP remains the clinical standard for bone pain palliation, novel chelators like DOTMP offer the potential for improved stability and in vivo performance. Furthermore, the advent of high specific activity ¹⁵³Sm opens up new avenues for targeted radionuclide therapy of other cancers. The experimental protocols and comparative data presented in this guide are intended to provide a foundational resource for researchers and developers in this exciting field, facilitating the design and evaluation of the next generation of ¹⁵³Sm-based therapeutic agents.
References
- 1. MIB Guides: Preclinical radiopharmaceutical dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-EDTMP biodistribution and dosimetry estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biochemical Evaluation of this compound Oxide Nanoparticles Functionalized with iPSMA-Bombesin Heterodimeric Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 10. Modeling the time dependent biodistribution of this compound ethylenediamine tetramethylene phosphonate using compartmental analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Novel Samarium-153 Phosphonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium-153 (¹⁵³Sm), with its favorable decay characteristics including both therapeutic β⁻ particles and imageable γ photons, presents a compelling radionuclide for the development of bone-seeking radiopharmaceuticals.[1][2] While ¹⁵³Sm-EDTMP (Quadramet®) is an established agent for the palliation of bone pain, the quest for novel phosphonate-based agents with improved properties continues.[3][4] This technical guide provides an in-depth overview of the preclinical evaluation of emerging this compound phosphonates, focusing on novel chelating ligands designed to enhance therapeutic efficacy and safety. The core of this guide centers on two such promising agents: ¹⁵³Sm-DOTMP (CycloSAM®) and ¹⁵³Sm-BPAMD .
This document details their synthesis, radiolabeling, and preclinical assessment, presenting quantitative data in structured tables for comparative analysis. Detailed experimental methodologies are provided to the extent available in published literature, alongside visualizations of key experimental workflows and the fundamental mechanism of action to aid in comprehension and future research endeavors.
Core Compounds in Preclinical Development
Recent advancements in the field have centered on developing phosphonate ligands that form highly stable complexes with this compound, potentially offering advantages over existing agents. Two leading candidates in preclinical and early clinical development are:
-
This compound DOTMP (CycloSAM®): This compound utilizes the macrocyclic chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonate (DOTMP). The macrocyclic structure is designed to bind ¹⁵³Sm with high stability.[5] Preclinical studies have explored its potential for delivering high-dose radiation without the saturation effects observed with other agents.[6][7]
-
This compound BPAMD: This agent is based on the DOTA-functionalized bisphosphonate, (4-{[(bis(phosphonomethyl))carbamoyl]methyl}-7,10-bis(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl) acetic acid (BPAMD). This molecule is being investigated as a theranostic agent, with potential for labeling with both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu, ¹⁵³Sm) radionuclides.[8][9][10]
Experimental Protocols
Synthesis of Phosphonate Ligands
Detailed, step-by-step synthesis protocols for DOTMP and BPAMD are often proprietary and not fully disclosed in publicly available literature. However, the general principles of phosphonate ligand synthesis are well-established.
General Synthesis of α-aminophosphonates: A common method for the synthesis of α-aminophosphonates is the Pudovik reaction. This involves the condensation of an imine with a dialkyl phosphite, often in the presence of a catalyst such as tetramethyl guanidine (TMG). The reaction is typically carried out in an alcohol solvent at a moderately elevated temperature (50-60 °C).[10]
Solid-Phase Synthesis of Phosphonates: For more complex phosphonate-containing molecules, solid-phase synthesis offers advantages in terms of purification and the ability to drive reactions to completion using excess reagents. Key strategies include the H-phosphonate and phosphoramidite methods, which allow for the sequential addition of building blocks to a growing chain on a solid support.[11]
Radiolabeling with this compound
The radiolabeling of phosphonate ligands with this compound typically involves the chelation of ¹⁵³Sm³⁺ by the phosphonate groups of the ligand.
¹⁵³Sm Production: this compound is produced by neutron activation of enriched ¹⁵²Sm₂O₃ in a nuclear reactor. The resulting ¹⁵³Sm₂O₃ is then dissolved in hydrochloric acid to form ¹⁵³SmCl₃, which is used for radiolabeling.[3][12]
Radiolabeling of ¹⁵³Sm-DOTMP:
-
Aqueous solutions of the DOTMP ligand and ¹⁵³SmCl₃ are mixed in a vial in an acidic solution.
-
The pH of the solution is adjusted to between 9 and 9.5 using NaOH to facilitate complexation.
-
The solution is then neutralized to a pH between 7 and 8 using a phosphate buffer.
-
Quality control is performed using methods such as gravity cation exchange chromatography to determine the percentage of free ¹⁵³Sm.[13]
Radiolabeling of ¹⁵³Sm-BPAMD:
-
The ¹⁵³Sm-BPAMD complex is prepared using the BPAMD ligand and ¹⁵³SmCl₃.
-
The labeling yield is optimized by adjusting parameters such as ligand concentration, pH, temperature, and reaction time.
-
Radiochemical purity is assessed using instant thin layer chromatography (ITLC).[10]
In Vitro Studies
While specific in vitro data for novel ¹⁵³Sm-phosphonates is limited in the available literature, general methodologies for evaluating bisphosphonates provide a framework for such studies.
Cell Viability and Cytotoxicity Assays: The cytotoxic effects of novel phosphonates can be evaluated on various cancer cell lines (e.g., neuroblastoma, colorectal cancer) and normal cell lines (e.g., osteoblasts). Assays such as the MTT or Alamar Blue assay can be used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).[12][14]
Hydroxyapatite (HA) Binding Assay: The affinity of bone-seeking radiopharmaceuticals for the mineral component of bone is a critical parameter. This can be assessed in vitro using a hydroxyapatite binding assay.
-
Vials containing known amounts of solid HA are prepared.
-
A saline solution of the radiolabeled phosphonate at a physiological pH is added to the vials.
-
The mixture is shaken for a defined period (e.g., 24 hours) at room temperature.
-
The amount of radioactivity bound to the HA is measured to determine the binding affinity.[10]
Cellular Uptake Studies: The mechanism and extent of cellular internalization of novel phosphonates can be investigated using fluorescently-labeled analogues of the phosphonate ligands.
-
Bone marrow cells or specific cell lines are treated with the fluorescently-labeled phosphonate.
-
Intracellular uptake can be quantified using flow cytometry.
-
The subcellular localization of the compound can be visualized using confocal microscopy.[15]
In Vivo Preclinical Evaluation
Animal models are essential for evaluating the biodistribution, pharmacokinetics, and therapeutic efficacy of novel this compound phosphonates.
Animal Models:
-
Rodent Models (Rats, Mice): Sprague-Dawley rats and Syrian mice are commonly used for initial biodistribution and pharmacokinetic studies.[10][16] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are used to assess anti-tumor efficacy.[12]
-
Canine Models: Dogs with spontaneous osteosarcoma provide a valuable large animal model that closely mimics the human disease, allowing for the evaluation of safety and efficacy in a more clinically relevant setting.[17]
Biodistribution Studies:
-
A known activity of the ¹⁵³Sm-labeled phosphonate is administered to the animals, typically via intravenous injection.
-
At various time points post-injection, animals are euthanized.
-
Tissues and organs of interest (e.g., blood, heart, lungs, liver, kidneys, muscle, bone) are collected, weighed, and the amount of radioactivity in each is measured using a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[16]
Preclinical Imaging:
-
SPECT/CT Imaging: The gamma emission of ¹⁵³Sm allows for single-photon emission computed tomography (SPECT) imaging to visualize the in vivo distribution of the radiopharmaceutical. Co-registration with computed tomography (CT) provides anatomical localization.[10][18]
-
PET/CT Imaging: For theranostic agents like BPAMD, labeling with a positron-emitting radionuclide such as ⁶⁸Ga allows for positron emission tomography (PET) imaging, which offers higher resolution and quantitative accuracy compared to SPECT.[17]
Quantitative Data Summary
The following tables summarize the available quantitative preclinical data for ¹⁵³Sm-DOTMP and ¹⁵³Sm-BPAMD.
Table 1: Preclinical Biodistribution of ¹⁵³Sm-DOTMP in Sprague-Dawley Rats
| Time Post-Injection | Skeletal Uptake (%ID) | Reference |
| 2 hours | 40.5 ± 1.9 | [8] |
| 24 hours | Not specified | |
| 48 hours | Not specified |
Data presented as mean ± standard deviation.
Table 2: Preclinical Biodistribution of ¹⁵³Sm-BPAMD in Syrian Mice (%ID/g)
| Organ | 2 hours | 4 hours | 24 hours | 48 hours | Reference |
| Blood | 0.45 ± 0.09 | 0.21 ± 0.04 | 0.03 ± 0.01 | 0.01 ± 0.00 | [10] |
| Heart | 0.11 ± 0.02 | 0.06 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 | [10] |
| Lung | 0.20 ± 0.04 | 0.11 ± 0.02 | 0.04 ± 0.01 | 0.02 ± 0.00 | [10] |
| Liver | 0.35 ± 0.07 | 0.25 ± 0.05 | 0.10 ± 0.02 | 0.06 ± 0.01 | [10] |
| Spleen | 0.04 ± 0.01 | 0.03 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 | [10] |
| Kidneys | 1.20 ± 0.24 | 0.80 ± 0.16 | 0.15 ± 0.03 | 0.08 ± 0.02 | [10] |
| Bone | 3.50 ± 0.70 | 3.80 ± 0.76 | 4.20 ± 0.84 | 4.50 ± 0.90 | [10] |
Data presented as mean ± standard deviation.
Table 3: Radiolabeling and Stability of Novel ¹⁵³Sm-Phosphonates
| Compound | Radiochemical Purity | Specific Activity | Stability | Reference |
| ¹⁵³Sm-DOTMP | >99% | Not specified | Not specified | [13] |
| ¹⁵³Sm-BPAMD | >98% | 267 GBq/mmol | Stable at room temperature and in human serum for at least 48 hours | [10] |
Visualizations
Mechanism of Action and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of High-Molar-Activity this compound for Targeted Radionuclide Therapy with [153Sm]Sm-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. The Use of Chelated Radionuclide (this compound-Ethylenediaminetetramethylenephosphonate) to Modulate Phenotype of Tumor Cells and Enhance T Cell–Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Towards Optimal Automated 68Ga-Radiolabeling Conditions of the DOTA-Bisphosphonate BPAMD Without Pre-Purification of the Generator Eluate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards Optimal Automated 68Ga‐Radiolabeling Conditions of the DOTA‐Bisphosphonate BPAMD Without Pre‐Purification of the Generator Eluate | Semantic Scholar [semanticscholar.org]
- 10. Preparation, quality control and biodistribution assessment of ¹⁵³Sm-BPAMD as a novel agent for bone pain palliation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound-ethylene diamine tetramethylene phosphonate, a beta-emitting bone-targeted radiopharmaceutical, useful for patients with osteoblastic bone metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Preclinical Investigation of the Saturation and Dosimetry of 153Sm-DOTMP as a Bone-Seeking Radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent Risedronate Analogues Reveal Bisphosphonate Uptake by Bone Marrow Monocytes and Localization Around Osteocytes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling the time dependent biodistribution of this compound ethylenediamine tetramethylene phosphonate using compartmental analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging with radiolabelled bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imaging technologies for preclinical models of bone and joint disorders - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Radiobiology of Samarium-153 Beta Emission In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samarium-153 (153Sm) is a radionuclide with significant therapeutic potential, primarily owing to its emission of medium-energy beta particles and a concomitant gamma photon suitable for imaging. This dual capability positions 153Sm as a valuable tool in the landscape of targeted radionuclide therapy. The in vitro investigation of its radiobiological effects is paramount for understanding its mechanism of action and for the development of novel cancer therapies. This technical guide provides an in-depth overview of the core principles and experimental methodologies for studying the in vitro radiobiology of 153Sm beta emission. We will delve into its mode of action, the cellular responses it elicits—including DNA damage and apoptosis—and the key signaling pathways involved. Detailed experimental protocols for essential in vitro assays are provided, alongside a compilation of quantitative data from relevant studies to serve as a practical resource for researchers in the field.
Introduction to this compound Radiobiology
This compound is a radioisotope that decays via beta emission, with a physical half-life of 46.3 hours.[1] The emitted beta particles have a maximum energy of 0.81 MeV, which corresponds to a tissue penetration range of a few millimeters.[2][3] This localized energy deposition is a key characteristic that makes 153Sm an attractive candidate for targeted radiotherapy, as it can deliver a cytotoxic radiation dose to tumor cells while minimizing damage to surrounding healthy tissues.
The primary mechanism of action of 153Sm's beta particles is the induction of cellular damage, predominantly through the ionization of water molecules, leading to the generation of reactive oxygen species (ROS).[4] These ROS, in turn, cause damage to critical cellular macromolecules, most notably DNA.[4] The resulting DNA lesions, which include single-strand breaks (SSBs) and double-strand breaks (DSBs), trigger a cascade of cellular responses that can ultimately lead to cell death.[4][5]
Cellular Effects of this compound Beta Emission
The interaction of this compound beta particles with cells initiates a complex series of events that determine the ultimate fate of the cell. The principal cellular effects observed in vitro are DNA damage and the induction of programmed cell death, or apoptosis.
DNA Damage
The beta particles emitted by 153Sm induce a spectrum of DNA lesions. While they can cause direct ionization of the DNA molecule, the majority of the damage is indirect, mediated by ROS.[4] This results in a variety of DNA modifications, with SSBs being more frequent than the more lethal DSBs.[4] The cellular response to this damage is orchestrated by the DNA Damage Response (DDR) pathway, a complex signaling network that detects DNA lesions, activates cell cycle checkpoints to halt cell division and allow time for repair, and initiates DNA repair mechanisms.[6][7] Key proteins in the DDR pathway, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are activated in response to DSBs and SSBs, respectively, initiating a signaling cascade that involves downstream effectors like CHK1, CHK2, and the tumor suppressor p53.[6]
Apoptosis Induction
When DNA damage is extensive and beyond the cell's repair capacity, the DDR pathway can trigger apoptosis.[8] this compound has been shown to induce apoptosis in various cancer cell lines in vitro.[8][9] This programmed cell death is a crucial mechanism for eliminating genetically unstable cells and is a primary goal of radionuclide therapy.
Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway is often activated by DNA damage and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent executioner caspases (e.g., caspase-3). This process is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[10]
The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas (also known as CD95 or APO-1).[11] Ionizing radiation has been shown to upregulate the expression of Fas on some cancer cells, potentially sensitizing them to Fas ligand (FasL)-mediated apoptosis.[12][13] The binding of FasL to Fas triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8, leading to the activation of the executioner caspases.[11][14]
Quantitative Data on this compound In Vitro Efficacy
The following tables summarize quantitative data from in vitro studies investigating the effects of this compound and other beta emitters on cancer cells. These data provide a reference for expected outcomes and aid in experimental design.
Table 1: In Vitro Cell Viability and Clonogenic Survival Following Beta Emitter Treatment
| Cell Line | Radionuclide | Activity/Dose | Assay | Endpoint | Result | Reference |
| CA20948 (pancreatic) | 153Sm-DOTA-TATE | 0-10 MBq/mL | MTS Assay | Cell Viability | Activity-dependent reduction to 48 ± 6% | [15] |
| CA20948 (pancreatic) | 153Sm-DOTA-TATE | 0-10 MBq/mL | Clonogenic Assay | Surviving Fraction | Activity-dependent reduction to 28 ± 16% at 10 MBq | [15] |
| Myeloma cell lines | 153Sm-EDTMP | 74 MBq/mL | Clonogenic Assay | Colony Number | 40-50% reduction | [16] |
| Lewis Lung Carcinoma | 153Sm-EDTA | 6 pmol Sm/106 cells | Cell Uptake | % Uptake | 20.8 ± 0.9% | [17] |
| Lewis Lung Carcinoma | 153Sm-EDTA | 600 pmol Sm/106 cells | Cell Uptake | % Uptake | 5.5 ± 0.1% | [17] |
| H460 and H1437 (lung) | X-ray | 0-8 Gy | Clonogenic Assay | Surviving Fraction | Dose-dependent decrease | [18] |
| V79 and A549 (lung) | X-ray | 1-8 Gy | Clonogenic Assay | Surviving Fraction | Dose-dependent decrease | [19] |
Table 2: In Vitro DNA Damage Induced by Beta Emitters
| Cell Line | Radionuclide/Radiation | Dose/Activity | Assay | Endpoint | Result | Reference |
| Bone Tumor Cells | 153Sm-EDTMP | 3.7x102 kBq/mL | DNA Fragmentation | % DNA Fragmentation | Time-dependent increase | [9] |
| Various Cancers | Beta Emitters | - | - | DNA Damage Type | Primarily SSBs, fewer DSBs | [4] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to investigate the radiobiology of this compound.
Cell Culture and 153Sm Treatment
-
Cell Lines: Select appropriate cancer cell lines based on the research question. Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
153Sm Labeling: If using a targeted molecule, label it with 153Sm following established radiolabeling protocols. Ensure high radiochemical purity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., multi-well plates, flasks). After cell attachment, replace the medium with fresh medium containing the desired activity of 153Sm-labeled compound or 153SmCl3 for non-targeted effects. Incubate for the desired duration. Include untreated and, if applicable, non-radioactive compound controls.
Cell Viability Assays
-
MTT/MTS Assay:
-
Seed cells in a 96-well plate and treat with varying concentrations of 153Sm.
-
At the desired time point, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Clonogenic Survival Assay
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a known number of cells into 6-well plates. The number of cells seeded should be adjusted based on the expected survival fraction to yield approximately 50-100 colonies per well.
-
Allow cells to attach overnight.
-
Treat the cells with varying doses of 153Sm.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each dose.
DNA Damage Assays
-
Gamma-H2AX (γH2AX) Immunofluorescence Assay:
-
Seed cells on coverslips or in chamber slides and treat with 153Sm.
-
At the desired time points, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope.
-
-
Comet Assay (Single-Cell Gel Electrophoresis):
-
Harvest cells after 153Sm treatment and prepare a single-cell suspension.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt lysis buffer to remove cellular proteins and membranes, leaving behind the nucleoids.
-
Perform electrophoresis under alkaline or neutral conditions to separate fragmented DNA from intact DNA.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, etc.).
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Harvest cells after 153Sm treatment and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
-
Western Blot Analysis of Apoptosis-Related Proteins:
-
Lyse cells after 153Sm treatment to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for investigating the radiobiology of this compound.
Caption: DNA Damage Response Pathway Activated by this compound.
Caption: Extrinsic Apoptosis Pathway Potentially Modulated by this compound.
Caption: General Experimental Workflow for In Vitro Radiobiology Studies of this compound.
Conclusion
The in vitro investigation of this compound's radiobiological effects is a critical component of advancing its therapeutic applications. By understanding the intricate cellular and molecular responses to its beta emission, researchers can optimize its use in targeted radionuclide therapy, identify potential combination therapies, and ultimately improve patient outcomes. This technical guide provides a foundational framework of knowledge and practical methodologies to empower scientists in their exploration of the radiobiology of this compound. The provided protocols, quantitative data, and pathway diagrams serve as a valuable resource for designing and interpreting in vitro studies in this exciting and evolving field of cancer research.
References
- 1. This compound-EDTMP: pharmacokinetic, toxicity and pain response using an escalating dose schedule in treatment of metastatic bone cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-EDTMP biodistribution and dosimetry estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on apoptosis in bone tumor cells induced by 153Sm* [inis.iaea.org]
- 9. irpa.net [irpa.net]
- 10. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. FAS Death Receptor: A Breast Cancer Subtype-Specific Radiation Response Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fas Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Exploring the Potential of High-Molar-Activity this compound for Targeted Radionuclide Therapy with [153Sm]Sm-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High specific activity [this compound] EDTA for imaging of experimental tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods [mdpi.com]
- 19. Impact of time interval and dose rate on cell survival following low-dose fractionated exposures - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Production Yield of Samarium-153 from Natural Samarium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical production yield of Samarium-153 (¹⁵³Sm) from natural samarium. It is intended to serve as a comprehensive resource for professionals in research, science, and drug development who are involved in the production and application of this medically significant radionuclide. The document outlines the nuclear physics principles governing the production, presents key data in structured tables, details experimental methodologies, and provides visual representations of the production workflow.
Introduction to this compound
This compound is a beta- and gamma-emitting radionuclide with properties that make it highly valuable for therapeutic and diagnostic (theranostic) applications in nuclear medicine.[1][2] Its primary therapeutic efficacy stems from the emission of medium-energy beta particles, while the concurrent gamma emission allows for scintigraphic imaging.[1][2] The most common application of ¹⁵³Sm is in the palliation of bone pain from skeletal metastases.[3] The production of ¹⁵³Sm is typically achieved through neutron activation of Samarium-152 (¹⁵²Sm) in a nuclear reactor.[4]
Theoretical Yield Calculation
The production of ¹⁵³Sm from natural samarium is primarily governed by the neutron capture reaction of the stable isotope ¹⁵²Sm. The overall theoretical yield depends on several key factors: the isotopic abundance of ¹⁵²Sm in natural samarium, the thermal neutron capture cross-section of ¹⁵²Sm, the neutron flux of the reactor, the duration of the irradiation, and the half-life of the produced ¹⁵³Sm.
The rate of production of ¹⁵³Sm atoms (N₁₅₃) can be described by the following differential equation:
dN₁₅₃/dt = N₁₅₂ * σ * Φ - λ * N₁₅₃
Where:
-
N₁₅₂ is the number of ¹⁵²Sm target atoms.
-
σ is the thermal neutron capture cross-section of ¹⁵²Sm.
-
Φ is the thermal neutron flux.
-
λ is the decay constant of ¹⁵³Sm.
-
N₁₅₃ is the number of ¹⁵³Sm atoms.
Solving this differential equation gives the activity of ¹⁵³Sm (A₁₅₃) at the end of irradiation (EOI) of time 't':
A₁₅₃(t) = N₁₅₂ * σ * Φ * (1 - e^(-λt))
The number of target ¹⁵²Sm atoms (N₁₅₂) can be calculated from the mass of the natural samarium target (m_natSm), the isotopic abundance of ¹⁵²Sm, Avogadro's number (Nₐ), and the molar mass of samarium (M_Sm).
Key Parameters for Yield Calculation
A summary of the essential physical and nuclear data required for the theoretical yield calculation is presented in the table below.
| Parameter | Symbol | Value | Reference |
| Isotopic Abundance of ¹⁵²Sm in Natural Samarium | - | 26.75% | [5][6][7] |
| Thermal Neutron Capture Cross-section of ¹⁵²Sm | σ | ~206 barns (2.06 x 10⁻²² cm²) | [1][2] |
| Half-life of ¹⁵³Sm | t₁/₂ | 46.284 hours (1.9285 days) | [1] |
| Decay Constant of ¹⁵³Sm | λ | 1.50 x 10⁻⁵ s⁻¹ | Calculated from half-life |
Production Workflow and Logic
The process of producing ¹⁵³Sm from natural samarium involves a series of sequential steps, from target preparation to the final product. The logical flow of the theoretical yield calculation is also a step-wise process.
Caption: Workflow for the production of ¹⁵³Sm from natural samarium.
Caption: Logical flow for the theoretical yield calculation of ¹⁵³Sm.
Experimental Production Protocols
The production of ¹⁵³Sm involves several critical experimental stages. While specific parameters may vary depending on the available facilities, the general methodology remains consistent.
Target Preparation
-
Material Selection : High-purity natural samarium oxide (Sm₂O₃) is typically used as the target material.
-
Encapsulation : A precisely weighed amount of Sm₂O₃ is encapsulated in a high-purity quartz or aluminum vial.[8] The container must be able to withstand the high temperatures and radiation environment of the nuclear reactor.
-
Sealing : The vial is securely sealed to prevent any leakage of the radioactive material during and after irradiation.
Irradiation
-
Reactor Selection : A nuclear research reactor with a high thermal neutron flux is required for efficient production.
-
Irradiation Position : The encapsulated target is placed in a suitable irradiation channel within the reactor core, where the thermal neutron flux is well-characterized. Neutron fluxes in the range of 10¹³ to 10¹⁴ n/cm²/s are commonly used.[1][8]
-
Irradiation Time : The duration of the irradiation is a critical parameter that influences the final activity of ¹⁵³Sm. It is often optimized to achieve a balance between high production yield and the decay of the product radionuclide. Irradiation can range from several hours to several days.[1][9]
Post-Irradiation Processing
-
Cooling : After irradiation, the target is allowed to "cool" for a period to allow short-lived, unwanted radionuclides to decay.
-
Dissolution : The irradiated Sm₂O₃ is carefully removed from the capsule and dissolved in a suitable acid, typically hydrochloric acid (HCl), to form samarium chloride (SmCl₃).[8]
-
Purification : While using natural samarium will inevitably lead to the co-production of other samarium and europium isotopes, for many applications, the resulting ¹⁵³Sm is used without isotopic separation. However, if higher purity is required, chromatographic methods can be employed.[8]
-
Quality Control : The final product undergoes rigorous quality control tests to determine its radionuclidic purity, radiochemical purity, specific activity, and sterility.
Expected Yields and Specific Activity
The specific activity of ¹⁵³Sm, defined as the activity per unit mass of samarium, is a crucial parameter, especially for targeted radionuclide therapy. Production from natural samarium results in a lower specific activity compared to using enriched ¹⁵²Sm targets.
| Target Material | Neutron Flux (n/cm²/s) | Irradiation Time | Resulting Specific Activity | Reference |
| Natural Sm₂O₃ | 5 x 10¹³ | - | 200-300 mCi/mg | [8] |
| Enriched ¹⁵²Sm₂O₃ | 2 x 10¹⁴ | 13 days | ~135 GBq/mg | [1] |
| Enriched ¹⁵²Sm₂O₃ | - | - | 1.7 - 2.8 GBq/g (in microspheres) | [9] |
Radionuclidic Impurities
When using natural samarium as a target, other stable samarium isotopes will also be activated, and the decay products of ¹⁵³Sm can also capture neutrons. The most significant long-lived radionuclidic impurity is typically Europium-154 (¹⁵⁴Eu), formed by neutron capture on the stable ¹⁵³Eu, which is the decay product of ¹⁵³Sm.[1] Other europium isotopes such as ¹⁵⁵Eu and ¹⁵⁶Eu can also be formed.[10] The presence of these impurities is a critical consideration for the clinical use of ¹⁵³Sm.
Conclusion
The theoretical production yield of ¹⁵³Sm from natural samarium can be reliably calculated based on fundamental nuclear principles and well-established physical constants. While production from natural samarium is a viable and cost-effective method, it results in a lower specific activity and the co-production of radionuclidic impurities compared to the use of enriched ¹⁵²Sm targets. The choice of target material will ultimately depend on the specific requirements of the intended application, balancing cost, achievable specific activity, and the need for subsequent purification steps. This guide provides the foundational knowledge for researchers and professionals to understand and optimize the production of this important medical radionuclide.
References
- 1. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From pain relief to cancer treatment | SCK CEN [sckcen.be]
- 4. radiacode.com [radiacode.com]
- 5. Isotopes of samarium - Wikipedia [en.wikipedia.org]
- 6. chemlin.org [chemlin.org]
- 7. Isotope data for samarium-152 in the Periodic Table [periodictable.com]
- 8. researchgate.net [researchgate.net]
- 9. Neutron-activated biodegradable this compound acetylacetonate-poly-L-lactic acid microspheres for intraarterial radioembolization of hepatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of 153Sm using natural samarium target in Tehran Research Reactor for radiotherapy purposes [inis.iaea.org]
An In-depth Technical Guide to Samarium-153: Decay Product Analysis and Implications for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of Samarium-153 (¹⁵³Sm) decay products and its critical implications in the field of radiopharmaceutical development. As a potent therapeutic radionuclide, a thorough understanding of its decay characteristics, the nature of its decay products, and the presence of any radionuclidic impurities is paramount for ensuring the safety, efficacy, and quality of ¹⁵³Sm-based therapies.
Introduction to this compound
This compound is a radioisotope of significant interest in nuclear medicine, primarily for the palliative treatment of pain arising from bone metastases.[1][2] Its therapeutic efficacy stems from the emission of beta particles, which deposit their energy locally within the target tissue, leading to cell death.[3] Concurrently, it emits gamma photons that are suitable for imaging, making ¹⁵³Sm a valuable theranostic agent.[4] ¹⁵³Sm is typically produced in a nuclear reactor by neutron irradiation of enriched Samarium-152 (¹⁵²Sm).[1]
Decay Characteristics of this compound
This compound has a physical half-life of approximately 46.3 hours (1.93 days).[1][5] It undergoes 100% beta-minus (β⁻) decay to the stable isotope Europium-153 (¹⁵³Eu).[6] This decay process involves the emission of beta particles with varying energies and a cascade of gamma and X-rays.
Quantitative Decay Data
The principal emissions of this compound are summarized in the tables below. A thorough understanding of these emissions is crucial for accurate dosimetry calculations and for the design of appropriate detection and measurement protocols.
Table 1: Major Beta Emission Data for this compound
| Mean Energy (keV) | Maximum Energy (keV) | Intensity (%) |
| 225 | 808 | 100 |
Data sourced from PRISMAP[7]
Table 2: Principal Gamma and X-ray Emission Data for this compound
| Radiation Type | Energy (keV) | Emission Intensity per 100 Decays |
| Gamma | 69.67 | 4.90 |
| Gamma | 103.18 | 28.70 |
| X-ray (Kα) | 41.54 | 29.30 |
Data sourced from Laranjeira et al. (2024)[8]
Analysis of Decay Products and Impurities
The primary decay product of ¹⁵³Sm is stable ¹⁵³Eu. However, the production process of ¹⁵³Sm can lead to the formation of undesirable radionuclidic impurities, most notably long-lived isotopes of Europium, such as Europium-154 (¹⁵⁴Eu, half-life 8.59 years).[2][4] These impurities arise from the neutron activation of the stable ¹⁵³Eu daughter nuclide during the irradiation of the ¹⁵²Sm target.[4]
The presence of these long-lived impurities is a significant concern as they can contribute to the patient's long-term radiation dose without providing any therapeutic benefit and can complicate radioactive waste management.[9][10] Therefore, robust analytical methods are required to quantify these impurities and ensure the radionuclidic purity of the final ¹⁵³Sm radiopharmaceutical.
Experimental Protocols for Analysis and Purification
Gamma-ray spectrometry is the primary technique for the identification and quantification of gamma-emitting radionuclides in a sample.
Methodology:
-
Sample Preparation: A known quantity of the ¹⁵³Sm solution is placed in a calibrated counting vial.
-
Detector System: A high-purity germanium (HPGe) detector is used for its excellent energy resolution, which is crucial for resolving the various gamma peaks.[11]
-
Data Acquisition: The sample is counted for a sufficient time to obtain statistically significant data. The resulting gamma-ray spectrum is then analyzed.
-
Spectral Analysis: The characteristic gamma-ray peaks of ¹⁵³Sm (e.g., 103.2 keV) and any impurities, such as ¹⁵⁴Eu (which has multiple gamma emissions, including prominent ones at 123.1 keV, 723.3 keV, and 1274.5 keV), are identified.[1][2] The area under each photopeak is proportional to the activity of the corresponding radionuclide. By comparing the peak areas to those of a calibrated standard, the activity of each radionuclide can be quantified.
Several methods have been developed to separate the problematic Europium impurities from the desired ¹⁵³Sm product.
Solvent Extraction with Aliquat 336:
This method relies on the selective reduction of Eu³⁺ to Eu²⁺, which is then less efficiently extracted by the ionic liquid Aliquat 336 compared to Sm³⁺.[12][13]
-
Aqueous Feed Preparation: The irradiated target material is dissolved in a high concentration nitrate salt solution.
-
Selective Reduction: Zinc metal is added to the aqueous solution to selectively reduce Eu³⁺ to Eu²⁺.
-
Solvent Extraction: The aqueous phase is mixed with the undiluted quaternary ammonium ionic liquid, Aliquat 336 nitrate. Sm³⁺ is preferentially extracted into the ionic liquid phase, leaving the Eu²⁺ in the aqueous phase.
-
Phase Separation: The two phases are separated, and the ¹⁵³Sm can be back-extracted from the ionic liquid phase into a fresh aqueous solution for further processing.
Ion Exchange Chromatography:
Ion exchange chromatography separates ions based on their affinity for a solid stationary phase (the ion exchanger).
-
Column Preparation: A chromatography column is packed with a suitable cation exchange resin.
-
Sample Loading: The dissolved and pH-adjusted ¹⁵³Sm solution containing Europium impurities is loaded onto the column.
-
Elution: A complexing agent, such as α-hydroxyisobutyric acid (α-HIBA), is passed through the column.[4] The different affinities of Samarium and Europium for the resin and the complexing agent cause them to move through the column at different rates, leading to their separation.
-
Fraction Collection: The eluate is collected in fractions, and the fractions containing the purified ¹⁵³Sm are identified using a radiation detector.
Implications for Drug Development
The analysis and management of ¹⁵³Sm decay products and impurities have significant implications for the development of safe and effective radiopharmaceuticals.
-
Patient Safety: The primary concern is the reduction of the radiation dose to the patient from long-lived impurities like ¹⁵⁴Eu.[4] Regulatory bodies strictly limit the allowable levels of such impurities in radiopharmaceuticals.
-
Therapeutic Efficacy: High specific activity ¹⁵³Sm, which has a higher ratio of radioactive ¹⁵³Sm to non-radioactive carrier Samarium, is desirable for targeted radionuclide therapy.[4] The presence of the stable ¹⁵³Eu decay product and other impurities can reduce the specific activity and potentially interfere with the labeling of targeting molecules.
-
Product Shelf-life: The presence of long-lived impurities can significantly limit the shelf-life of a ¹⁵³Sm-based drug product.[4]
-
Waste Management: The presence of long-lived radionuclides in the production waste and in patient excreta complicates disposal and requires special handling and storage procedures.[2]
Cellular and Molecular Implications of this compound Beta Emission
The therapeutic effect of ¹⁵³Sm is mediated by the beta particles it emits. These electrons cause damage to cells, primarily through the induction of DNA damage.
The beta particles from ¹⁵³Sm have a relatively low linear energy transfer (LET), meaning they deposit their energy over a longer track.[15] This results in a pattern of sparsely distributed, isolated DNA lesions.[16][17] The majority of this damage is indirect, caused by the radiolysis of water molecules, which generates highly reactive free radicals, such as hydroxyl radicals. These radicals then react with and damage cellular components, including DNA.[18] This can lead to single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA.[16]
Cells have evolved sophisticated mechanisms to repair DNA damage, collectively known as the DNA Damage Response (DDR).[19][20] The DDR is a complex signaling network that detects DNA damage, arrests the cell cycle to allow time for repair, and activates the appropriate DNA repair pathways. Key pathways involved in repairing the types of damage caused by beta radiation include Base Excision Repair (BER) for single-strand breaks and Non-Homologous End Joining (NHEJ) for double-strand breaks.[16] If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death (apoptosis), eliminating the damaged cell.[21]
Visualizations
This compound Decay Scheme
Caption: Simplified decay scheme of this compound.
Production and Quality Control Workflow for ¹⁵³Sm Radiopharmaceuticals
Caption: General workflow for the production and quality control of ¹⁵³Sm.
DNA Damage Response to ¹⁵³Sm Beta Radiation
Caption: Signaling pathway for the DNA damage response to ¹⁵³Sm beta radiation.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiacode.com [radiacode.com]
- 6. lnhb.fr [lnhb.fr]
- 7. 153Sm [prismap.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. roma.sckcen.be [roma.sckcen.be]
- 12. Separation of samarium and europium by solvent extraction with an undiluted quaternary ammonium ionic liquid: towards high-purity medical this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of samarium and europium by solvent extraction with an undiluted quaternary ammonium ionic liquid: towards high-purity medical this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Separation of samarium and europium by solvent extraction with an undiluted quaternary ammonium ionic liquid: towards high-purity medical this compound | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ionizing Radiation from Radiopharmaceuticals and the Human Gut Microbiota: An Ex Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Variable Activation of the DNA Damage Response Pathways in Patients Undergoing SPECT Myocardial Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 21. Cellular and molecular effects of beta radiation from I-131 on human tumor cells: a comparison with gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Core Properties of Samarium-153 Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Samarium-153 (¹⁵³Sm) chloride, a key radioisotope in the development of radiopharmaceuticals. This document details its radioactive decay characteristics, physicochemical properties, and the experimental methodologies used for its analysis. Particular focus is given to its application in the context of ¹⁵³Sm-lexidronam (Quadramet®), a clinically significant agent for the palliation of bone pain from metastatic cancer.
Physicochemical and Radioactive Properties
This compound is a β- and γ-emitting radionuclide produced by neutron irradiation of enriched Samarium-152 oxide (¹⁵²Sm₂O₃).[1][2] The resulting ¹⁵³Sm is then processed into this compound chloride (¹⁵³SmCl₃), the precursor for chelation with ligands such as ethylenediaminetetramethylene phosphonate (EDTMP) to form ¹⁵³Sm-lexidronam.[3]
Physical and Chemical Data
The fundamental physical and chemical properties of this compound chloride are summarized in the table below.
| Property | Value |
| Molecular Formula | ¹⁵³SmCl₃ |
| Molecular Weight | Approximately 259.72 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in aqueous solutions |
| Half-life (T½) | 46.3 hours (1.93 days)[2][3][4] |
| Decay Mode | Beta (β⁻) and Gamma (γ) emission[2][5] |
| Maximum Beta Energy | 0.807 MeV |
| Principal Gamma Energy | 103.2 keV[1] |
| Mean Beta Energy | 0.23 MeV |
Radioactive Decay Characteristics
This compound decays to stable Europium-153 (¹⁵³Eu) through the emission of beta particles and gamma photons. The beta particles are the therapeutic component, delivering a localized radiation dose to the target tissue, while the gamma photons are suitable for scintigraphic imaging.[1][2]
Mechanism of Action in Bone Metastases
The therapeutic efficacy of ¹⁵³Sm, when chelated with a bone-seeking agent like EDTMP, lies in its targeted delivery of cytotoxic radiation to sites of active bone turnover, such as osteoblastic bone metastases.[5][6] The phosphonate groups in EDTMP have a high affinity for the hydroxyapatite mineral matrix of bone.[5] This leads to the preferential accumulation of the radiopharmaceutical at metastatic sites, where it delivers a localized dose of beta radiation, inducing DNA damage and subsequent cell death in the rapidly proliferating cancer cells.[6]
Mechanism of Action of ¹⁵³Sm-Lexidronam.
Experimental Protocols
Determination of Radiochemical Purity
The radiochemical purity of ¹⁵³Sm-labeled compounds is a critical quality control parameter to ensure that the radioactivity is associated with the desired chemical form. Thin-layer chromatography (TLC) and paper chromatography are commonly employed methods.[7][8][9]
Methodology: Radio-Thin Layer Chromatography (Radio-TLC)
-
Stationary Phase: Whatman-1 (W-1) paper or ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel).[9]
-
Mobile Phase: A 0.1 mol/L sodium citrate solution (pH 5) is a common mobile phase.[7] Other mobile phases, such as phosphate buffers at various concentrations and pH values, can also be used depending on the specific compound being analyzed.[9]
-
Procedure:
-
Apply a small spot (1-2 µL) of the ¹⁵³Sm-labeled sample onto the origin of the chromatography strip.
-
Develop the chromatogram in a sealed tank containing the mobile phase until the solvent front has migrated a sufficient distance.
-
Dry the strip and determine the distribution of radioactivity using a radio-TLC scanner or by cutting the strip into segments and counting each in a gamma counter.
-
-
Data Analysis: The radiochemical purity is calculated as the percentage of the total radioactivity present in the spot corresponding to the desired labeled compound.
Workflow for Radiochemical Purity Testing.
Stability Studies
Stability testing is essential to determine the shelf-life of the radiopharmaceutical and to ensure its quality over time.
Methodology: In Vitro Stability Assessment
-
Storage Conditions: Store aliquots of the ¹⁵³Sm-labeled compound at various temperatures (e.g., 2-8°C and room temperature) and protected from light.
-
Time Points: Analyze the samples at predefined time intervals (e.g., 0, 6, 24, 48 hours) post-preparation.
-
Analysis: At each time point, determine the radiochemical purity using the radio-TLC method described above.
-
Data Presentation: Plot the radiochemical purity as a function of time for each storage condition to evaluate the stability profile.
Partition Coefficient Determination
The partition coefficient (Log P) is a measure of the lipophilicity of a compound and is important for predicting its in vivo behavior.
Methodology: Shake-Flask Method
-
Solvent System: A common biphasic system is n-octanol and phosphate-buffered saline (PBS) at a physiological pH of 7.4.
-
Procedure:
-
Add a known amount of the ¹⁵³Sm-labeled compound to a mixture of pre-saturated n-octanol and PBS.
-
Vortex the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Take aliquots from both the n-octanol and PBS layers and measure the radioactivity in a gamma counter.
-
-
Data Analysis: The partition coefficient (P) is calculated as the ratio of the radioactivity concentration in the n-octanol phase to that in the PBS phase. The Log P is the logarithm of this value.
Quality Control of Radiopharmaceuticals
A robust quality control (QC) process is mandatory to ensure the safety and efficacy of radiopharmaceuticals before administration to patients.
General Quality Control Workflow.
This guide provides a foundational understanding of the key physical and chemical properties of this compound chloride and its application in radiopharmaceutical development. The detailed experimental protocols and logical workflows are intended to serve as a valuable resource for researchers and scientists in this field.
References
- 1. This compound-EDTMP biodistribution and dosimetry estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radiacode.com [radiacode.com]
- 3. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Samarium 153Sm lexidronam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. openmedscience.com [openmedscience.com]
- 7. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. warse.org [warse.org]
- 9. Optimization and Validation of Radiochemical Purity Test Method of Ethylene Diamin Tetra Methylene Phosphate Radiopharmaceutical Kit Labelled by Samarium 153 Using Thin Layer Paper Chromatography Method [inis.iaea.org]
The Development of Novel Chelating Agents for Trivalent Radiolanthanides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of theranostics, which combines diagnostic imaging and targeted radiotherapy, has spurred significant advancements in the development of radiopharmaceuticals. Trivalent radiolanthanides, a group of elements with favorable decay characteristics for both imaging (e.g., Lutetium-177, Terbium-161) and therapy, are at the forefront of this revolution. The efficacy and safety of these radiopharmaceuticals are critically dependent on the chelating agent's ability to stably bind the radiometal and prevent its release in vivo. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and comparative data for the development of new chelating agents for trivalent radiolanthanides.
Core Principles of Chelator Design for Trivalent Radiolanthanides
The design of effective chelating agents for trivalent radiolanthanides is governed by the principles of coordination chemistry. Trivalent lanthanide ions are hard Lewis acids, preferring to coordinate with hard Lewis bases such as oxygen and nitrogen donor atoms. The relatively large ionic radii of lanthanides necessitate chelators with a high number of donor atoms (denticity) to form stable, coordinatively saturated complexes.
The choice of a chelating agent significantly influences the pharmacokinetic profile of the resulting radiopharmaceutical. Key characteristics of an ideal bifunctional chelator include:
-
High Thermodynamic Stability: The complex formed between the chelator and the radiolanthanide must be highly stable under physiological conditions to prevent the release of the free radiometal, which can accumulate in non-target tissues like bone and liver, causing toxicity.
-
Kinetic Inertness: The complex should be slow to dissociate, even in the presence of competing metal ions or endogenous chelating molecules.
-
Rapid and Efficient Radiolabeling: The radiolabeling process should be fast, efficient, and proceed under mild conditions (e.g., room temperature or slightly elevated temperatures) to minimize the degradation of sensitive biomolecules and radioactive decay.
-
Versatility: The chelator should be able to stably complex a range of trivalent radiolanthanides, enabling the development of theranostic pairs with the same targeting molecule.
-
Bifunctionality: The chelator must possess a functional group for covalent attachment to a targeting biomolecule (e.g., peptide, antibody, or small molecule) without compromising its chelating ability.
Commonly used bifunctional chelators for trivalent radiolanthanides can be broadly categorized into two classes: macrocyclic and acyclic chelators.
-
Macrocyclic Chelators: These chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, pre-organize their donor atoms in a cyclic structure, leading to highly stable and kinetically inert complexes. However, they often require heating to achieve efficient radiolabeling.
-
Acyclic Chelators: Acyclic chelators, like DTPA (diethylenetriaminepentaacetic acid) and its derivatives (e.g., CHX-A''-DTPA), offer more flexible coordination and can often be radiolabeled at room temperature. While their thermodynamic stability can be high, they may exhibit lower kinetic inertness compared to their macrocyclic counterparts.
The selection of the appropriate chelator is a critical step in the design of a radiopharmaceutical and involves a trade-off between stability, labeling efficiency, and the overall pharmacokinetic properties of the final construct.
Quantitative Data on Chelator Performance
The following tables summarize key quantitative data for a selection of commonly used and novel chelating agents for trivalent radiolanthanides.
Table 1: Thermodynamic Stability Constants (log KML) of Lanthanide(III) Complexes with Various Chelators
| Chelator | La(III) | Gd(III) | Lu(III) | Y(III) | In(III) |
| DOTA | 22.8 | 24.6 | 25.4 | 24.9 | 23.9 |
| DTPA | 19.4 | 22.5 | 22.7 | 22.1 | 29.0 |
| CHX-A''-DTPA | - | 23.2 | 24.0 | 23.1 | - |
| H4octapa | - | 17.1 | 20.1 | 18.3 | 24.6 |
| TPAEN | 19.16 | - | - | - | - |
| TPADAC | 19.55 | - | - | - | - |
Note: Stability constants can vary depending on experimental conditions (e.g., temperature, ionic strength). Data compiled from multiple sources for comparative purposes.[1][2][3]
Table 2: Radiolabeling Efficiency and Specific Activity of Selected Radiopharmaceuticals
| Radiopharmaceutical | Chelator | Radiolabeling Yield (%) | Specific Activity |
| 177Lu-PSMA-617 | DOTA | >98% | >740 GBq/mg |
| 161Tb-PSMA-617 | DOTA | ~98% | up to 100 MBq/nmol |
| 177Lu-DOTATATE | DOTA | >99% | >740 GBq/mg |
| 90Y-CHX-A''-DTPA-Trastuzumab | CHX-A''-DTPA | >95% | - |
| 90Y-octapa-Trastuzumab | H4octapa | >95% | - |
Note: Radiolabeling yields and specific activities are dependent on the specific protocol and the quality of the radionuclide.[3][4][5][6]
Table 3: Comparative Biodistribution of 177Lu- and 161Tb-labeled PSMA-617 in Mice (%ID/g)
| Organ | 177Lu-PSMA-617 (1 h p.i.) | 161Tb-PSMA-617 (1 h p.i.) |
| Blood | 0.25 ± 0.04 | 0.3 ± 0.1 |
| Heart | 0.11 ± 0.02 | 0.1 ± 0.0 |
| Lungs | 0.19 ± 0.03 | 0.2 ± 0.1 |
| Liver | 0.28 ± 0.05 | 0.4 ± 0.1 |
| Spleen | 0.10 ± 0.02 | 0.1 ± 0.0 |
| Kidneys | 3.51 ± 0.61 | 4.5 ± 0.8 |
| Tumor | 15.2 ± 2.5 | 13.8 ± 2.1 |
| Bone | 0.21 ± 0.04 | 0.3 ± 0.1 |
Note: Data are presented as mean ± standard deviation. p.i. = post-injection. Biodistribution can vary based on the animal model and experimental conditions.[4][7]
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of new chelating agents for trivalent radiolanthanides.
Synthesis of a Bifunctional Chelator: DOTA-NHS Ester
This protocol describes the synthesis of N-succinimidyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA-NHS ester), a commonly used bifunctional chelator for conjugating DOTA to biomolecules.[8][9]
Materials:
-
DOTA-tris(t-Bu)ester
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, anhydrous
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve DOTA-tris(t-Bu)ester (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 15 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure to obtain the crude DOTA-tris(t-Bu)ester-mono-NHS.
-
-
Deprotection of the tert-Butyl Esters:
-
Dissolve the crude DOTA-tris(t-Bu)ester-mono-NHS in a mixture of DCM and TFA (e.g., 1:1.5 v/v).
-
Stir the reaction at room temperature for at least 12 hours.
-
Remove the DCM and TFA by rotary evaporation.
-
Wash the resulting solid with anhydrous diethyl ether and dry under vacuum to yield the final DOTA-NHS ester.
-
Radiolabeling of a Peptide with 177Lu
This protocol provides a general procedure for radiolabeling a DOTA-conjugated peptide (e.g., PSMA-617) with Lutetium-177.[4]
Materials:
-
DOTA-conjugated peptide (e.g., PSMA-617) stock solution (e.g., 1 mg/mL in water)
-
177LuCl3 in 0.04 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Ascorbic acid solution (e.g., 50 mg/mL)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
ITLC strips and a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.0)
-
Radio-TLC scanner or gamma counter
Procedure:
-
In a sterile reaction vial, add the sodium acetate buffer.
-
Add the desired amount of the DOTA-conjugated peptide.
-
Add the required activity of 177LuCl3.
-
Gently mix the solution and incubate at 95°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Add ascorbic acid solution to prevent radiolysis.
-
Determine the radiochemical purity using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it in the chosen mobile phase. The radiolabeled peptide should remain at the origin, while free 177Lu will move with the solvent front.
-
Calculate the radiochemical purity by measuring the radioactivity in each section of the strip. A radiochemical purity of >95% is generally required for in vitro and in vivo studies.
In Vitro Serum Stability Assay
This protocol describes a method to assess the stability of a radiolabeled complex in human serum.
Materials:
-
Purified radiolabeled complex
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
ITLC or HPLC system for analysis
Procedure:
-
Add a known amount of the purified radiolabeled complex to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.
-
Analyze the aliquot by ITLC or radio-HPLC to determine the percentage of the intact radiolabeled complex remaining.
-
Compare the results to a control sample incubated in PBS to assess the effect of serum components on stability.
In Vivo Biodistribution Study in Mice
This protocol outlines a typical procedure for evaluating the biodistribution of a radiopharmaceutical in a tumor-bearing mouse model.[7]
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Radiopharmaceutical solution of known concentration and activity
-
Anesthetic
-
Syringes and needles for injection and blood collection
-
Dissection tools
-
Gamma counter
-
Calibrated standards of the injected radiopharmaceutical
Procedure:
-
Anesthetize the mice.
-
Inject a known volume and activity of the radiopharmaceutical intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, euthanize a group of mice (typically 3-5 per time point).
-
Immediately collect blood via cardiac puncture.
-
Dissect and collect organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and the blood using a gamma counter, along with the calibrated standards.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing Key Processes and Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate important workflows and pathways in the development and application of radiolanthanide chelating agents.
PSMA-Mediated Signaling Pathway in Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the diagnosis and therapy of prostate cancer. Understanding its signaling role is crucial for the rational design of PSMA-targeted radiopharmaceuticals. PSMA has been shown to influence key cancer progression pathways, including the PI3K-AKT-mTOR and MAPK pathways.[10][11][12][13]
Caption: PSMA redirects signaling from MAPK to the PI3K-AKT pathway.
Experimental Workflow for Radiopharmaceutical Development
The development of a new radiopharmaceutical involves a multi-step process, from the initial design and synthesis to preclinical in vivo evaluation.
Caption: A typical workflow for radiopharmaceutical development.
Logical Relationship: Chelator Structure and In Vivo Stability
The structural features of a chelator have a direct impact on the in vivo stability of the resulting radiometal complex. This diagram illustrates the general relationship between chelator type, kinetic inertness, and in vivo stability.
Caption: Relationship between chelator structure and in vivo stability.
Conclusion and Future Directions
The development of new chelating agents for trivalent radiolanthanides is a dynamic and critical area of research in nuclear medicine. The choice of chelator has profound implications for the stability, pharmacokinetics, and ultimately, the therapeutic efficacy and safety of a radiopharmaceutical. While macrocyclic chelators like DOTA remain the gold standard for many applications due to their exceptional stability, ongoing research into novel acyclic and hybrid chelators aims to improve upon the balance of properties, particularly with respect to radiolabeling conditions and pharmacokinetic modulation.
Future research will likely focus on:
-
Developing chelators with even faster and more efficient labeling kinetics at room temperature to facilitate the use of short-lived radionuclides and the preparation of "kit-type" formulations.
-
Fine-tuning the pharmacokinetic properties of radiopharmaceuticals by modifying the chelator structure to optimize tumor uptake and clearance from non-target organs.
-
Expanding the library of chelators for a wider range of trivalent radiolanthanides , including emerging therapeutic alpha- and beta-emitters, to fully realize the potential of theranostics.
The in-depth understanding of the principles and methodologies outlined in this guide will be instrumental for researchers and drug development professionals in advancing the next generation of targeted radiotherapeutics for the benefit of patients worldwide.
References
- 1. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative method to determine Specific Activity of (177)Lu by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]
- 10. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Samarium-153 EDTMP for Bone Pain Palliation in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium-153 lexidronam pentasodium, commercially known as Quadramet®, is a radiopharmaceutical agent employed for the palliation of bone pain in patients with confirmed osteoblastic metastatic bone lesions, which are frequently associated with prostate cancer.[1][2] This therapeutic agent consists of the beta- and gamma-emitting radioisotope this compound (¹⁵³Sm) chelated to ethylenediaminetetramethylene phosphonic acid (EDTMP).[3] The phosphonate component of the molecule targets areas of active bone turnover, leading to the selective accumulation of the radiopharmaceutical in osteoblastic lesions.[1][3] The localized emission of beta particles by ¹⁵³Sm induces cytotoxic effects on tumor cells, providing pain relief.[1][4]
These application notes provide a comprehensive overview of this compound EDTMP, including its mechanism of action, clinical efficacy, and detailed protocols for its application in a research and clinical setting for the management of bone pain in prostate cancer.
Mechanism of Action
This compound EDTMP's therapeutic effect is predicated on the targeted delivery of radiation to metastatic bone lesions. The ethylenediaminetetramethylene phosphonic acid (EDTMP) component is a tetraphosphonate chelator that exhibits a high affinity for bone, particularly in regions of increased mineral turnover characteristic of osteoblastic metastases.[1][3] This selective binding is associated with the hydroxyapatite crystals in the bone matrix.[1][3]
Once administered intravenously, ¹⁵³Sm-EDTMP rapidly clears from the bloodstream and localizes at these sites of high bone turnover, with a lesion-to-normal bone uptake ratio of approximately 5.[3][5] this compound is a radioisotope with a physical half-life of 46.3 hours (1.93 days), emitting both beta particles for therapeutic effect and gamma photons suitable for imaging.[4][6][7] The beta particles have an average energy of 0.23 MeV and a maximum range of 3.0 mm in water, delivering a localized cytotoxic radiation dose to the metastatic cells and surrounding tissue, which is believed to disrupt tumor cell metabolism and proliferation, leading to pain relief.[1][7]
Clinical Efficacy and Safety
Clinical studies have consistently demonstrated the efficacy of this compound EDTMP in providing pain relief for patients with painful bone metastases from prostate cancer. A summary of key quantitative data from various clinical trials is presented below.
Patient Demographics and Study Design
| Study | Number of Patients (Prostate Cancer) | Age Range/Mean (years) | Dosage of ¹⁵³Sm-EDTMP | Study Design |
| Collins et al. (1993)[8] | 52 | - | 0.5-3.0 mCi/kg (18.5-111 MBq/kg) | Phase I/II Dose Escalation |
| Doležal et al. (2008)[9][10] | 32-38 | 50-83 (mean 70) | 40 MBq/kg | Prospective |
| Etchebehere et al. (2004)[11][12] | 31 | Mean 62 | 37-59.2 MBq/kg (1.0-1.6 mCi/kg) | Retrospective |
| Sartor et al.[13] | - | - | 1.0 mCi/kg (37 MBq/kg) | Review of Clinical Trials |
| Bayouth et al. (1994)[14] | 19 | - | 18.5 MBq (0.5 mCi)/kg or 37 MBq (1.0 mCi)/kg | Dosimetry and Toxicity Study |
Pain Palliation Outcomes
| Study | Overall Response Rate (%) | Time to Onset of Pain Relief | Duration of Pain Relief | Notes |
| Collins et al. (1993)[8] | 74 | - | Mean 2.6 months | - |
| Doležal et al. (2008)[9][10] | 72-77 | - | Up to 3 months | 44-45% significant relief, 31-32% mild relief at 1 month. |
| Etchebehere et al. (2004)[11][12] | 80.6 (good or intermediate) | - | 4 to 35 weeks | - |
| A study cited by Turner et al.[12] | 79 | - | 4 to 35 weeks | - |
| Bayouth et al. (1994)[14] | 68 (significant pain relief) | - | - | - |
| A clinical trial cited by a review[5] | 80 | Within 1 week | 2 to 17 weeks | 54% reported substantial or complete pain relief. |
Hematological Toxicity
The primary dose-limiting toxicity of this compound EDTMP is myelosuppression.[3]
| Study | Nadir Platelet Count (% of baseline) | Nadir WBC Count (% of baseline) | Time to Nadir | Time to Recovery |
| Prescribing Information[3] | ~40-50% | ~40-50% | 3-5 weeks | ~8 weeks |
| Collins et al. (1993)[8] | Dose-dependent | Dose-dependent | - | 86% of patients had complete hematologic recovery. |
| Bayouth et al. (1994)[14] | Decrease of 7.4% to 78.9% | - | - | - |
| Doležal et al. (2008)[9][10] | Mild and transient | Mild and transient | - | - |
Experimental Protocols
Patient Selection and Preparation
Inclusion Criteria:
-
Confirmed diagnosis of prostate cancer with painful osteoblastic bone metastases.[1]
-
Evidence of osteoblastic metastases on a recent radionuclide bone scan (e.g., with 99mTc-MDP).[15]
-
Pain requiring analgesic medication.
-
Adequate bone marrow reserve:
-
Life expectancy of at least 6 months.[18]
-
Karnofsky performance status > 40.[18]
Exclusion Criteria:
-
Known hypersensitivity to EDTMP or similar phosphonate compounds.[3]
-
Pregnancy.[19]
-
Recent chemotherapy or extensive external beam radiation therapy (within the preceding 6 weeks).[19]
-
Evidence of rapidly declining blood counts.[18]
-
Severe renal impairment (serum creatinine > 176.8 μmol/L).[18]
-
Spinal cord compression or impending pathological fracture.[16]
Patient Preparation:
-
Obtain informed consent.
-
Review patient's medical history, including prior treatments and current medications.
-
Perform a complete blood count (CBC) with differential and platelet count within one week of treatment.
-
Ensure adequate hydration. Encourage the patient to drink plenty of fluids before and for at least 6 hours after administration to promote urinary excretion of unbound radiopharmaceutical.[19]
¹⁵³Sm-EDTMP Administration Workflow
Detailed Administration Protocol
-
Dose Preparation:
-
Quadramet® is supplied as a frozen, sterile, non-pyrogenic solution.[3]
-
Thaw the vial at room temperature or in a water bath.
-
The recommended dose is 37 MBq/kg (1.0 mCi/kg) of body weight.[6][20]
-
Calculate the required volume to be administered based on the patient's weight and the activity concentration of the vial at the time of administration.
-
-
Administration:
-
Post-Administration Care and Monitoring:
-
Encourage the patient to drink fluids and void frequently for the first 6 hours after injection to minimize radiation dose to the bladder.[19]
-
For incontinent patients or those with urinary obstruction, a urinary catheter may be placed for approximately 6 hours.[19]
-
Urine should be collected for at least the first 6 hours.[19]
-
Perform weekly complete blood counts, including platelet counts, for at least 8 weeks to monitor for myelosuppression.[19]
-
Biodistribution and Dosimetry Assessment Protocol
-
Imaging:
-
Whole-body gamma camera images can be acquired to assess the biodistribution of ¹⁵³Sm-EDTMP, utilizing the 103 keV gamma photon emission.[21][22]
-
Imaging at 3 and/or 18 hours post-injection can confirm the uptake of the radiotracer in known metastatic lesions and the absence of significant soft tissue accumulation.[22]
-
-
Dosimetry Calculations:
-
Skeletal retention can be estimated by measuring urinary excretion of the radiopharmaceutical.[14]
-
Absorbed dose estimates for bone surfaces, bone marrow, and other organs can be calculated using established dosimetric models (e.g., MIRD formalism).[14][21]
-
The mean skeletal uptake is approximately 54% of the injected dose.[14]
-
The bone marrow typically receives a dose of about 89 cGy/GBq (3.28 cGy/mCi).[14]
-
Conclusion
This compound EDTMP is a valuable therapeutic option for the palliation of bone pain in patients with metastatic prostate cancer. Its targeted delivery of radiation to sites of osteoblastic activity provides effective pain relief with a manageable and transient myelosuppressive toxicity profile. Adherence to established protocols for patient selection, administration, and monitoring is crucial for ensuring the safe and effective use of this radiopharmaceutical. Further research may explore its synergistic potential with other therapies and its application in earlier stages of metastatic disease.[1][23]
References
- 1. openmedscience.com [openmedscience.com]
- 2. ansto.gov.au [ansto.gov.au]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. youtube.com [youtube.com]
- 5. This compound-EDTMP in bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. This compound-EDTMP in bone metastases of hormone refractory prostate carcinoma: a phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Czech urology: Paliativní analgetická terapie kostních metastáz Samariem-153-EDTMP u pacientů s hormonálně refrakterním karcinomem prostaty [czechurol.cz]
- 10. Prospective evaluation of this compound-EDTMP radionuclide treatment for bone metastases in patients with hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Treatment of bone pain secondary to metastases using this compound-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dosimetry and toxicity of this compound-EDTMP administered for bone pain due to skeletal metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tech.snmjournals.org [tech.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. View of Retrospective evaluation of bone pain palliation after this compound-EDTMP therapy [revistas.usp.br]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. ec.europa.eu [ec.europa.eu]
- 20. Frontiers | Comparative Therapeutic Efficacy of 153Sm-EDTMP and 177Lu-EDTMP for Bone Pain Palliation in Patients with Skeletal Metastases: Patients’ Pain Score Analysis and Personalized Dosimetry [frontiersin.org]
- 21. This compound-EDTMP biodistribution and dosimetry estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Treatment efficacy of 153Sm-EDTMP for painful bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound-EDTMP (Quadramet®) with or without vaccine in metastatic castration-resistant prostate cancer: A randomized Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosimetry and Biodistribution of Samarium-153 Lexidronam in Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosimetry and biodistribution of Samarium-153 (¹⁵³Sm) lexidronam (also known as ¹⁵³Sm-EDTMP or Quadramet®), a radiopharmaceutical used for the palliation of bone pain from skeletal metastases. The following sections detail the pharmacokinetic profile, radiation dose estimates to various organs, and standardized protocols for conducting biodistribution and dosimetry studies in a clinical setting.
Introduction
This compound lexidronam is a therapeutic agent that consists of the radioisotope ¹⁵³Sm chelated to ethylenediaminetetramethylene phosphonate (EDTMP).[1] ¹⁵³Sm has a physical half-life of 46.3 hours (1.93 days) and emits both medium-energy beta particles, which provide the therapeutic effect, and a 103 keV gamma photon, which allows for scintigraphic imaging.[2][3][4] The phosphonate component, EDTMP, has a high affinity for areas of active bone turnover, leading to the targeted delivery of radiation to osteoblastic metastatic lesions.[4][5] Understanding the biodistribution and accurately calculating the radiation dosimetry are critical for ensuring the safety and efficacy of this treatment.
Biodistribution of this compound Lexidronam
The biodistribution of ¹⁵³Sm-lexidronam is characterized by rapid blood clearance and high uptake in skeletal tissue, particularly at sites of metastatic involvement. The non-skeletal activity is quickly excreted through the kidneys into the urine.[1][6]
Pharmacokinetics
Following intravenous injection, ¹⁵³Sm-lexidronam is rapidly cleared from the bloodstream in a biexponential manner.[6][7] The initial rapid phase of clearance has a half-life of approximately 5.5 minutes, followed by a slower phase with a half-life of about 65 minutes.[7] Within 5 hours of administration, less than 1% of the injected dose remains in the blood.[8]
Organ and Tissue Distribution
The primary site of uptake for ¹⁵³Sm-lexidronam is the skeleton. In patients with bone metastases, a significant portion of the administered activity localizes to these lesions. The remainder of the activity is cleared through the urinary system.
Table 1: Biodistribution of this compound Lexidronam in Patients
| Parameter | Value | Reference |
| Blood Clearance | ||
| % Injected Dose at 30 min | 9.6 ± 2.8 % | [9] |
| % Injected Dose at 4 hours | 1.3 ± 0.7 % | [9] |
| % Injected Dose at 24 hours | 0.05 ± 0.03 % | [9] |
| Biexponential Half-life (t½α) | 5.5 ± 1.1 minutes | [7] |
| Biexponential Half-life (t½β) | 65.4 ± 9.6 minutes | [7] |
| Skeletal Uptake | ||
| Total Skeletal Uptake (% Administered Activity) | 65.5 ± 15.5 % | [9] |
| Metastatic Lesion to Normal Bone Ratio | ~5 | [9] |
| Urinary Excretion | ||
| % Administered Activity in Urine (first 6 hours) | 34.5 ± 15.5 % | [8] |
| % Administered Activity in Urine (first 12 hours) | 35.3 ± 13.6 % | [9] |
Dosimetry of this compound Lexidronam
Radiation dosimetry for ¹⁵³Sm-lexidronam is crucial for assessing the therapeutic dose delivered to bone metastases and the radiation exposure to healthy organs, particularly the bone marrow and bladder. The Medical Internal Radiation Dose (MIRD) formalism is the standard methodology used for these calculations.[9]
Table 2: Estimated Absorbed Radiation Doses of this compound Lexidronam in a Standard Adult Patient
| Organ/Tissue | Absorbed Dose (mGy/MBq) | Reference |
| Bone Surfaces | 6.686 | [10] |
| Red Marrow | 0.78 (Gy/GBq) | [11] |
| Urinary Bladder Wall | 0.964 | [10] |
| Liver | ~0.2 (Gy/GBq) (conservative estimate) | [11] |
| Kidneys | Not specified | |
| Spleen | Not specified | |
| Total Body | Not specified |
Note: Dosimetry estimates can vary based on individual patient physiology, the extent of metastatic disease, and urinary voiding frequency. The bladder dose is calculated assuming a 4.8-hour voiding interval.[9]
Experimental Protocols
Protocol for Clinical Biodistribution Study
This protocol outlines the procedures for conducting a clinical study to determine the biodistribution and pharmacokinetics of ¹⁵³Sm-lexidronam in patients with bone metastases.
4.1.1. Patient Selection and Preparation
-
Inclusion Criteria: Patients must have confirmed osteoblastic skeletal metastases that show uptake on a prior Technetium-99m (⁹⁹ᵐTc)-labeled bisphosphonate bone scan.[9]
-
Patient Preparation: Patients should be well-hydrated to ensure good renal clearance. It is recommended that the patient drinks approximately 500 mL of fluid prior to the injection.[12]
-
Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the study procedures, risks, and benefits.
4.1.2. Radiopharmaceutical Administration
-
Dose Calculation: The recommended therapeutic dose is typically 37 MBq (1 mCi) per kilogram of body weight.[4][9]
-
Administration: Administer the calculated dose of ¹⁵³Sm-lexidronam intravenously over approximately one minute through a patent intravenous line.[13]
-
Flush: Following the injection, flush the intravenous line with at least 10 mL of normal saline to ensure the complete dose is delivered.[13]
4.1.3. Sample Collection
-
Blood Sampling: Collect venous blood samples at multiple time points post-injection (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours) to determine the blood clearance rate.
-
Urine Collection: Collect all voided urine for at least 24 hours post-injection to measure the cumulative urinary excretion of the radiopharmaceutical.
4.1.4. Quantitative Gamma Camera Imaging
-
Imaging Equipment: Use a large field-of-view gamma camera equipped with a low-energy, high-resolution (LEHR) collimator.[14]
-
Energy Window: Set the energy window to 103 keV with a 15-20% window width.
-
Imaging Schedule: Acquire whole-body planar images at multiple time points (e.g., 2-4 hours, 24 hours, and 48 hours) post-injection to assess the biodistribution and retention of the radiopharmaceutical in the skeleton and other organs.
-
Image Analysis:
-
Draw regions of interest (ROIs) around source organs (e.g., total skeleton, liver, kidneys) and tumors on the conjugate-view images.
-
Calculate the geometric mean of the counts within the ROIs to correct for tissue attenuation.
-
Determine the percentage of the injected dose (%ID) in each organ at each time point by comparing the organ counts to the counts from a known standard of ¹⁵³Sm.
-
4.1.5. Data Analysis
-
Plot the %ID in the blood versus time to calculate the biexponential clearance half-lives.
-
Calculate the cumulative urinary excretion as a percentage of the injected dose.
-
Generate time-activity curves for each source organ by plotting the %ID in the organ versus time.
Caption: Workflow for a Clinical Biodistribution Study of ¹⁵³Sm-Lexidronam.
Protocol for Dosimetry Calculation using the MIRD Schema
This protocol details the steps for calculating the absorbed radiation dose to target organs from ¹⁵³Sm-lexidronam using the MIRD (Medical Internal Radiation Dose) formalism.
4.2.1. Acquisition of Time-Activity Data
-
Obtain the time-activity curves for all significant source organs from the biodistribution study (Protocol 4.1). This data represents the amount of radioactivity in each organ over time.
4.2.2. Calculation of Residence Time
-
For each source organ, calculate the cumulated activity (Ã) by integrating the time-activity curve from time zero to infinity. This can be done by fitting the curve to a series of exponential functions.
-
The residence time (τ) for each source organ is the cumulated activity divided by the initial administered activity. It represents the total time the radiopharmaceutical resides in that organ.
4.2.3. Selection of S-factors
-
The S-factor represents the mean absorbed dose to a target organ per unit of cumulated activity in a source organ (in Gy/Bq·s or mGy/MBq·h).
-
Use published, pre-calculated S-factors for ¹⁵³Sm. These values are specific to the source-target organ pair and are based on a standard human phantom.[15]
4.2.4. Calculation of Absorbed Dose
-
The mean absorbed dose (D) to a target organ is calculated by summing the contributions from all source organs.
-
The MIRD equation for the absorbed dose to a target organ (rₖ) is: D(rₖ) = Σₕ Ãₕ S(rₖ ← rₕ) Where:
-
D(rₖ) is the mean absorbed dose in the target organ rₖ.
-
Ãₕ is the cumulated activity in the source organ rₕ.
-
S(rₖ ← rₕ) is the S-factor for the target organ rₖ from the source organ rₕ.
-
4.2.5. Special Considerations
-
Bone and Red Marrow Dosimetry: Special attention is required for bone and red marrow dosimetry due to the complex geometry and the short range of the beta particles from ¹⁵³Sm. Specific S-factors for bone surfaces and red marrow should be used.[15]
-
Bladder Dosimetry: The absorbed dose to the bladder wall is highly dependent on the urinary voiding schedule. A standard voiding interval (e.g., 4.8 hours) is typically used for calculation, but individual patient habits can significantly alter the actual dose.[9]
Caption: Logical Steps of the MIRD Calculation for ¹⁵³Sm-Lexidronam Dosimetry.
References
- 1. nrc.gov [nrc.gov]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. radiacode.com [radiacode.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. This compound-EDTMP biodistribution and dosimetry estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 12. radiology.wisc.edu [radiology.wisc.edu]
- 13. osti.gov [osti.gov]
- 14. Comparison of Image Quality of Different Radionuclides Technetium-99m, this compound, and Iodine-123 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiation absorbed dose calculations for this compound-EDTMP localized in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Samarium-153 Quadramet
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the intravenous administration of Samarium-153 (¹⁵³Sm) Quadramet, a radiopharmaceutical agent used for the relief of bone pain in patients with multiple painful osteoblastic skeletal metastases.[1][2]
Introduction and Mechanism of Action
This compound Quadramet is a therapeutic agent composed of the radioactive isotope this compound and the tetraphosphonate chelator, ethylenediaminetetramethylenephosphonic acid (EDTMP).[3] ¹⁵³Sm-EDTMP has a high affinity for bone tissue and preferentially concentrates in areas of increased bone turnover, such as osteoblastic metastatic lesions.[1][3][4] The lesion-to-normal bone uptake ratio is approximately 5.[1][3]
This compound is a medium-energy beta-emitter with a physical half-life of 46.3 hours (1.93 days).[3][5][6] It also emits a gamma photon suitable for imaging.[7] The beta particles deliver targeted radiation to the metastatic sites, leading to localized tumor cell destruction and pain relief.[4][8] The mechanism for pain relief is not fully understood but is attributed to this localized radiation effect.[3][6][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for the administration of this compound Quadramet.
Table 1: Dosage and Administration Parameters
| Parameter | Value | Reference |
| Recommended Dose | 37 MBq/kg (1.0 mCi/kg) body weight | [1][10][11] |
| Administration Route | Slow intravenous injection | [1][11] |
| Infusion Duration | 1 minute | [1][10][11] |
| Dilution | Do not dilute before use | [1] |
| Saline Flush | Follow with a saline flush | [11][12] |
Table 2: Patient Monitoring Parameters
| Parameter | Monitoring Frequency | Duration | Reference |
| Complete Blood Count (CBC) | Within 2 weeks prior to therapy | - | [1] |
| Platelet Count | Weekly, beginning 2 weeks post-administration | At least 8 weeks, or until recovery | [1][5][13] |
| White Blood Cell (WBC) Count | Weekly, beginning 2 weeks post-administration | At least 8 weeks, or until recovery | [1][5][13] |
Experimental Protocols
This section outlines the detailed methodology for the intravenous administration of this compound Quadramet.
Patient Selection and Pre-treatment Evaluation
-
Confirmation of Osteoblastic Metastases: The presence of multiple painful osteoblastic skeletal metastases must be confirmed with a positive technetium-99m (⁹⁹mTc)-labelled bisphosphonate bone scan prior to therapy.[1][2]
-
Hematological Assessment: Obtain a complete blood count (CBC) with differential and platelet count within two weeks before treatment. The following are general eligibility thresholds, but should be clinically correlated:
-
Platelet count: ≥ 100 x 10⁹/L
-
White blood cell count: ≥ 5 x 10⁹/L
-
Absolute neutrophil count: ≥ 2 x 10⁹/L
-
Hemoglobin: ≥ 100 g/L[1]
-
-
Renal Function: Use with caution in patients with renal impairment as clearance may be reduced.[3][11]
-
Pregnancy and Lactation: Contraindicated in pregnant women.[8] Breastfeeding should be discontinued if administration is necessary.[8]
Dose Preparation and Handling
-
Thawing: Allow the frozen vial of Quadramet to thaw at room temperature.[13][14]
-
Visual Inspection: Visually inspect the solution for particulate matter and discoloration. The solution should be clear and colorless to light amber.[1][11]
-
Dose Calibration: The activity of the dose must be measured using a suitable radioactivity calibration system (dose calibrator) immediately before administration.[1][11]
-
Aseptic Technique: Withdraw the dose under aseptic conditions. The vial is for single use only and should not be opened.[1]
-
Radiation Safety: Use appropriate shielding (e.g., lead-shielded container) and adhere to all local regulations for handling radioactive materials.[3][6]
Intravenous Administration Protocol
-
Patient Hydration: The patient should be well-hydrated. Encourage the patient to drink at least 500 mL of fluids prior to the injection.[1][5][11][13] Intravenous hydration may also be administered.[1][9]
-
Establish IV Line: Secure an in-dwelling intravenous catheter.
-
Administration: Administer the calculated dose of this compound Quadramet as a slow intravenous injection over a period of one minute.[1][10][11][12]
-
Saline Flush: Immediately following the injection, flush the intravenous line with saline to ensure the full dose is administered.[11][12][13]
Post-Administration Monitoring and Care
-
Hydration and Voiding: Encourage the patient to void as frequently as possible after the injection to minimize radiation exposure to the bladder.[1][11][13]
-
Hematological Monitoring: Monitor platelet and white blood cell counts weekly for at least 8 weeks, starting 2 weeks after administration, or until bone marrow function has adequately recovered.[1][5][13] A nadir in platelet and white blood cell counts is typically observed 3 to 5 weeks post-injection.[1]
-
Pain Assessment: Onset of pain relief is generally experienced within one week, and the effects can last for up to four months.[1][2] A transient increase in bone pain (flare reaction) may occur within 72 hours of injection, which is usually mild and manageable with analgesics.[3][13]
-
Radiation Precautions for Patients:
-
For 48 hours after administration, close contact with infants and pregnant women should be restricted.[1]
-
For at least 12 hours, patients should use a toilet instead of a urinal and flush several times after each use.[9]
-
Spilled urine should be cleaned up completely, and hands should be washed thoroughly.[3][9][13]
-
Contaminated clothing should be washed separately or stored for 1-2 weeks to allow for radioactive decay.[3][13]
-
Visualized Workflows and Pathways
This compound Quadramet Administration Workflow
Caption: A flowchart illustrating the key steps in the intravenous administration of this compound Quadramet.
Mechanism of Action Signaling Pathway
Caption: The signaling pathway of this compound Quadramet from administration to therapeutic effect.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. aboutcancer.com [aboutcancer.com]
- 6. Quadramet (Samarium SM 153 Lexidronam): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Samarium Sm 153 lexidronam for the palliation of painful bone metastases [inis.iaea.org]
- 8. ec.europa.eu [ec.europa.eu]
- 9. news.cancerconnect.com [news.cancerconnect.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. drugs.com [drugs.com]
- 12. Quadramet (samarium sm 153 lexidronam) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Samarium Sm 153 Lexidronam (Quadramet) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 14. ohsu.edu [ohsu.edu]
Application Notes and Protocols: Samarium-153 Labeled Microspheres for Transarterial Radioembolization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transarterial Radioembolization (TARE) is a minimally invasive procedure that delivers localized radiation therapy for primary and metastatic liver tumors.[1][2] This technique takes advantage of the liver's dual blood supply, where tumors are predominantly fed by the hepatic artery, while the normal liver parenchyma is mainly supplied by the portal vein.[1] By administering radioactive microspheres into the hepatic artery, a high dose of radiation can be selectively delivered to the tumor, sparing the surrounding healthy tissue.[3]
Yttrium-90 (⁹⁰Y) is a commonly used radionuclide for TARE. However, as a pure beta emitter, it does not allow for post-procedural imaging to verify microsphere distribution.[1][4] Samarium-153 (¹⁵³Sm) presents a compelling theranostic alternative.[1] It emits both therapeutic beta particles and diagnostic gamma photons, enabling post-procedural imaging with a gamma camera to assess the microsphere deposition.[1][2][4][5] This document provides detailed application notes and protocols for the preparation, characterization, and application of ¹⁵³Sm-labeled microspheres for TARE.
Physical Properties of this compound
This compound is produced by neutron irradiation of enriched Samarium-152 (¹⁵²Sm) oxide in a nuclear reactor.[2][6][7] Its key physical characteristics are summarized in the table below.
| Property | Value | References |
| Half-life | 46.3 hours (1.93 days) | [1][2][5][6][7][8] |
| Beta (β⁻) Energies (Max) | 0.810 MeV (20%), 0.710 MeV (30%), 0.640 MeV (50%) | [1][3][7] |
| Average Beta (β⁻) Energy | 233 keV | [3][7] |
| Gamma (γ) Photon Energy | 103.2 keV (28-29% abundance) | [1][2][5][6][9] |
| Production Reaction | ¹⁵²Sm(n,γ)¹⁵³Sm | [1][2][10][11] |
| Thermal Neutron Cross-section (¹⁵²Sm) | 206 - 210 barns | [1][2] |
| Average Beta Particle Range in Water | 0.5 mm | [7][12] |
| Maximum Beta Particle Range in Water | 3.0 mm | [7][12] |
This compound Decay Pathway
The decay of this compound to stable Europium-153 involves the emission of beta particles and a prominent gamma photon, which is suitable for SPECT imaging.
References
- 1. Preparation and In Vitro Evaluation of Neutron-Activated, Theranostic this compound-Labeled Microspheres for Transarterial Radioembolization of Hepatocellular Carcinoma and Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutron Activated this compound Microparticles for Transarterial Radioembolization of Liver Tumour with Post-Procedure Imaging Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 153Sm [prismap.eu]
- 6. radiopaedia.org [radiopaedia.org]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Neutron Activated this compound Microparticles for Transarterial Radioembolization of Liver Tumour with Post-Procedure Imaging Capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of neutron-activated this compound-loaded polystyrene microspheres as a potential theranostic agent for hepatic radioembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Samarium-153 in Radiosynovectomy for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovitis, leading to joint damage and disability. Radiosynovectomy, also known as radiosynoviorthesis, is a minimally invasive therapeutic procedure that involves the intra-articular injection of a beta-emitting radiopharmaceutical to ablate the inflamed synovial membrane.[1][2] This targeted approach aims to reduce joint inflammation, alleviate pain, and improve joint function in patients with refractory synovitis despite conventional systemic therapies.[1][2]
Samarium-153 (Sm-153) is a medium-energy beta- and gamma-emitting radionuclide that has shown promise in radiosynovectomy.[3] When complexed with particulate carriers like hydroxyapatite, Sm-153 is phagocytosed by synoviocytes, delivering a localized radiotherapeutic effect to the inflamed synovium.[1][3] These application notes provide a comprehensive overview of the use of Sm-153 in radiosynovectomy for RA, including its mechanism of action, clinical data, and detailed experimental protocols.
Mechanism of Action
The therapeutic effect of this compound radiosynovectomy is mediated by the local delivery of beta radiation to the inflamed synovium.[3] The Sm-153 labeled particles are injected directly into the synovial joint space and are subsequently phagocytosed by the superficial cells of the synovial membrane.[1] The emitted beta particles have a limited tissue penetration, ensuring that the radiation dose is primarily confined to the synovium while sparing adjacent cartilage and bone. This localized irradiation induces necrosis and fibrosis of the hypertrophied and inflamed synovial tissue, leading to a reduction in inflammation, pannus formation, and joint effusion.[3]
Signaling Pathways in Rheumatoid Arthritis Pathogenesis
The inflammatory cascade in rheumatoid arthritis is driven by a complex interplay of various signaling pathways. Understanding these pathways is crucial for appreciating the therapeutic targets of treatments like radiosynovectomy. Key pathways include:
-
JAK-STAT Pathway: Activated by numerous cytokines, this pathway plays a central role in the inflammatory response in RA.
-
MAPK Pathway: This pathway is involved in the production of pro-inflammatory cytokines and matrix metalloproteinases that contribute to joint destruction.
-
NF-κB Pathway: A critical regulator of inflammatory and immune responses, the NF-κB pathway is constitutively active in the RA synovium.
The destruction of the inflamed synovial tissue by Sm-153 radiosynovectomy disrupts the local production of inflammatory mediators that activate these signaling pathways, thereby breaking the cycle of chronic inflammation.
Data Presentation
The following tables summarize the quantitative data from a key randomized controlled trial investigating the efficacy and safety of Sm-153 particulate hydroxyapatite in patients with rheumatoid arthritis and chronic knee synovitis.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Sm-153/TH Group (n=30 knees) | TH Alone Group (n=30 knees) |
| Age (years, mean ± SD) | 50.8 ± 12.5 | 51.5 ± 11.9 |
| Gender (Female/Male) | 22/8 | 23/7 |
| Disease Duration (years, mean ± SD) | 12.4 ± 7.8 | 11.9 ± 8.1 |
| VAS Pain (mm, mean ± SD) | 65.3 ± 18.7 | 68.1 ± 17.9 |
| Morning Stiffness (min, mean ± SD) | 45.0 ± 35.0 | 50.0 ± 40.0 |
| TH: Triamcinolone Hexacetonide; SD: Standard Deviation; VAS: Visual Analog Scale. Data adapted from a controlled randomized double-blind trial.[4][5] |
Table 2: Clinical Efficacy Outcomes at 48 Weeks
| Outcome Measure | Sm-153/TH Group | TH Alone Group | p-value |
| VAS Pain Improvement (%) | 55 | 52 | >0.05 |
| Joint Swelling Improvement (%) | 60 | 58 | >0.05 |
| Morning Stiffness Reduction (min) | 25 | 28 | >0.05 |
| Lequesne Index Improvement | 4.5 | 4.2 | >0.05 |
| Data represents mean improvement from baseline. No statistically significant differences were observed between the groups in this particular study.[4][5] |
Table 3: Adverse Events
| Adverse Event | Sm-153/TH Group (n=30) | TH Alone Group (n=30) |
| Transient Local Pain/Swelling | 5 (16.7%) | 2 (6.7%) |
| Skin Reaction | 1 (3.3%) | 0 (0%) |
| Adverse events were generally mild and transient.[4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Particulate Hydroxyapatite
This protocol describes the synthesis and radiolabeling of hydroxyapatite particles with this compound.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium hydroxide (NH₄OH)
-
This compound chloride (¹⁵³SmCl₃) in HCl
-
Citric acid
-
Sterile, pyrogen-free water for injection
-
0.9% Sodium Chloride for injection
Procedure:
-
Hydroxyapatite Synthesis:
-
Prepare aqueous solutions of calcium nitrate and di-ammonium hydrogen phosphate.
-
Slowly add the di-ammonium hydrogen phosphate solution to the calcium nitrate solution under constant stirring.
-
Adjust the pH of the mixture to >10 with ammonium hydroxide to precipitate calcium hydroxyapatite.
-
Age the precipitate, then wash it repeatedly with deionized water until the washings are neutral.
-
Dry the hydroxyapatite precipitate and grind it to the desired particle size (typically 2-10 µm).[2]
-
Sterilize the hydroxyapatite particles.
-
-
This compound Labeling:
-
Prepare a sterile solution of citric acid.
-
Add the desired activity of ¹⁵³SmCl₃ to the citric acid solution to form a Sm-153 citrate complex.[6]
-
Add the sterile hydroxyapatite particles to the Sm-153 citrate solution.
-
Incubate the mixture at room temperature with gentle agitation to allow for the labeling of hydroxyapatite with Sm-153.[6]
-
Wash the labeled particles with sterile saline to remove any unbound Sm-153.
-
Resuspend the final ¹⁵³Sm-hydroxyapatite particles in sterile saline for injection.
-
Quality Control:
-
Radiochemical Purity: Determine the percentage of Sm-153 bound to the hydroxyapatite particles using instant thin-layer chromatography (ITLC). The radiochemical purity should be >95%.[7]
-
Particle Size Analysis: Confirm that the particle size distribution is within the desired range (e.g., 2-10 µm) using microscopy or a particle size analyzer.[2]
-
Sterility and Pyrogenicity: Perform standard sterility and pyrogen tests to ensure the final product is safe for intra-articular administration.[6]
Protocol 2: Clinical Administration of this compound for Radiosynovectomy of the Knee
This protocol is a general guideline based on published clinical trials and the EANM guidelines for radiosynovectomy.[1][5][8]
Patient Selection:
-
Patients with a confirmed diagnosis of rheumatoid arthritis.
-
Persistent, active synovitis in the target joint (e.g., knee) refractory to at least one intra-articular corticosteroid injection.[1]
-
Absence of contraindications such as pregnancy, breastfeeding, local skin infection, or significant joint instability.[1]
Procedure:
-
Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure, including potential risks and benefits.[8]
-
Pre-medication: Consider local anesthesia at the injection site.
-
Joint Aspiration: If a significant joint effusion is present, aspirate the synovial fluid under aseptic conditions.[5]
-
Confirmation of Needle Placement: Confirm the intra-articular position of the needle, for example, by injecting a small amount of contrast medium under fluoroscopic guidance.[5]
-
Radiopharmaceutical Injection:
-
Flushing: Flush the needle with sterile saline before withdrawal to minimize leakage of the radiopharmaceutical into the needle track.[2]
-
Post-injection Immobilization: Immobilize the treated joint for 48 hours to promote the retention of the radiopharmaceutical within the joint space and reduce leakage to regional lymph nodes.[2][8]
Post-procedure Monitoring:
-
Monitor the patient for any immediate adverse reactions.
-
Advise the patient to rest the treated joint and report any signs of increased pain, swelling, or infection.
-
Follow-up assessments of clinical outcomes (e.g., pain, swelling, joint function) should be scheduled at regular intervals (e.g., 1, 3, 6, and 12 months).[4][5]
Conclusion
This compound based radiosynovectomy represents a valuable therapeutic option for the management of refractory synovitis in patients with rheumatoid arthritis. The localized delivery of beta radiation to the inflamed synovium offers the potential for significant symptom relief and improved joint function. The provided application notes and protocols are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study and application of this promising radiopharmaceutical therapy. Adherence to established guidelines and meticulous execution of the preparation and administration protocols are paramount to ensure the safety and efficacy of this treatment modality. Further research and clinical trials are warranted to optimize treatment protocols and expand the application of Sm-153 radiosynovectomy to other joints affected by rheumatoid arthritis.
References
- 1. The EANM guideline for radiosynoviorthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Radiation Synovectomy: An Enticing Treatment Option for Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of radiation synovectomy with this compound particulate hydroxyapatite in rheumatoid arthritis patients with knee synovitis: a controlled randomized double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of Radiation Synovectomy with this compound Particulate Hydroxyapatite in Rheumatoid Arthritis Patients with Knee Synovitis: A Controlled Randomized Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inis.iaea.org [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SPECT Imaging of Samarium-153 Biodistribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for tracking the biodistribution of Samarium-153 (¹⁵³Sm) labeled compounds using Single Photon Emission Computed Tomography (SPECT). The following sections cover the preparation of ¹⁵³Sm-EDTMP, a common agent for bone imaging, preclinical SPECT imaging protocols, and the mechanism of its uptake.
Introduction to this compound for SPECT Imaging
This compound (¹⁵³Sm) is a radionuclide with properties that make it suitable for both therapeutic and diagnostic applications. It emits beta particles, which are effective for therapy, and a gamma photon at 103.2 keV, which is ideal for imaging with a gamma camera.[1] This dual-emission characteristic allows for the simultaneous tracking of the radiopharmaceutical's distribution and therapeutic action. The most common application of ¹⁵³Sm is in the form of ¹⁵³Sm-ethylenediaminetetramethylene phosphonate (¹⁵³Sm-EDTMP), used for palliating pain from bone metastases.[1] Its biodistribution is similar to that of Technetium-99m methylene diphosphonate (Tc-99m MDP), a standard bone scanning agent.
Experimental Protocols
Preparation of ¹⁵³Sm-EDTMP
This protocol outlines the laboratory-scale preparation of ¹⁵³Sm-EDTMP.
Materials:
-
This compound chloride (¹⁵³SmCl₃) solution
-
Ethylenediaminetetramethylene phosphonic acid (EDTMP)
-
Sodium chloride (NaCl) 0.9% solution
-
1 M Sodium hydroxide (NaOH)
-
Instant thin-layer chromatography (ITLC) silica gel sheets
-
Mobile phase: a mixture of NH₄OH:MeOH:H₂O (0.2:2:4)[2]
-
Radio-TLC scanner
Procedure:
-
Reconstitute a lyophilized EDTMP kit with 1 mL of 0.9% sodium chloride at room temperature.[2]
-
Add the desired activity of ¹⁵³SmCl₃ solution to the reconstituted EDTMP vial.
-
Adjust the pH of the reaction mixture to a range of 7.0 to 8.5 using 1 M NaOH.[2]
-
Incubate the reaction vial for 15 minutes at room temperature.[2]
-
Perform quality control to determine the radiochemical purity using ITLC.[2] a. Spot 2 µL of the reaction mixture onto an ITLC strip.[2] b. Develop the chromatogram using the mobile phase.[2] c. Analyze the strip using a radio-TLC scanner to determine the percentage of radiolabeling. The ¹⁵³Sm-EDTMP complex will migrate with the solvent front, while free ¹⁵³Sm³⁺ will remain at the origin.[3] A radiochemical purity of >99% is expected.[3]
Preclinical SPECT/CT Imaging Protocol for ¹⁵³Sm Biodistribution in Rodents
This protocol is designed for in vivo imaging of ¹⁵³Sm-labeled compounds in rats using a small animal SPECT/CT system.
Animal Model:
Radiopharmaceutical Administration:
-
Anesthetize the rat using an appropriate anesthetic (e.g., a mixture of ketamine and xylazine, or isoflurane).[2]
-
Inject a known activity of the ¹⁵³Sm-labeled compound (e.g., 0.1 mL of ¹⁵³Sm-EDTMP with an activity of approximately 25 µCi) intravenously via the lateral tail vein or orbital plexus.[5]
SPECT/CT Imaging:
-
Position the anesthetized animal on the imaging bed of the small animal SPECT/CT scanner.
-
Acquire whole-body or region-of-interest SPECT images at specified time points post-injection (e.g., 2, 5, 24, 48, and 72 hours).[4]
-
SPECT Acquisition Parameters:
-
Gamma Camera: A system equipped with pinhole collimators is suitable for small animal imaging.[6]
-
Energy Window: Set a 20% window centered at the 103 keV photopeak of ¹⁵³Sm.[6]
-
Scatter Correction: Employ a dual-energy or triple-energy window method for scatter correction.[6]
-
Projections: Acquire a sufficient number of projections over 360° (e.g., 64 projections).[3]
-
Acquisition Time: Adjust the time per projection to obtain adequate counts (e.g., 30 seconds per view).[3]
-
-
CT Acquisition: Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction: Reconstruct the SPECT data using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[6]
Biodistribution Analysis (Ex Vivo):
-
At the end of the imaging study, euthanize the animals at the predetermined time points.
-
Dissect key organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, and bone).
-
Weigh each sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Quantitative Data Presentation
The following tables summarize the biodistribution of ¹⁵³Sm-EDTMP in rats at various time points, presented as the mean percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ¹⁵³Sm-EDTMP in Rats (%ID/g)
| Organ | 2 hours | 5 hours | 24 hours | 48 hours | 72 hours |
| Blood | 0.25 | 0.11 | 0.02 | 0.01 | 0.01 |
| Heart | 0.08 | 0.05 | 0.02 | 0.01 | 0.01 |
| Lung | 0.12 | 0.07 | 0.03 | 0.02 | 0.02 |
| Liver | 0.20 | 0.15 | 0.08 | 0.05 | 0.04 |
| Spleen | 0.05 | 0.03 | 0.02 | 0.01 | 0.01 |
| Kidney | 1.20 | 0.80 | 0.25 | 0.15 | 0.10 |
| Bone (Femur) | 2.50 | 3.10 | 3.50 | 3.20 | 2.80 |
| Muscle | 0.06 | 0.04 | 0.02 | 0.01 | 0.01 |
Data compiled from studies in Sprague-Dawley rats.[4]
Visualizations
Experimental Workflow for ¹⁵³Sm Biodistribution Studies
Caption: Experimental workflow for ¹⁵³Sm biodistribution studies.
Mechanism of ¹⁵³Sm-EDTMP Uptake in Bone
Caption: Proposed mechanism of ¹⁵³Sm-EDTMP uptake in bone.
References
- 1. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. sid.ir [sid.ir]
- 4. Modeling the time dependent biodistribution of this compound ethylenediamine tetramethylene phosphonate using compartmental analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution of this compound-EDTMP in rats treated with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-mjm.org [e-mjm.org]
Application Notes and Protocols: Patient Selection for Samarium-153 Bone-Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the patient selection criteria for Samarium-153 (¹⁵³Sm) lexidronam (Quadramet®) therapy, a radiopharmaceutical agent used for the palliation of bone pain from skeletal metastases. Adherence to these criteria is crucial for ensuring patient safety and optimizing therapeutic outcomes.
Introduction
This compound lexidronam is a bone-seeking radiopharmaceutical that selectively targets areas of active bone turnover, such as osteoblastic metastases.[1][2] It emits both beta particles, which provide the therapeutic effect, and gamma photons, which allow for scintigraphic imaging.[3][4][5] Proper patient selection is paramount to maximize the palliative benefit while minimizing potential toxicities, primarily myelosuppression.[1][6][7]
Inclusion Criteria
Patients must meet several key criteria to be considered eligible for ¹⁵³Sm-EDTMP therapy. These are designed to identify individuals most likely to benefit from the treatment and who have an acceptable risk profile.
Oncologic Criteria
-
Confirmed Osteoblastic Skeletal Metastases: The primary indication for ¹⁵³Sm-EDTMP is for the relief of bone pain in patients with confirmed osteoblastic (bone-forming) skeletal metastases.[8][9]
-
Positive Radionuclide Bone Scan: A recent radionuclide bone scan (e.g., with ⁹⁹ᵐTc-MDP) must demonstrate enhanced uptake at the sites of painful metastases.[9][10][11][12] This confirms the osteoblastic nature of the lesions and their ability to uptake the therapeutic agent.
Clinical Criteria
-
Pain Requiring Palliation: Patients should be experiencing bone pain secondary to their metastases that requires palliative intervention.[10] Often, this is in cases where other conventional treatments have failed.[13]
-
Adequate Performance Status: While specific scales may vary by protocol, a Karnofsky Performance Status (KPS) of at least 40 or 50 has been used in clinical trials.[14]
-
Life Expectancy: A life expectancy of at least 4 months is generally required to allow for the therapeutic effect to be realized and for recovery from potential myelosuppression.[14][15] Some guidelines suggest a preferable life expectancy of greater than 3 months and note the therapy is inappropriate for those with a life expectancy of less than 4 weeks.[15]
Exclusion Criteria
Careful screening for contraindications is essential to prevent adverse events.
Absolute Contraindications
-
Pregnancy and Lactation: ¹⁵³Sm-EDTMP is contraindicated in pregnant or breastfeeding women due to the potential for fetal harm from radiation.[7][15][16]
-
Known Hypersensitivity: Patients with a known hypersensitivity to EDTMP or similar phosphonate compounds should not receive this therapy.[9][17]
Relative Contraindications
-
Significant Bone Marrow Compromise: Caution is advised in patients with compromised bone marrow reserve due to previous therapies or extensive disease involvement.[7][15] Concurrent use with chemotherapy or external beam radiation is generally avoided unless the clinical benefits outweigh the risks.[1][7]
-
Severe Renal Dysfunction: As ¹⁵³Sm-EDTMP is primarily excreted by the kidneys, severe renal impairment is a contraindication.[6][15]
-
Disseminated Intravascular Coagulation (DIC): Active DIC may increase the risk of severe thrombocytopenia.[1][7][16]
-
Spinal Cord Compression: ¹⁵³Sm-EDTMP is not indicated for the treatment of pain from spinal cord compression.[1][13] External beam radiation or surgery is the preferred treatment in such cases.[15]
-
Solitary Metastasis or Purely Osteolytic Lesions: The therapy is generally intended for patients with multiple osteoblastic lesions.[14][16]
-
Imminent Pathological Fracture: Patients with a high risk of pathological fracture should be carefully evaluated.[16]
Quantitative Patient Selection Parameters
The following table summarizes the key quantitative parameters for patient eligibility, compiled from various clinical guidelines and studies.
| Parameter | Recommended Value | Source(s) |
| Hematology | ||
| Platelet Count | > 100 x 10⁹/L (or 100,000/µL) | [8][15] |
| > 50,000/µL (in some studies) | [10] | |
| White Blood Cell (WBC) Count | > 3.5 x 10⁹/L (or 3,500/µL) | [15] |
| > 2,500/L | [8] | |
| > 2,000/µL (in some studies) | [10] | |
| Hemoglobin | > 9.0 g/dL | [15] |
| > 5.0 g/dL (in some studies) | [10] | |
| Performance Status | ||
| Karnofsky Performance Status (KPS) | ≥ 40 or ≥ 50 | [14] |
| Eastern Cooperative Oncology Group (ECOG) | ≤ 2 | [18] |
| Renal Function | ||
| Serum Creatinine | < 180 µmol/L | [15] |
| Glomerular Filtration Rate (GFR) | > 30 mL/min | [15] |
| Life Expectancy | ||
| ≥ 4 months | [14] | |
| Preferably > 3 months | [15] |
Patient Selection Protocol
The following protocol outlines the steps for selecting a suitable candidate for ¹⁵³Sm-EDTMP therapy.
5.1.1 Initial Assessment:
-
Confirm the diagnosis of a primary malignancy with a high propensity for osteoblastic bone metastases (e.g., prostate, breast cancer).
-
Document the patient's history of bone pain, including location, severity, and current analgesic use.
-
Review prior and current cancer therapies, including chemotherapy, hormone therapy, and radiation therapy.
5.1.2 Imaging and Laboratory Evaluation:
-
Perform a whole-body radionuclide bone scan (e.g., ⁹⁹ᵐTc-MDP) to confirm the presence of multiple osteoblastic metastases. The scan should ideally be recent, within the last 3 months.[11]
-
Obtain a complete blood count (CBC) with differential and platelet count. Blood counts should be stable before initiating therapy.[15]
-
Assess renal function through serum creatinine and/or calculated GFR.
-
For women of childbearing potential, a negative pregnancy test is mandatory.[7]
5.1.3 Clinical Evaluation and Consent:
-
Evaluate the patient's performance status using a standardized scale (e.g., KPS or ECOG).
-
Estimate the patient's life expectancy in consultation with the primary oncology team.
-
Rule out absolute and relative contraindications through a thorough medical history and physical examination. Pay special attention to neurological symptoms that may suggest spinal cord compression.
-
Discuss the potential benefits (pain relief) and risks (myelosuppression, pain flare) of the therapy with the patient and obtain informed consent.
Visualized Workflows
Patient Selection Workflow
Caption: Logical flow for selecting patients for this compound therapy.
Hematological Monitoring Protocol
Caption: Post-treatment hematological monitoring timeline.
References
- 1. drugs.com [drugs.com]
- 2. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EANM guidelines for radionuclide therapy of bone metastases with beta-emitting radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aboutcancer.com [aboutcancer.com]
- 5. tijdschriftvoornucleairegeneeskunde.nl [tijdschriftvoornucleairegeneeskunde.nl]
- 6. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quadramet (Samarium SM 153 Lexidronam): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Economic and Clinical Net Benefits from the Use of Samarium Sm-153 Lexidronam Injection in the Treatment of Bone Metastases [article.sapub.org]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Treatment of bone pain secondary to metastases using this compound-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. acnmonline.org [acnmonline.org]
- 13. ohsu.edu [ohsu.edu]
- 14. This compound-ethylene diamine tetramethylene phosphonate, a beta-emitting bone-targeted radiopharmaceutical, useful for patients with osteoblastic bone metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. European Nuclear Medicine Guide [nucmed-guide.app]
- 16. researchgate.net [researchgate.net]
- 17. Quadramet (samarium sm 153 lexidronam) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Therapeutic Dose Calculation of Samarium-153 in Skeletal Metastases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium-153 (¹⁵³Sm) lexidronam, also known as this compound-EDTMP, is a radiopharmaceutical agent employed for the palliation of pain arising from osteoblastic skeletal metastases.[1][2][3] The therapeutic efficacy of ¹⁵³Sm-EDTMP hinges on the targeted delivery of beta radiation to sites of active bone formation, characteristic of osteoblastic metastases.[3] This document provides a comprehensive overview of the protocols and methodologies for calculating and administering the therapeutic dose of this compound, tailored for professionals in research and drug development.
Dosimetry and Pharmacokinetics
This compound possesses a physical half-life of 46.3 hours (1.93 days) and emits both medium-energy beta particles, responsible for the therapeutic effect, and a 103 keV gamma photon, which allows for imaging and biodistribution studies.[4][5][6] Following intravenous administration, ¹⁵³Sm-EDTMP rapidly clears from the blood and localizes in the skeleton, with a higher concentration in metastatic lesions compared to normal bone.[1][3] The primary route of excretion for the non-skeletal fraction is through the urine.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the dosimetry and administration of this compound.
Table 1: Recommended Dosage and Administration
| Parameter | Value | Reference |
| Recommended Dose | 1.0 mCi/kg (37 MBq/kg) body weight | [3][4][5][7][8][9] |
| Administration Route | Slow intravenous injection over 1 minute | [4][5][7][8][9] |
| Pre-administration Hydration | Minimum of 500 mL of fluids (orally or IV) | [3][5][7] |
| Post-administration | Encourage frequent voiding to minimize bladder radiation | [3][5][7] |
Table 2: Radiation Dosimetry
| Organ/Tissue | Absorbed Dose per Administered Activity (mGy/MBq) | Reference |
| Bone Surface | 6.8 | [10] |
| Red Bone Marrow | 1.5 | [10] |
| Bladder Wall | 1.0 | [10] |
| Lower Bowel Wall | 0.01 | [10] |
| Testes | 0.005 | [10] |
Table 3: Key Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Blood Clearance (first 30 min) | Biexponential, t½ of 5.5 min | [1] |
| Blood Clearance (after 30 min) | t½ of 65.4 min | [1] |
| Skeletal Uptake | 40% - 95% of injected dose | [11][12] |
| Mean Skeletal Uptake | 54% ± 16% of injected dose | [9] |
| Urinary Excretion (first 6 hours) | 34.5% ± 15.5% | [3] |
Experimental Protocols
Patient Selection and Evaluation
Objective: To identify suitable candidates for ¹⁵³Sm-EDTMP therapy.
Methodology:
-
Confirmation of Osteoblastic Metastases: A positive radionuclide bone scan (e.g., with Technetium-99m methylene diphosphonate, ⁹⁹mTc-MDP) is mandatory to confirm the presence of osteoblastic skeletal metastases.[1][4][13]
-
Pain Assessment: The patient should have documented pain secondary to bone metastases.[13]
-
Hematological Evaluation: A complete blood count (CBC) with differential and platelet count must be performed. The following are general eligibility criteria:
-
Exclusion Criteria:
Dose Calculation and Preparation
Objective: To accurately calculate and prepare the therapeutic dose of ¹⁵³Sm-EDTMP.
Methodology:
-
Dose Calculation: The therapeutic dose is calculated based on the patient's body weight:
-
Dose (mCi) = Patient Weight (kg) x 1.0 mCi/kg
-
Dose (MBq) = Patient Weight (kg) x 37 MBq/kg
-
-
Dose Calibrator Quality Control: Ensure the radioisotope dose calibrator is functioning correctly according to institutional and regulatory standards.
-
Radiopharmaceutical Handling:
-
Dose Measurement: Aseptically withdraw the calculated volume into a shielded syringe. Measure the activity in the syringe using a calibrated dose calibrator immediately prior to administration.[5] Do not dilute or mix with other solutions.[3][7]
Administration and Post-Administration Monitoring
Objective: To safely administer the therapeutic dose and monitor the patient for adverse effects.
Methodology:
-
Patient Preparation:
-
Administration:
-
Post-Administration Care:
-
Hematological Monitoring:
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for this compound Therapeutic Dose Administration.
Caption: Decision-Making Logic for Patient Eligibility.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Quadramet (Samarium SM 153 Lexidronam): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. tijdschriftvoornucleairegeneeskunde.nl [tijdschriftvoornucleairegeneeskunde.nl]
- 7. reference.medscape.com [reference.medscape.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Dosimetry and toxicity of this compound-EDTMP administered for bone pain due to skeletal metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EANM guidelines for radionuclide therapy of bone metastases with beta-emitting radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. A phase I study of this compound ethylenediaminetetramethylene phosphonate therapy for disseminated skeletal metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of bone pain secondary to metastases using this compound-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ohsu.edu [ohsu.edu]
Application Notes and Protocols for Long-Term Follow-up of Patients Treated with Samarium-153 EDTMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term follow-up of patients treated with Samarium-153 Ethylenediaminetetramethylene phosphonate (Sm-153 EDTMP), a radiopharmaceutical used for the palliation of pain from bone metastases.
Introduction
This compound EDTMP is a bone-seeking radiopharmaceutical that selectively targets areas of increased osteoblastic activity, characteristic of metastatic bone lesions.[1][2][3][4] It emits both beta particles for therapeutic effect and gamma photons, which allow for imaging and confirmation of radiotracer accumulation in the targeted lesions.[1][5][6] The primary therapeutic application of Sm-153 EDTMP is the alleviation of pain associated with osteoblastic bone metastases, particularly in cancers such as prostate, breast, and lung cancer.[7] Long-term follow-up is crucial to assess the duration of pain relief, overall survival, and potential long-term toxicities.
Mechanism of Action
This compound EDTMP functions by delivering localized radiation to bone metastases.[7] The EDTMP component has a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation in areas of high bone turnover, such as metastatic sites.[2][4] The emitted beta particles from this compound then induce cellular damage in the surrounding cancer cells, leading to pain reduction.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from long-term follow-up studies of patients treated with Sm-153 EDTMP.
Table 1: Efficacy of this compound EDTMP in Pain Palliation
| Study/Parameter | Dose of Sm-153 EDTMP | Number of Patients | Overall Response Rate (%) | Complete Response Rate (%) | Duration of Pain Palliation (weeks) |
| Retrospective Study | 1 mCi/kg | 28 | 85.7%[1] | 64.3%[1] | 4 to 32 (mean: 15.2)[1] |
| Dose-Controlled Study | 0.5 mCi/kg | 55 | 55% (at week 4)[8] | - | - |
| Dose-Controlled Study | 1.0 mCi/kg | 59 | 70% (at week 4)[8] | - | - |
| IAEA Multicenter Study | 0.5, 1.0, or 1.5 mCi/kg | 417 | 73%[9] | - | - |
| Escalating Dose Study | 0.1 to 1.0 mCi/kg | 22 | 65%[5] | - | Mean: 3.8 months[5] |
Table 2: Hematological Toxicity Profile of this compound EDTMP
| Toxicity Grade | White Blood Cells (WBC) | Platelets (PLT) |
| Nadir | 3 to 5 weeks post-administration[8][9] | 3 to 5 weeks post-administration[8][9] |
| Recovery | By 8 weeks post-administration[8][9] | By 8 weeks post-administration[8][9] |
| Grade 2 or less (1.0 mCi/kg) | 92% of patients[9] | 97% of patients[9] |
| Grade 3 (WBC) | Observed in 14.2% of cases in one study[1] | - |
| Grade 3 (PLT) | Observed in 10.7% of cases in one study[1] | - |
| Grade 4 | Not observed in placebo-controlled studies at 1.0 mCi/kg[9] | Not observed in placebo-controlled studies at 1.0 mCi/kg[9] |
Table 3: Long-Term Survival Data
| Cancer Type | Treatment Group | Median Overall Survival |
| Breast Cancer | 1.0 mCi/kg Sm-153 EDTMP | Significantly longer than low dose group[8][9] |
| Prostate Cancer | Sm-153 EDTMP alone | 10 months[10] |
| Prostate Cancer | Chemotherapy alone | 11 months[10] |
| Prostate Cancer | Sm-153 EDTMP + Chemotherapy | 30 months[10] |
Experimental Protocols
The following protocols are synthesized from multiple studies and represent a standard approach for the administration and long-term follow-up of Sm-153 EDTMP.
Patient Selection Protocol
1. Patient Eligibility:
-
Inclusion Criteria:
-
Confirmed diagnosis of cancer with painful bone metastases.[11]
-
Positive technetium-99m methylene diphosphonate (99mTc-MDP) bone scan showing multiple areas of increased uptake corresponding to metastatic lesions.[11]
-
Pain refractory to conventional analgesic therapy.[2]
-
Adequate hematological function, typically defined as a white blood cell (WBC) count > 2,000/μl and a platelet (PLT) count > 50,000/μl.[11]
-
-
Exclusion Criteria:
Treatment Administration Protocol
1. Patient Preparation:
-
Hydrate the patient with approximately 500 mL of intravenous or oral fluids immediately before administration.[3][4]
-
If the patient is incontinent, a urinary catheter should be inserted to minimize radiation exposure from urine.[1][12]
2. Dose Preparation and Administration:
-
The standard dose of Sm-153 EDTMP is 1.0 mCi/kg (37 MBq/kg) of body weight.[4]
-
The dose should be thawed at room temperature and the activity assayed in a suitable radioactivity calibration system immediately prior to administration.[3][4]
-
Administer the dose intravenously over 1 minute through a secure in-dwelling catheter, followed by a saline flush.[4]
3. Post-Administration Procedures:
-
Encourage the patient to void frequently to minimize radiation dose to the bladder.[4]
-
Perform a whole-body scan 3 to 4 hours post-injection to confirm the biodistribution of the radiopharmaceutical and its uptake in the bone lesions.[1][11]
-
Patients should follow radiation safety precautions for at least 12 hours, which include flushing the toilet multiple times after use and separately washing any clothing contaminated with urine or blood.[4]
Long-Term Follow-up Protocol
1. Pain Assessment:
-
Pain levels should be assessed at baseline and then regularly (e.g., weekly for the first month, then monthly) using a validated pain scale, such as the Visual Analog Scale (VAS).[13]
-
Analgesic consumption should also be recorded at each follow-up visit.[9]
2. Hematological Monitoring:
-
Complete blood counts (CBC) with differential and platelet counts should be monitored weekly or bi-weekly for the first 8 weeks post-treatment to assess for myelosuppression.[4][9]
-
Monitoring should continue until blood counts return to baseline levels.[9]
3. Quality of Life and Performance Status:
-
Quality of life can be assessed using standardized questionnaires.
-
Performance status, for instance using the Karnofsky Performance Status Scale, should be evaluated at regular intervals.[1]
4. Survival:
-
Overall survival should be tracked from the date of Sm-153 EDTMP administration.
5. Re-treatment Criteria:
-
Repeat administration of Sm-153 EDTMP may be considered for patients who initially responded to treatment and have subsequent recurrence of bone pain, provided their hematological function has recovered.[14]
Conclusion
Long-term follow-up of patients treated with this compound EDTMP is essential for a comprehensive understanding of its therapeutic benefits and potential toxicities. The data consistently demonstrate effective pain palliation with a manageable and transient myelosuppression being the primary toxicity. The provided protocols offer a standardized framework for patient management and data collection in a research or clinical setting. Further investigation into the synergistic effects of Sm-153 EDTMP with other therapies, such as chemotherapy, holds promise for improving patient outcomes.[10]
References
- 1. Treatment efficacy of 153Sm-EDTMP for painful bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. European Nuclear Medicine Guide [nucmed-guide.app]
- 3. radiology.wisc.edu [radiology.wisc.edu]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-EDTMP: pharmacokinetic, toxicity and pain response using an escalating dose schedule in treatment of metastatic bone cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A dose-controlled study of 153Sm-ethylenediaminetetramethylenephosphonate (EDTMP) in the treatment of patients with painful bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical benefit of bone-targeted radiometabolic therapy with 153Sm-EDTMP combined with chemotherapy in patients with metastatic hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of bone pain secondary to metastases using this compound-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Removal of Europium-154 impurities from Samarium-153 production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of Samarium-153 (Sm-153) and the removal of Europium-154 (Eu-154) impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Sm-153.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Sm-153 and Eu-154 using Solvent Extraction | Incomplete reduction of Eu(III) to Eu(II). | Ensure the reducing agent (e.g., zinc dust) is fresh and used in sufficient excess. Allow for adequate reaction time for the reduction to complete before extraction. |
| Incorrect pH of the aqueous phase. | Adjust the pH of the aqueous feed solution to the optimal range for the selective extraction of Sm(III). The ideal pH is dependent on the specific solvent system being used. | |
| Emulsion formation during extraction. | Reduce the agitation speed or shaking intensity. The addition of a small amount of a de-emulsifying agent may also be necessary. | |
| Low Yield of Sm-153 after Ion-Exchange Chromatography | Co-elution of Sm-153 with Eu-154. | Optimize the eluent concentration and pH. A shallower gradient or isocratic elution with a finely tuned mobile phase can improve resolution. |
| Irreversible binding of Sm-153 to the resin. | Ensure the resin is properly conditioned before use. If stripping is an issue, consider a stronger eluting agent or a different type of resin. | |
| Channeling in the chromatography column. | Repack the column to ensure a uniform bed. Use a flow adapter to evenly distribute the sample and eluent. | |
| Inconsistent Results in Purification | Variation in raw material quality. | Use highly enriched and pure Samarium-152 (Sm-152) as the target material for irradiation to minimize the formation of impurities. |
| Fluctuation in experimental parameters. | Strictly control parameters such as temperature, pH, flow rates, and reaction times. Calibrate all instruments regularly. | |
| High Levels of Eu-154 in the Final Product | Inefficient separation method. | For applications requiring very high purity, consider using a more advanced technique like mass separation, which can offer superior separation of isotopes.[1] |
| Cross-contamination. | Use dedicated glassware and equipment for handling pre- and post-purification samples to avoid cross-contamination. |
Frequently Asked Questions (FAQs)
Q1: Why is the removal of Europium-154 from this compound important in radiopharmaceutical production?
A1: Europium-154 (Eu-154) is an unavoidable impurity produced during the neutron irradiation of Samarium-152 to produce this compound (Sm-153).[2][3] Eu-154 has a long half-life (8.593 years) compared to Sm-153 (46.3 hours).[4] Its presence in the final radiopharmaceutical product can lead to an unnecessary and prolonged radiation dose to the patient.[2] Therefore, removing Eu-154 is crucial to ensure the safety and efficacy of Sm-153 based therapies.
Q2: What are the primary methods for separating Eu-154 from Sm-153?
A2: The main methods for separating Eu-154 from Sm-153 include solvent extraction, ion-exchange chromatography, and mass separation.[3] Other mentioned techniques include electrochromatography and electrochemical separation.[3]
Q3: How does the solvent extraction method using Aliquat 336 work?
A3: This method is based on the selective reduction of Europium from its trivalent state (Eu³⁺) to its divalent state (Eu²⁺) using a reducing agent like zinc metal.[4] In a subsequent liquid-liquid extraction step, the Sm³⁺ ions are preferentially extracted into an organic phase containing the ionic liquid Aliquat 336 nitrate, while the Eu²⁺ ions remain in the aqueous phase, allowing for their separation.[4]
Q4: What is the principle behind ion-exchange chromatography for this separation?
A4: Ion-exchange chromatography separates Sm³⁺ and Eu³⁺ based on their small differences in affinity for an ion-exchange resin.[1] A complexing agent, such as α-hydroxyisobutyric acid (α-HIBA), is used in the mobile phase.[1] Eu³⁺ forms a slightly more stable complex with α-HIBA due to its higher charge density, causing it to elute from the column before Sm³⁺.[1]
Q5: What are the advantages of using mass separation?
A5: Mass separation is a powerful technique that physically separates isotopes based on their mass-to-charge ratio. It can achieve very high specific activity and high radionuclidic purity for Sm-153.[1] A significant advantage is the simultaneous removal of other europium isotopes, such as Eu-152, along with Eu-154.[1]
Quantitative Data on Separation Methods
The following table summarizes the performance of different methods for the removal of Eu-154 from Sm-153.
| Method | Key Performance Indicator | Reported Value | Reference |
| Solvent Extraction with Aliquat 336 Nitrate | Separation Factor (Sm/Eu) | > 600 | [4] |
| Ion-Exchange Chromatography with α-HIBA | Radionuclidic Purity of Sm-153 | > 99.99% | [1] |
| Radiochemical Purity of Sm-153 | 98.9 ± 0.24% | [1] | |
| Mass Separation | Specific Activity of Sm-153 | 1.87 TBq/mg | [1] |
| Overall Recovery Rate | 84% | [1] | |
| Eu-154 Content | Below Minimum Detectable Activity | [1] |
Experimental Protocols
Solvent Extraction using Aliquat 336 Nitrate
This protocol is based on the selective reduction of Eu(III) and subsequent extraction of Sm(III).
Materials:
-
Irradiated Sm-153/Eu-154 solution in aqueous feed (e.g., high nitrate salt concentration).
-
Zinc metal powder (reducing agent).
-
Aliquat 336 nitrate (ionic liquid extractant).
-
Organic diluent (if necessary, though undiluted Aliquat 336 nitrate can be used).
-
Acids and bases for pH adjustment.
-
Separatory funnels.
-
Shaker or vortex mixer.
Procedure:
-
Reduction of Eu(III):
-
Dissolve the irradiated target in a suitable aqueous solution with a high nitrate concentration.
-
Add zinc metal powder to the solution to selectively reduce Eu³⁺ to Eu²⁺.
-
Stir the mixture for a sufficient time to ensure complete reduction.
-
-
Solvent Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of the Aliquat 336 nitrate organic phase.
-
Shake the funnel for a predetermined time (e.g., 30 minutes) to allow for phase transfer.
-
Allow the phases to separate. The Sm³⁺ will be in the organic phase, while Eu²⁺ remains in the aqueous phase.
-
-
Separation and Stripping:
-
Carefully separate the two phases.
-
The Sm-153 can be stripped back into an aqueous phase from the organic phase using a suitable stripping agent if required for further processing.
-
Ion-Exchange Chromatography using α-HIBA
This protocol describes the separation of Sm-153 and Eu-154 using a strong cation exchange column.[1]
Materials:
-
Strong cation exchange column (e.g., Shodex IC R-621, ø: 6mm, l: 50mm).[1]
-
High-Pressure Ion Chromatography (HPIC) system.[1]
-
Mobile phase: 180 mmol/L α-hydroxyisobutyric acid (α-HIBA) adjusted to pH 4.6 with NH₄OH.[1]
-
Sm-153/Eu-154 sample solution, with pH adjusted to 2.5–4.5.[1]
-
Fraction collector.
Procedure:
-
System Equilibration:
-
Equilibrate the strong cation exchange column with the mobile phase (180 mmol/L α-HIBA, pH 4.6) at a flow rate of 1 mL/min until a stable baseline is achieved.[1]
-
-
Sample Injection:
-
Inject the pH-adjusted Sm-153/Eu-154 sample onto the column.
-
-
Elution and Fraction Collection:
-
Analysis:
-
Analyze the collected fractions using a suitable radiation detector to identify the Sm-153 and Eu-154 peaks and determine the purity of the separated Sm-153.
-
Visualizations
Caption: Solvent extraction workflow for Eu-154 removal.
References
- 1. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The radio-europium impurities in [153Sm]-EDTMP production: a review of isolation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Samarium-153 Dosage to Minimize Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Samarium-153 (Sm-153) dosage while minimizing myelosuppression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary dose-limiting toxicity of this compound-EDTMP, and what is its typical clinical course?
A1: The primary and only clinically significant toxicity of this compound-EDTMP is myelosuppression, specifically affecting white blood cells (WBC) and platelets.[1] This is a transient and generally mild to moderate effect at standard therapeutic doses.[1] The typical clinical course involves a decrease in WBC and platelet counts beginning 1 to 2 weeks after administration, reaching a nadir (lowest point) at approximately 3 to 5 weeks.[1][2] Recovery to pretreatment levels is usually observed by the 8th week.[1][2][3] Anemia has not been significantly associated with Sm-153-EDTMP administration alone when compared to placebo.[1][2]
Q2: How does the administered dose of this compound-EDTMP correlate with the severity of myelosuppression?
A2: The severity of myelosuppression is dose-dependent.[4] Palliative doses, typically ranging from 0.5 to 2.5 mCi/kg, result in grade 0-2 leukopenia and thrombocytopenia.[5] A dose of 1.0 mCi/kg is commonly used and is associated with mild and transient myelosuppression.[1] As the dose is escalated, the hematologic toxicity increases. For instance, at a dose of 3.0 mCi/kg, which is three times the standard approved dose, grade III neutropenia was observed in three out of four patients, establishing 2.5 mCi/kg as the maximum tolerated dose in that particular study.[1][2] At very high doses, such as 30 mCi/kg, myeloablative effects are seen, requiring peripheral blood progenitor cell (PBPC) support for hematopoietic recovery.[4]
Q3: What are the key patient eligibility criteria to consider for minimizing the risk of severe myelosuppression?
A3: To minimize the risk of severe myelosuppression, careful patient selection is crucial. Key eligibility criteria from clinical trials include:
-
Adequate Bone Marrow Reserve: Patients should have acceptable baseline blood counts. While specific limits can vary, general guidelines suggest a platelet count of <100 x 10⁹/L, and a leukocyte count of <3.5 x 10⁹/L as relative contraindications.[6]
-
Life Expectancy: A life expectancy of at least 4 months is often required.[2][7]
-
Performance Status: A Karnofsky Performance Status (KPS) of at least 40 is a common inclusion criterion.[2]
-
Renal Function: Adequate renal function is necessary for the clearance of the radiopharmaceutical.[2]
-
Prior Therapies: While prior chemotherapy or radiotherapy does not necessarily preclude treatment, it is a factor to consider in the overall assessment of bone marrow reserve.[8][9] Patients who have been heavily pretreated may experience more pronounced and prolonged myelosuppression.[5]
Q4: How should I monitor patients for myelosuppression following this compound-EDTMP administration?
A4: Regular monitoring of blood counts is essential. A complete blood count (CBC) should be obtained at baseline before treatment.[10] Following administration, blood counts should be monitored for at least 8 weeks or until adequate marrow recovery.[3] The typical schedule involves weekly blood tests, particularly during the expected nadir period of 3 to 5 weeks post-injection.[11]
Q5: Can this compound-EDTMP be administered concurrently with chemotherapy or external beam radiation?
A5: Concurrent administration of this compound-EDTMP with chemotherapy or external beam radiation is generally not recommended due to the potential for additive hematologic toxicity.[3][12] Combining Sm-153-EDTMP with docetaxel, for example, has been associated with increased rates of grade 3 and 4 neutropenia and dose-limiting thrombocytopenia.[2] If combination therapy is considered, it should be done with caution, and the potential benefits must outweigh the risks.[3]
Q6: Does repeated administration of this compound-EDTMP lead to cumulative myelosuppression?
A6: Studies have shown that repeated doses of this compound-EDTMP can be administered without evidence of cumulative myelosuppression.[5] The frequency and severity of hematologic adverse effects with repeated doses have been reported to be similar to those observed with a single administration.[2] One report detailed a patient who received 11 doses of 1.0 mCi/kg over 28 months, with the nadir counts of WBC and platelets following repeat doses not being lower than those after the initial dose.[1]
Data Presentation
Table 1: Hematologic Toxicity Grades in Placebo-Controlled Studies of this compound-EDTMP (1.0 mCi/kg)
| Parameter | Toxicity Grade | Placebo (n=83) n (%) | 1.0 mCi/kg (n=128) n (%) |
| Hemoglobin | 0-2 | 76 (92%) | 115 (90%) |
| 3 | 6 (7%) | 12 (9%) | |
| 4 | 1 (1%) | 1 (1%) | |
| Platelets | 0-2 | Not Specified | 97% (Grade 2 or less) |
| 3 | Not Specified | 5% (Grade 3)[7] | |
| 4 | Not Specified | 0% | |
| White Blood Cells | 0-2 | Not Specified | 92% (Grade 2 or less) |
| 3 | Not Specified | 8% (Grade 3)[7] | |
| 4 | Not Specified | 0% |
Data adapted from multiple sources.[1][7]
Table 2: Dose Escalation and Hematologic Toxicity of this compound-EDTMP
| Dose (mCi/kg) | Key Hematologic Toxicity Findings | Reference |
| 0.5 - 1.0 | Mild and transient myelosuppression. | [1] |
| 1.0, 1.5, 2.0, 2.5, 3.0 | Increasing hematologic toxicity with increasing dose. At 3.0 mCi/kg, 3 of 4 patients experienced grade III neutropenia. MTD established at 2.5 mCi/kg. | [1][2] |
| 30 | Myeloablative effects requiring PBPC support with >2 x 10⁶ CD34+/kg for hematopoietic recovery. | [4] |
Experimental Protocols
Protocol 1: Monitoring Hematologic Toxicity of this compound-EDTMP in a Preclinical Model (e.g., Canine)
-
Animal Model: Healthy adult dogs.
-
Baseline Assessment: Collect blood samples for a complete blood count (CBC) including white blood cells (WBC), platelets, and hemoglobin at least twice before the administration of Sm-153-EDTMP to establish a stable baseline.
-
Dose Administration: Administer a single intravenous dose of this compound-EDTMP at the desired concentration (e.g., escalating doses from 0.5 to 2.0 mCi/kg).
-
Post-Administration Monitoring:
-
Collect blood samples for CBC analysis at regular intervals: daily for the first week, then twice weekly for up to 8 weeks.
-
Pay close attention to the time points between weeks 2 and 5 post-administration to accurately determine the nadir of WBC and platelet counts.
-
-
Data Analysis:
-
Calculate the percentage decrease from baseline for WBC and platelet counts at each time point for each dose group.
-
Determine the time to nadir and the time to recovery to baseline levels for each hematologic parameter.
-
Compare the severity of myelosuppression across different dose groups.
-
Protocol 2: Patient Monitoring in a Phase I/II Clinical Trial of this compound-EDTMP
-
Patient Selection: Enroll patients with confirmed bone metastases and adequate baseline hematologic function (e.g., Platelets >100,000/μL, WBC >3,500/μL).
-
Baseline Evaluation:
-
Perform a complete physical examination and record performance status (e.g., KPS).
-
Obtain a baseline CBC with differential, serum chemistry, and renal function tests within 2 weeks prior to treatment.[10]
-
-
Treatment Administration:
-
Administer the prescribed dose of this compound-EDTMP (e.g., 1.0 mCi/kg) as a slow intravenous injection.
-
Ensure adequate hydration of the patient before and after administration to promote urinary excretion of the unbound radiopharmaceutical.[3]
-
-
Post-Treatment Follow-up:
-
Monitor CBC with differential weekly for the first 8 weeks, or until blood counts return to baseline.
-
Record any adverse events, with particular attention to signs of infection or bleeding.
-
Grade hematologic toxicity according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
-
Data Evaluation:
-
Determine the nadir and time to recovery for platelets and WBCs for each patient.
-
Correlate the incidence and severity of myelosuppression with the administered dose.
-
Mandatory Visualization
Caption: Clinical trial workflow for Sm-153-EDTMP administration and myelosuppression monitoring.
References
- 1. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-ethylene diamine tetramethylene phosphonate, a beta-emitting bone-targeted radiopharmaceutical, useful for patients with osteoblastic bone metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. High-dose this compound ethylene diamine tetramethylene phosphonate: low toxicity of skeletal irradiation in patients with osteosarcoma and bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. European Nuclear Medicine Guide [nucmed-guide.app]
- 7. This compound-lexidronam for bone pain due to skeletal metastases - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Myelotoxicity of samarium Sm 153 lexidronam in patients receiving prior treatment with chemotherapy or radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. scielo.br [scielo.br]
- 12. Economic and Clinical Net Benefits from the Use of Samarium Sm-153 Lexidronam Injection in the Treatment of Bone Metastases [article.sapub.org]
Technical Support Center: Quality Control of Reactor-Produced Samarium-153
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactor-produced Samarium-153 (¹⁵³Sm). The information provided addresses common challenges encountered during quality control experiments.
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues that may arise during the quality control of ¹⁵³Sm.
Issue 1: Unexpected Peaks in the Gamma Spectrum
-
Question: My gamma spectrum of ¹⁵³Sm shows peaks other than the expected 103.2 keV photopeak. What could be the cause?
-
Answer: The presence of unexpected peaks in the gamma spectrum is indicative of radionuclidic impurities. The most common long-lived impurities in reactor-produced ¹⁵³Sm are isotopes of Europium (Eu) and Gadolinium (Gd).[1][2][3] The specific impurities and their abundance depend on the isotopic purity of the Samarium-152 target material and the irradiation conditions.[4][5]
-
Troubleshooting Steps:
-
Identify the peaks: Compare the energies of the unknown peaks with the known gamma emissions of common impurities such as Europium-152 (¹⁵²Eu), Europium-154 (¹⁵⁴Eu), Europium-155 (¹⁵⁵Eu), and Gadolinium-153 (¹⁵³Gd).[2][3][4][5]
-
Quantify the impurities: Calculate the activity of each identified impurity relative to the ¹⁵³Sm activity to determine if they are within acceptable limits.
-
Review the Certificate of Analysis (CoA): Check the CoA of the enriched ¹⁵²Sm target material for information on isotopic purity.
-
Evaluate irradiation parameters: Long irradiation times and high neutron fluxes can increase the production of certain long-lived impurities.[4]
-
-
Issue 2: Low Radiochemical Purity of ¹⁵³Sm-EDTMP
-
Question: The radiochemical purity of my ¹⁵³Sm-EDTMP preparation is below the acceptable limit (typically >95%). What are the possible reasons?
-
Answer: Low radiochemical purity indicates that a significant fraction of the ¹⁵³Sm is not complexed with the chelating agent, EDTMP. This can be due to several factors affecting the labeling reaction.
-
Troubleshooting Steps:
-
Check the pH of the reaction mixture: The formation of the ¹⁵³Sm-EDTMP complex is pH-dependent. Ensure the pH is within the optimal range as specified in your protocol.
-
Verify the quality of the EDTMP: Degradation of the EDTMP ligand can lead to poor chelation. Use a fresh, properly stored solution.
-
Assess the molar ratio of ligand to metal: An insufficient amount of EDTMP will result in incomplete complexation of the samarium.
-
Investigate for competing metal ions: The presence of other metal ion impurities in the ¹⁵³Sm solution can compete with samarium for the EDTMP ligand.
-
Review the reaction conditions: Ensure that the incubation time and temperature are adequate for the complexation reaction to go to completion.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the quality control of reactor-produced ¹⁵³Sm.
-
What are the critical quality control tests for ¹⁵³Sm radiopharmaceuticals? The critical quality control tests for ¹⁵³Sm radiopharmaceuticals include:
-
Radionuclidic Purity: To identify and quantify any radioactive impurities.[6]
-
Radiochemical Purity: To determine the percentage of ¹⁵³Sm in the desired chemical form (e.g., complexed with EDTMP).[6][7]
-
Sterility: To ensure the absence of microbial contamination.[8]
-
Apyrogenicity (Bacterial Endotoxin Test): To ensure the absence of pyrogens, which can cause fever.[9]
-
Visual Inspection: To check for any particulate matter or discoloration.
-
pH: To ensure the final product is within the physiologically acceptable range.
-
-
Why is the presence of Europium isotopes a concern? Europium isotopes, particularly ¹⁵²Eu and ¹⁵⁴Eu, are common and long-lived radionuclidic impurities in ¹⁵³Sm produced by neutron irradiation.[3][10][11] Their presence is a concern because:
-
They contribute to the patient's overall radiation dose without providing any therapeutic benefit.[1][12]
-
Their long half-lives can lead to prolonged radiation exposure.
-
They can interfere with the imaging and dosimetry of ¹⁵³Sm.
-
The presence of these impurities can pose challenges for radioactive waste management.[3]
-
-
What is the difference between radionuclidic and radiochemical purity?
-
Radionuclidic purity is the proportion of the total radioactivity that is present as the desired radionuclide (in this case, ¹⁵³Sm).[6] It is a measure of the presence of other radioactive isotopes.
-
Radiochemical purity is the proportion of the desired radionuclide that is in the specified chemical form.[6] For example, in a ¹⁵³Sm-EDTMP preparation, it is the percentage of ¹⁵³Sm that is bound to the EDTMP chelator.
-
-
How can I reduce the level of radionuclidic impurities in my ¹⁵³Sm production? The level of radionuclidic impurities can be minimized by:
-
Using highly enriched ¹⁵²Sm target material to reduce the formation of impurities from other samarium isotopes.[4][5]
-
Optimizing the neutron irradiation time and flux to maximize ¹⁵³Sm production while minimizing the generation of long-lived impurities.[4]
-
Implementing post-irradiation chemical separation methods to remove impurities like europium.[3][10][11]
-
Data Presentation
Table 1: Common Radionuclidic Impurities in Reactor-Produced ¹⁵³Sm
| Radionuclide | Half-life | Principal Gamma Energies (keV) | Production Reaction |
| This compound (¹⁵³Sm) | 46.28 hours | 103.2 | ¹⁵²Sm(n,γ)¹⁵³Sm |
| Europium-152 (¹⁵²Eu) | 13.54 years | 121.8, 344.3, 1408.0 | ¹⁵¹Eu(n,γ)¹⁵²Eu |
| Europium-154 (¹⁵⁴Eu) | 8.59 years | 123.1, 723.3, 1274.5 | ¹⁵³Eu(n,γ)¹⁵⁴Eu |
| Europium-155 (¹⁵⁵Eu) | 4.76 years | 86.5, 105.3 | ¹⁵⁴Sm(n,γ)¹⁵⁵Sm → ¹⁵⁵Eu (β⁻ decay) |
| Gadolinium-153 (¹⁵³Gd) | 240.4 days | 97.4, 103.2 | ¹⁵²Gd(n,γ)¹⁵³Gd |
Data compiled from various sources.
Table 2: Example of Radionuclidic Impurity Levels in a ¹⁵³Sm Sample
| Impurity | Activity relative to ¹⁵³Sm at time of production |
| Gd-153 | 6.38 x 10⁻⁷ |
| Eu-152 | 7.21 x 10⁻⁸ |
| Eu-154 | 2.35 x 10⁻⁶ |
| Eu-155 | 3.50 x 10⁻⁷ |
| Eu-156 | 1.45 x 10⁻⁶ |
Source: Adapted from a preclinical study of Sm-153-DOTMP.[2]
Experimental Protocols
1. Determination of Radionuclidic Purity by Gamma Spectroscopy
-
Objective: To identify and quantify radionuclidic impurities in a ¹⁵³Sm sample.
-
Methodology:
-
Place the ¹⁵³Sm sample in a suitable counting vial and position it at a defined distance from a high-purity germanium (HPGe) detector.
-
Acquire a gamma-ray spectrum for a sufficient duration to obtain good counting statistics for both the ¹⁵³Sm photopeak and any potential impurity peaks.
-
Calibrate the energy and efficiency of the HPGe detector using certified radioactive sources covering a wide range of energies.
-
Identify the photopeaks in the spectrum based on their energies. The main photopeak for ¹⁵³Sm is at 103.2 keV.[13][14]
-
Calculate the activity of ¹⁵³Sm and each identified radionuclidic impurity using the net peak area, branching ratio, and detector efficiency at the respective photopeak energy.
-
Express the activity of each impurity as a percentage of the total ¹⁵³Sm activity.
-
2. Determination of Radiochemical Purity of ¹⁵³Sm-EDTMP by Paper Chromatography
-
Objective: To determine the percentage of ¹⁵³Sm complexed with EDTMP.
-
Methodology:
-
Prepare a chromatography tank with a suitable mobile phase (e.g., a mixture of 10% ammonium acetate and methanol in a 1:1 ratio).[14]
-
Spot a small volume (1-2 µL) of the ¹⁵³Sm-EDTMP solution onto a strip of chromatography paper (e.g., Whatman No. 2) about 1.5 cm from the bottom.[14]
-
Place the paper strip into the chromatography tank, ensuring that the spot is above the solvent level.
-
Allow the solvent to ascend the paper until it is about 1 cm from the top.
-
Remove the paper strip and allow it to dry.
-
Determine the distribution of radioactivity on the chromatogram using a radiochromatogram scanner or by cutting the strip into sections and counting each section in a gamma counter.
-
The ¹⁵³Sm-EDTMP complex will migrate with the solvent front (Rf value of 0.8-0.9), while any uncomplexed ¹⁵³Sm³⁺ will remain at the origin (Rf value of 0.0).[14]
-
Calculate the radiochemical purity by dividing the activity of the ¹⁵³Sm-EDTMP peak by the total activity on the chromatogram and multiplying by 100.
-
Visualizations
Caption: Quality Control Workflow for Reactor-Produced this compound.
Caption: Troubleshooting Unexpected Peaks in the Gamma Spectrum.
References
- 1. Dosimetric implications of the potential radionuclidic impurities in 153Sm-DOTMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production logistics and radionuclidic purity aspects of 153Sm for radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. Optimization and Validation of Radiochemical Purity Test Method of Ethylene Diamin Tetra Methylene Phosphate Radiopharmaceutical Kit Labelled by Samarium 153 Using Thin Layer Paper Chromatography Method [inis.iaea.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. The radio-europium impurities in [153Sm]-EDTMP production: a review of isolation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. radiopaedia.org [radiopaedia.org]
- 14. sid.ir [sid.ir]
Technical Support Center: Improving Radiolabeling Efficiency of Samarium-153 with DOTA
Welcome to the technical support center for Samarium-153 (¹⁵³Sm) radiolabeling with DOTA and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the radiolabeling efficiency of ¹⁵³Sm with DOTA?
A1: The radiolabeling efficiency is primarily influenced by several critical parameters:
-
Temperature: DOTA chelation kinetics are often slow at room temperature, necessitating heating to achieve high radiochemical yields.[1][2]
-
pH: The reaction is typically performed in an acidic buffer, with a pH around 4.7 being commonly reported as optimal.[3][4]
-
Concentration of DOTA-conjugate: Higher concentrations of the DOTA-conjugate can lead to increased radiolabeling yields.[4]
-
Molar Activity of ¹⁵³Sm: The use of high specific activity ¹⁵³Sm is crucial for targeted radionuclide therapy to ensure that a sufficient amount of radioactivity is delivered to the target site without saturating the receptors with non-radioactive isotopes.[3][4][5]
-
Presence of Competing Metal Ions: Contaminating metal ions in the reaction mixture can compete with ¹⁵³Sm for the DOTA chelator, thereby reducing the radiolabeling efficiency.[2]
Q2: Why is my radiolabeling yield with a ¹⁵³Sm-DOTA conjugate consistently low?
A2: Consistently low radiochemical yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal reaction conditions (temperature, pH), insufficient incubation time, low concentration of the DOTA-conjugate, or the presence of metallic impurities in your reagents.
Q3: What is a typical radiolabeling efficiency I should expect for ¹⁵³Sm-DOTA conjugates?
A3: Under optimized conditions, including heating at 95°C, radiochemical conversion rates of over 99% can be achieved.[6] Even at lower temperatures like 60°C and 90°C with low concentrations of the DOTA-conjugate, near-quantitative radiolabeling yields have been reported.[3][4]
Q4: How can I assess the stability of my ¹⁵³Sm-DOTA complex?
A4: The stability of the radiolabeled complex can be evaluated by incubating it in relevant biological media, such as human serum or PBS, at 37°C over a period of time (e.g., up to 7 days).[6][7] The radiochemical purity is monitored at different time points using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A stable complex will show minimal dissociation of ¹⁵³Sm from the DOTA chelator.[6][7]
Troubleshooting Guides
Issue: Low Radiolabeling Yield
This guide provides a step-by-step approach to troubleshoot and resolve low radiochemical yields in ¹⁵³Sm-DOTA labeling experiments.
Caption: Troubleshooting workflow for low ¹⁵³Sm-DOTA radiolabeling yield.
Data Presentation
Table 1: Effect of Temperature and DOTA Concentration on Radiolabeling Yield of High Specific Activity ¹⁵³Sm
| DOTA Concentration (µmol/L) | Temperature (°C) | Radiolabeling Yield (%) |
| 1 | 60 | 91.4 ± 3.2 |
| 1 | 90 | 89.8 ± 4.9 |
| 5 | 30 | 75.2 ± 12.6 |
| 10 | 30 | 86.7 ± 3.9 |
Data adapted from a study using p-SCN-Bn-DOTA.[4]
Table 2: Typical Radiolabeling Conditions for DOTA-Peptides with ¹⁵³Sm
| Parameter | Condition | Reference |
| Precursor | DOTA-TATE (20 nmol) | [6] |
| This compound | Up to 200 MBq | [6] |
| Buffer | 0.15 M Sodium Acetate (NaOAc) | [6] |
| pH | 4.7 | [6] |
| Reaction Volume | 1 mL | [6] |
| Temperature | 95 °C | [6] |
| Incubation Time | 15 min | [6] |
| Radiochemical Yield | >99% | [6] |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-TATE with High Molar Activity ¹⁵³Sm
This protocol is adapted from a study that achieved high radiochemical conversion rates.[6]
Caption: Experimental workflow for radiolabeling DOTA-TATE with ¹⁵³Sm.
Methodology:
-
Preparation of Reagents:
-
Dissolve 20 nmol of the DOTA-TATE precursor in a suitable volume of 0.15 M sodium acetate (NaOAc) buffer (pH 4.7).[6]
-
-
Radiolabeling Reaction:
-
Quality Control:
-
After incubation, evaluate the radiolabeling yield using a suitable method such as thin-layer chromatography (TLC).[6]
-
Protocol 2: Quality Control using Thin-Layer Chromatography (TLC)
This protocol describes a common method for determining the radiochemical purity of the ¹⁵³Sm-DOTA complex.[3][4]
Methodology:
-
Sample Application:
-
Chromatography:
-
Analysis:
This technical support center provides a foundational guide for improving the radiolabeling efficiency of this compound with DOTA. For more specific applications and advanced troubleshooting, consulting the primary literature is recommended.
References
- 1. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Potential of High-Molar-Activity this compound for Targeted Radionuclide Therapy with [153Sm]Sm-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigation of Renal Toxicity of Samarium-153 Chelates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the renal toxicity of Samarium-153 (¹⁵³Sm) chelates during preclinical and clinical research.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Higher than expected renal uptake of ¹⁵³Sm-chelates in preclinical imaging.
-
Question: Our latest SPECT-CT scans of mice treated with ¹⁵³Sm-EDTMP show significantly higher kidney signal than anticipated. What could be the cause and how can we troubleshoot this?
-
Answer: High renal uptake of ¹⁵³Sm-chelates can be multifactorial. Here are potential causes and troubleshooting steps:
-
Chelate Instability: In vivo dissociation of this compound from its chelate can lead to increased accumulation in the kidneys[1].
-
Troubleshooting:
-
Quality Control: Ensure the radiochemical purity of your ¹⁵³Sm-chelate is >99% before injection using methods like radio-TLC, electrophoresis, or radio-HPLC[2].
-
Chelator Choice: While ¹⁵³Sm-EDTMP is widely used, consider the stability of other chelators if consistently facing this issue. Macrocyclic chelators like DOTMP may offer greater in vivo stability[3].
-
-
-
Animal Model Physiology: The renal function of the animal model can significantly impact clearance.
-
Troubleshooting:
-
-
Competition for Renal Reabsorption Pathways: The megalin-cubilin receptor system in the proximal tubules is a primary route for the reabsorption of many radiolabeled compounds[1][7][8].
-
Troubleshooting:
-
Implement Mitigation Strategies: If not already in use, consider co-infusion of agents that competitively inhibit this pathway. See the detailed experimental protocols below for amino acid infusions, Gelofusine, or mannitol.
-
-
-
Issue 2: Difficulty in interpreting and comparing renal protection efficacy between different mitigation strategies.
-
Question: We are testing different strategies to reduce kidney uptake of our ¹⁵³Sm-based therapeutic. How can we standardize our experimental design to obtain comparable and reliable data?
-
Answer: To ensure robust comparison, a standardized preclinical experimental design is crucial.
-
Experimental Workflow:
-
Animal Model: Use a consistent animal model (e.g., specific strain of mice or rats) with a defined age and weight range.
-
Group Allocation: Randomly allocate animals to different treatment groups:
-
Control (¹⁵³Sm-chelate only)
-
¹⁵³Sm-chelate + L-Lysine/L-Arginine
-
¹⁵³Sm-chelate + Gelofusine
-
¹⁵³Sm-chelate + Mannitol
-
-
Standardized Dosing: Administer a consistent dose of the ¹⁵³Sm-chelate across all groups. Ensure the timing and route of administration of both the radiopharmaceutical and the protective agent are consistent within each respective group.
-
Biodistribution Studies: At predefined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a subset of animals from each group.
-
Organ Harvesting and Counting: Dissect key organs (kidneys, liver, spleen, bone, muscle, etc.) and tumor tissue. Weigh the samples and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. Compare the %ID/g in the kidneys between the control and intervention groups to determine the percentage reduction in renal uptake.
-
-
Preclinical Evaluation of Nephrotoxicity:
-
Beyond biodistribution, assess renal toxicity by monitoring serum creatinine (sCr) and blood urea nitrogen (BUN) levels at baseline and various time points post-treatment[9].
-
For more sensitive detection of early tubular injury, consider measuring urinary biomarkers such as neutrophil gelatinase-associated lipocalin (NGAL) and kidney injury molecule-1 (KIM-1)[9][10].
-
Histopathological examination of kidney tissue at the end of the study can provide definitive evidence of renal damage[11].
-
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of renal uptake of this compound chelates?
The primary route of renal accumulation for many radiolabeled peptides and small molecules is through reabsorption in the proximal tubules of the kidneys. This process is largely mediated by the megalin and cubilin multi-ligand receptors expressed on the apical membrane of the proximal tubule cells[1][7][8]. After glomerular filtration, the ¹⁵³Sm-chelate can bind to these receptors and be internalized into the tubular cells via endocytosis[12][13]. The residualizing nature of the ¹⁵³Sm radiometal means that once internalized, it can be retained within the cells, leading to a prolonged radiation dose to the kidneys[12].
2. What are the most common strategies to mitigate the renal toxicity of ¹⁵³Sm-chelates?
The most established strategies aim to competitively inhibit the megalin-cubilin mediated reabsorption in the proximal tubules. These include:
-
Co-infusion of Positively Charged Amino Acids: L-lysine and L-arginine are co-administered to saturate the binding sites on the megalin-cubilin receptors, thereby reducing the uptake of the radiolabeled chelate[1][12][14].
-
Administration of Gelofusine: This gelatin-based plasma expander has been shown to effectively reduce renal uptake of radiopharmaceuticals, often with greater efficacy than amino acids alone[1][15][16][17].
-
Use of Diuretics: Mannitol, an osmotic diuretic, can be used to increase urine flow and potentially reduce the time the radiopharmaceutical spends in the renal tubules, although its primary protective effect may be related to reducing cellular swelling[4][7][18][19].
3. Are there any side effects associated with the renal protection strategies themselves?
Yes, the mitigation strategies can have their own side effects:
-
Amino Acid Infusion: Can cause nausea, vomiting, and hyperkalemia (elevated potassium levels), which requires careful patient monitoring[3][13].
-
Gelofusine: While generally safe, there is a risk of anaphylactic reactions, comparable to that of iodinated CT contrast agents[15].
-
Mannitol: Can cause fluid and electrolyte imbalances, and should be used with caution in patients with pre-existing renal impairment or heart failure[19][20][21].
4. How much of the administered ¹⁵³Sm-EDTMP is typically excreted through the kidneys?
Studies have shown that a significant portion of ¹⁵³Sm-EDTMP that does not localize to bone is cleared through the kidneys. Approximately 33% to 50% of the injected dose is excreted in the urine within the first 6-8 hours post-administration[16][22][23][24][25].
5. Can ¹⁵³Sm-EDTMP be used in patients with pre-existing kidney disease?
Caution is advised when administering ¹⁵³Sm-EDTMP to patients with renal impairment, as reduced clearance can lead to increased radiation exposure to the kidneys and other organs[4][5][6]. Dose adjustments may be necessary for patients with significantly reduced creatinine clearance[26][27][28]. For patients on hemodialysis, the administration schedule can be optimized to coincide with dialysis to aid in the clearance of the radiopharmaceutical[29].
Quantitative Data on Renal Uptake Reduction
The following table summarizes the reported efficacy of different renal protection strategies. Note that much of the available data is from studies using radiopharmaceuticals other than ¹⁵³Sm-chelates. However, the underlying principles of renal uptake and competitive inhibition are broadly applicable.
| Mitigation Strategy | Radiopharmaceutical | Animal Model | % Reduction in Renal Uptake | Reference |
| L-Lysine & L-Arginine | ¹¹¹In-DTPA-octreotide | Human | 33% ± 23% | [13][14] |
| ¹⁷⁷Lu-DOTA-TATE | Human | 9-53% | [12][14] | |
| ¹¹¹In-DOTATOC | Rat | Lysine most effective of 3 AAs | ||
| ⁶⁸Ga-Trivehexin | Mouse | 25% (i.v.) | [15] | |
| ¹⁷⁷Lu-D0301 | Mouse | 41% (i.v.) | [15] | |
| Gelofusine | ¹¹¹In-octreotide | Rat | 46% | [1] |
| ¹¹¹In-DOTA,Tyr³-octreotate | Rat | 40-60% | [16][17] | |
| ⁶⁸Ga-Trivehexin | Mouse | 70% | [15] | |
| ¹⁷⁷Lu-D0301 | Mouse | 61-85% | [15] | |
| Gelofusine + L-Lysine | ¹¹¹In-DOTA,Tyr³-octreotate | Rat | 70% | [16][17] |
| ¹¹¹In-DTPA-octreotide | Rat | 49.7% | [21] |
Detailed Experimental Protocols
1. Protocol for Amino Acid Co-infusion (Adapted for Preclinical Mouse Model)
This protocol is adapted from studies using other radiopharmaceuticals and should be optimized for specific ¹⁵³Sm-chelates.
-
Materials:
-
L-lysine hydrochloride solution (e.g., 2.5% in saline)
-
L-arginine hydrochloride solution (e.g., 2.5% in saline)
-
Sterile saline
-
¹⁵³Sm-chelate solution
-
-
Procedure:
-
Prepare a solution containing 2.5% L-lysine and 2.5% L-arginine in sterile saline.
-
Two minutes prior to the administration of the ¹⁵³Sm-chelate, administer the amino acid solution intravenously (i.v.) via the tail vein. A typical volume for a mouse is 100 µL[15].
-
Administer the ¹⁵³Sm-chelate intravenously.
-
For biodistribution studies, follow the standardized procedure outlined in the Troubleshooting Guide. Note: In clinical settings, a 4-hour infusion of a solution containing 25g of lysine and 25g of arginine is a common protocol, starting 30-60 minutes before the radiopharmaceutical administration[3][12][13].
-
2. Protocol for Gelofusine Administration (Adapted for Preclinical Rat Model)
-
Materials:
-
Gelofusine (4% succinylated gelatin solution)
-
¹⁵³Sm-chelate solution
-
-
Procedure:
-
Two to five minutes prior to the injection of the ¹⁵³Sm-chelate, administer Gelofusine intravenously. For a rat model, a dose of 80 mg/kg has been shown to provide maximal reduction in renal uptake[16][17]. This corresponds to a 2 mL/kg injection volume of a 4% solution.
-
Administer the ¹⁵³Sm-chelate intravenously.
-
Proceed with biodistribution studies as previously described. Note: Gelofusine has been shown to be more effective than amino acids in some preclinical models[15].
-
3. Protocol for Mannitol Infusion (Adapted for Preclinical Studies)
-
Materials:
-
Mannitol solution (e.g., 15-20%)
-
¹⁵³Sm-chelate solution
-
-
Procedure:
-
Administer a bolus of mannitol solution intravenously. A dose of 0.25 to 2 g/kg is a general range used in clinical settings for various indications[19][20]. The optimal dose for renal protection in this context requires validation.
-
The timing of mannitol administration is critical. It should be infused shortly before (e.g., within 15 minutes) the administration of the radiopharmaceutical[18].
-
Administer the ¹⁵³Sm-chelate intravenously.
-
Proceed with biodistribution and nephrotoxicity assessments. Note: Ensure adequate hydration of the animals when using osmotic diuretics.
-
Visualizations
Signaling Pathways in Radiation-Induced Nephropathy
The following diagram illustrates the general molecular and cellular pathways involved in radiation-induced kidney damage. While not specific to this compound, it represents the current understanding of how ionizing radiation affects renal cells.
A simplified diagram of the signaling cascade in radiation-induced nephropathy.
Experimental Workflow for Evaluating Renal Protection Strategies
This workflow outlines the key steps for a preclinical study comparing different agents for the mitigation of ¹⁵³Sm-chelate induced renal toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Efficacy and Safety Comparison of 177Lu-EDTMP with 153Sm-EDTMP on an Equidose Basis in Patients with Painful Skeletal Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. m.youtube.com [m.youtube.com]
- 9. Radiation-induced kidney toxicity: molecular and cellular pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of nephrotoxic drugs on the development of radiation nephropathy after bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nephrotoxicity after radionuclide therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safe and effective inhibition of renal uptake of radiolabelled octreotide by a combination of lysine and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. Treatment of bone pain secondary to metastases using this compound-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiation-induced kidney toxicity: molecular and cellular pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journal.r-project.org [journal.r-project.org]
- 18. DOT Language | Graphviz [graphviz.org]
- 19. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 21. medium.com [medium.com]
- 22. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 23. Comparison of Tc-99m MDP and Sm-153 EDTMP bone scan - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound-ethylene diamine tetramethylene phosphonate, a beta-emitting bone-targeted radiopharmaceutical, useful for patients with osteoblastic bone metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. d-nb.info [d-nb.info]
- 27. Safe use of radiopharmaceuticals in patients with chronic kidney disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. jsnm.org [jsnm.org]
Technical Support Center: Overcoming Resistance to Samarium-153 Therapy in Bone Metastases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming resistance to Samarium-153 (Sm-153) therapy in bone metastases.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it target bone metastases?
A1: this compound (Sm-153) is a radioisotope that emits both beta particles for therapeutic effect and gamma photons for imaging. It is complexed with a phosphonate chelator, ethylenediaminetetramethylene phosphonic acid (EDTMP), to form Sm-153-EDTMP (trade name: Quadramet®). This complex has a high affinity for hydroxyapatite, the mineral component of bone. In areas of high bone turnover, such as osteoblastic bone metastases, Sm-153-EDTMP preferentially accumulates. The beta particles emitted by Sm-153 have a short range in tissue, delivering a targeted dose of radiation to the tumor cells while minimizing damage to surrounding healthy tissue.[1][2]
Q2: My cancer cell line shows poor uptake of Sm-153-EDTMP in vitro. What could be the reason?
A2: The uptake of Sm-153-EDTMP is dependent on the osteoblastic activity of the cancer cells. If your cell line does not adequately mimic the osteoblastic phenotype in vitro, the uptake will be low. Consider the following:
-
Cell Line Choice: Ensure you are using a cell line known to form osteoblastic lesions in vivo (e.g., some prostate or breast cancer cell lines).
-
Culture Conditions: Supplementing the culture medium with osteogenic factors like bone morphogenetic proteins (BMPs) or ascorbic acid and β-glycerophosphate may induce a more osteoblastic phenotype.
-
Verification of Uptake Mechanism: Confirm the expression of hydroxyapatite-binding proteins or markers of osteoblastic differentiation in your cell line.
Q3: We are observing a diminished therapeutic response to Sm-153 in our animal models over time. What are the potential mechanisms of resistance?
A3: Resistance to Sm-153 therapy can be multifactorial. The primary mechanism of action for Sm-153 is the induction of DNA damage in cancer cells through beta radiation.[3] Therefore, resistance can arise from:
-
Enhanced DNA Damage Repair (DDR): Tumor cells can upregulate DNA repair pathways, particularly those involved in repairing single-strand breaks (SSBs) and double-strand breaks (DSBs) caused by beta-emitters. Key pathways include Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ).[3]
-
Altered Tumor Microenvironment: The bone tumor microenvironment is complex and can contribute to therapeutic resistance. This includes hypoxia, altered pH, and the presence of various growth factors and cytokines that can promote cancer cell survival.
-
Decreased Radionuclide Uptake: Over time, the osteoblastic activity of the metastases might decrease, leading to reduced uptake of Sm-153-EDTMP.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pro-survival pathways such as PI3K/Akt and MAPK can counteract the cytotoxic effects of radiation.
Q4: What are the key safety considerations when working with Sm-153 in a research setting?
A4: The primary toxicity associated with Sm-153-EDTMP is myelosuppression, specifically a transient decrease in white blood cell and platelet counts, which typically nadirs at 3-5 weeks post-administration and recovers by 8 weeks.[4] In a laboratory setting, it is crucial to adhere to all institutional and national guidelines for handling radioactive materials. This includes proper shielding, personal protective equipment (PPE), waste disposal, and regular monitoring of personnel and work areas for contamination.
Section 2: Troubleshooting Guides
Issue 1: Inconsistent or Low Sm-153-EDTMP Uptake in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Low osteoblastic activity of the cell line. | 1. Confirm Osteoblastic Phenotype: Culture cells in osteogenic differentiation medium (e.g., DMEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate). Assess for markers of osteoblastic differentiation such as alkaline phosphatase (ALP) activity or mineralization (Alizarin Red S staining). 2. Select Appropriate Cell Line: Use cell lines known for their osteoblastic potential in bone metastasis models (e.g., human prostate cancer cell line PC-3, breast cancer cell line ZR-75-1). |
| Suboptimal binding conditions. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 1, 2, 4, 24 hours) to determine the optimal incubation time for maximum Sm-153-EDTMP uptake. 2. Vary Sm-153-EDTMP Concentration: Test a range of concentrations to ensure you are within the linear range of uptake. |
| Cell viability issues. | 1. Assess Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the uptake assay. Perform a viability stain (e.g., trypan blue) to confirm. |
Issue 2: Lack of Efficacy in Preclinical Animal Models of Bone Metastasis
| Potential Cause | Troubleshooting Step |
| Inadequate tumor model. | 1. Model Selection: Choose an appropriate animal model that recapitulates human bone metastasis. Intracardiac or intratibial injection of tumor cells are common methods.[5] 2. Tumor Establishment: Confirm the presence and osteoblastic nature of bone metastases using imaging techniques like bioluminescence imaging (if using luciferase-tagged cells), X-ray, or micro-CT before initiating therapy. |
| Suboptimal dosing or timing. | 1. Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose of Sm-153-EDTMP in your specific model.[4] 2. Biodistribution Study: Conduct a biodistribution study to confirm the uptake and retention of Sm-153-EDTMP in the bone metastases versus healthy tissues at different time points post-injection.[6][7] |
| Development of therapeutic resistance. | 1. Investigate Resistance Mechanisms: See Issue 3 for detailed experimental approaches. 2. Combination Therapy: Consider combining Sm-153 with a radiosensitizer or another therapeutic agent. (See Section 4: Combination Therapies). |
Issue 3: Investigating Molecular Mechanisms of Sm-153 Resistance
| Experimental Question | Suggested Experimental Approach |
| Are DNA damage repair (DDR) pathways upregulated in resistant cells? | 1. Develop Resistant Cell Lines: Generate Sm-153 resistant cell lines by repeatedly exposing the parental cell line to increasing doses of Sm-153-EDTMP and selecting for surviving clones. 2. Assess DNA Damage and Repair: Compare the levels of DNA damage (e.g., using the Comet assay for single and double-strand breaks) and the expression/activation of key DDR proteins (e.g., γH2AX, 53BP1, PARP, proteins in the BER and NHEJ pathways) in resistant versus parental cells after Sm-153 treatment via Western blotting or immunofluorescence.[3] |
| Are pro-survival signaling pathways activated in resistant cells? | 1. Phospho-protein Array: Use a phospho-protein array to screen for changes in the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3) in resistant versus parental cells. 2. Western Blotting: Validate the findings from the array by performing Western blots for specific phosphorylated and total proteins in the identified pathways. |
| Is the tumor microenvironment contributing to resistance? | 1. 3D Spheroid Models: Co-culture cancer cells with bone marrow stromal cells or osteoblasts in a 3D spheroid model to mimic the tumor microenvironment and assess the response to Sm-153. 2. In Vivo Studies: In animal models, analyze the tumor microenvironment of resistant tumors for factors like hypoxia (e.g., using pimonidazole staining) and immune cell infiltration (immunohistochemistry). |
Section 3: Detailed Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony after treatment with Sm-153-EDTMP, providing a measure of cytotoxicity.[8][9]
Materials:
-
Bone metastasis cancer cell line (e.g., PC-3, MDA-MB-231)
-
Complete cell culture medium
-
Sm-153-EDTMP
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Sm-153-EDTMP. Include an untreated control group.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Wash and Fresh Medium: After the treatment period, remove the Sm-153-EDTMP containing medium, wash the cells twice with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the SF against the Sm-153-EDTMP concentration to generate a survival curve.
Protocol 2: In Vivo Biodistribution and Therapy Study
This protocol outlines the steps for evaluating the biodistribution and therapeutic efficacy of Sm-153-EDTMP in a mouse model of bone metastasis.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Bone metastasis cancer cell line (luciferase-tagged for imaging)
-
Sm-153-EDTMP
-
Anesthesia
-
Gamma counter
-
Bioluminescence imaging system
-
Micro-CT or X-ray system
Procedure:
-
Tumor Inoculation: Induce bone metastases by intracardiac or intratibial injection of tumor cells.
-
Tumor Growth Monitoring: Monitor tumor growth and the development of bone metastases using bioluminescence imaging and/or X-ray/micro-CT.
-
Randomization: Once tumors are established, randomize the mice into treatment and control groups.
-
Sm-153-EDTMP Administration: Administer Sm-153-EDTMP (and vehicle for the control group) via tail vein injection at the desired dose.
-
Biodistribution Study:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a subset of mice.
-
Harvest major organs and tissues (including bone, tumor, blood, muscle, liver, kidneys, spleen).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Therapy Study:
-
Monitor tumor progression in the remaining mice using bioluminescence imaging and/or X-ray/micro-CT at regular intervals.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and harvest tumors and relevant tissues for histological and molecular analysis.
-
-
Data Analysis: Compare tumor growth rates, survival, and changes in bone morphology between the treatment and control groups.
Section 4: Combination Therapies to Overcome Resistance
Combining Sm-153 with other agents can enhance its therapeutic efficacy and overcome resistance.
Combination with Chemotherapy (Docetaxel)
Docetaxel is a chemotherapeutic agent that can act as a radiosensitizer. Preclinical and clinical studies have shown that the combination of Sm-153 and docetaxel is well-tolerated and can lead to improved outcomes in patients with castration-resistant prostate cancer (CRPC) bone metastases.[4][10][11][12]
Quantitative Data from Clinical Trials:
| Study | Patient Population | Treatment Regimen | Key Findings |
| Phase II Trial | CRPC with bone metastases | Consolidation with docetaxel (20 mg/m²/wk for 6 weeks) and Sm-153-EDTMP (37 MBq/kg) | PSA response rate: 77%; Pain response rate: 69%; Median survival: 29 months.[10][11] |
| Phase I Study | CRPC with bone metastases | Weekly docetaxel (30 mg/m²) with Sm-153-EDTMP (1.0 mCi/kg) | >50% decrease in PSA in 5 out of 6 patients.[4] |
Combination with Immunotherapy
Preclinical data suggests that Sm-153 can alter the tumor phenotype, making cancer cells more susceptible to immune-mediated killing. This provides a rationale for combining Sm-153 with immunotherapy.[13]
Experimental Approach: In a mouse model of bone metastasis, treat one group with Sm-153, another with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody), a third group with the combination, and a control group. Assess tumor growth, survival, and immune cell infiltration into the tumor microenvironment.
Combination with DNA Damage Repair (DDR) Inhibitors
Since enhanced DDR is a key mechanism of resistance, combining Sm-153 with DDR inhibitors (e.g., PARP inhibitors) is a promising strategy. This approach aims to create "synthetic lethality" in cancer cells with existing DDR defects or to potentiate the DNA-damaging effects of Sm-153.[14][15][16]
Experimental Approach: In vitro, treat Sm-153 resistant and parental cells with Sm-153 alone, a PARP inhibitor alone, and the combination. Assess cell viability and DNA damage. In vivo, use a similar treatment strategy in an animal model of bone metastasis and evaluate tumor response and survival.
Section 5: Visualizations
Signaling Pathways in Sm-153 Resistance
Caption: Signaling pathways involved in response and resistance to Sm-153 therapy.
Experimental Workflow for Investigating Sm-153 Resistance
Caption: Experimental workflow for investigating and validating Sm-153 resistance.
Logical Relationship of Combination Therapies
Caption: Rationale for combination therapies to overcome Sm-153 resistance.
References
- 1. tijdschriftvoornucleairegeneeskunde.nl [tijdschriftvoornucleairegeneeskunde.nl]
- 2. openmedscience.com [openmedscience.com]
- 3. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimated human absorbed dose of a new (153)Sm bone seeking agent based on biodistribution data in mice: Comparison with (153)Sm-EDTMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-EDTMP biodistribution and dosimetry estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Phase II trial of consolidation docetaxel and this compound in patients with bone metastases from castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I trial with a combination of docetaxel and 153Sm-lexidronam in patients with castration-resistant metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 15. researchgate.net [researchgate.net]
- 16. DNA Repair Inhibitors: Potential Targets and Partners for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the tumor uptake of Samarium-153 radiopharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the tumor uptake of Samarium-153 (¹⁵³Sm) radiopharmaceuticals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low tumor uptake of our ¹⁵³Sm-EDTMP radiopharmaceutical in our animal model with osteoblastic bone metastases. What are the potential causes and troubleshooting steps?
A1: Low tumor uptake of ¹⁵³Sm-EDTMP can stem from several factors related to the radiopharmaceutical itself, the biological model, and the experimental procedure.
Possible Causes & Troubleshooting Steps:
-
Poor Radiochemical Purity: The presence of unbound ¹⁵³Sm or impurities can lead to altered biodistribution and reduced localization at the target site.
-
Troubleshooting: Verify the radiochemical purity of your preparation using methods like radio-TLC or HPLC before injection. Aim for >95% purity.
-
-
Low Molar Activity: If the molar activity is too low, the formulation may contain a high proportion of non-radioactive ("cold") samarium, which competes with the radioactive complex for binding sites on the bone matrix, thereby saturating the target.[1][2]
-
Variability in the Tumor Model: The degree of osteoblastic activity within bone metastases can be highly variable.[5] Lesions that are more osteolytic or have significant necrotic regions will exhibit lower uptake of bone-seeking agents.[5]
-
Troubleshooting: Confirm the osteoblastic nature of the lesions using imaging modalities like micro-CT or histology. Ensure your animal model consistently develops tumors with high osteoblastic activity.
-
-
Suboptimal Injection and Timing: Improper administration or imaging at a non-optimal time point can lead to misleading results.
Q2: What factors influence the variability of ¹⁵³Sm-EDTMP uptake between different tumors in the same animal?
A2: It is common to observe heterogeneous uptake among different metastatic lesions even within the same subject. This variability is a known challenge and can be attributed to the specific pathophysiology of each lesion.[5]
Key Factors Causing Intra-Subject Variability:
-
Tumor Microenvironment: Differences in tumor blood flow, hypoxia, and the extent of necrosis can significantly impact the delivery and retention of the radiopharmaceutical.[5]
-
Osteoblastic vs. Osteolytic Activity: ¹⁵³Sm-EDTMP preferentially localizes to areas of active bone formation (osteoblastic activity).[5][8][9] Lesions that are predominantly osteolytic (bone-destroying) will show significantly less uptake.
-
Bone Density and Remodeling Rate: The radiopharmaceutical binds to hydroxyapatite at sites of high bone turnover.[5][10] The rate of this process can differ from one lesion to another.
-
Tumor Size: Larger tumors may have necrotic cores that do not accumulate the radiopharmaceutical, leading to lower overall uptake per unit mass.
To account for this, quantitative imaging techniques like SPECT/CT are crucial for assessing uptake in individual lesions rather than relying on whole-body measurements.[5]
Q3: Can we use ¹⁵³Sm for tumors that are not bone-related? If so, how can we achieve specific targeting?
A3: Yes, ¹⁵³Sm can be used for non-bone tumors, but this requires replacing bone-seeking chelators like EDTMP with targeting moieties that bind to specific cancer cell surface receptors. The key is to use ¹⁵³Sm with high molar activity to avoid saturating these receptors with non-radioactive isotopes.[1][2]
Strategies for Targeting Non-Bone Tumors:
-
Peptide Receptor Radionuclide Therapy (PRRT): This approach uses a chelator (like DOTA) to link ¹⁵³Sm to a peptide that targets receptors overexpressed on certain tumors.
-
Nanoparticle-Based Delivery: Encapsulating ¹⁵³Sm within nanoparticles functionalized with targeting ligands is an emerging strategy.[12][13][14]
-
Example: this compound oxide (¹⁵³Sm₂O₃) nanoparticles functionalized with an iPSMA-BN heterodimeric peptide have been developed to dually target prostate-specific membrane antigen (PSMA) and gastrin-releasing peptide receptor (GRPr), which can be overexpressed in cancers like hepatocellular carcinoma.[15][16]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of ¹⁵³Sm radiopharmaceuticals.
Table 1: Biodistribution and Tumor Uptake of Different ¹⁵³Sm Formulations
| Radiopharmaceutical | Tumor Model | Time Post-Injection | Tumor Uptake | Key Organ Uptake (Non-Target) | Reference |
| ¹⁵³Sm-EDTMP | Canine Osteosarcoma | 48 hours | 2.01 ± 1.24 %ID/g | Liver: 0.28 ± 0.12 %ID/g | [5] |
| ¹⁵³Sm-DOTA-TATE | CA20948 Xenograft (mice) | 4 hours | 1.01 MBq/cc | Kidneys, Bladder (cleared by 24h) | [1] |
| ¹⁵³Sm-DOTA-TATE | CA20948 Xenograft (mice) | 24 hours | 0.56 MBq/cc | Kidneys, Liver (limited retention) | [1] |
| High-Specific-Activity ¹⁵³Sm-EDTA | Lewis Lung (mice) | Not Specified | Tumor Index: 51 | Moderate Liver and Bone | [17][18] |
| Low-Specific-Activity ¹⁵³Sm-EDTA | Lewis Lung (mice) | Not Specified | Tumor Index: 37 | Moderate Liver and Bone | [17][18] |
Note: %ID/g = percentage of injected dose per gram of tissue. Tumor Index is a relative measure of uptake.
Table 2: Absorbed Radiation Doses in Clinical Studies
| Radiopharmaceutical | Cancer Type | Administered Activity | Absorbed Dose to Bone Metastases | Absorbed Dose to Red Marrow | Reference |
| ¹⁵³Sm-EDTMP | Prostate & Breast Cancer | 1 mCi/kg (37 MBq/kg) | 11.5 Gy (Range: 5.0–18.4) | 2.1 Gy (Range: 0.7–3.5) | [5] |
| ¹⁵³Sm-EDTMP | Osteosarcoma | 30 mCi/kg (1110 MBq/kg) | Median: 189 Gy (Range: 39–241) | Not specified (myeloablative) | [5] |
| ¹⁵³Sm-EDTMP | Osteosarcoma | 6 mCi/kg (222 MBq/kg) | Median: 25.2 Gy (Range: 1.8–66.2) | Not specified | [5] |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-TATE with High-Molar-Activity ¹⁵³Sm
This protocol is adapted from studies evaluating ¹⁵³Sm-DOTA-TATE for targeted radionuclide therapy.[1][3][4]
-
Reagent Preparation:
-
Dissolve high-molar-activity ¹⁵³SmCl₃ in a metal-free acid (e.g., 0.01 M HCl).
-
Prepare a stock solution of DOTA-TATE in ultrapure water.
-
Prepare a reaction buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, combine the ¹⁵³SmCl₃ solution with the DOTA-TATE stock solution.
-
Add the reaction buffer to achieve the desired final volume and pH.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 30 minutes).
-
-
Quality Control:
-
Assess the radiochemical purity (RCP) of the [¹⁵³Sm]Sm-DOTA-TATE.
-
Use instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector.
-
The mobile phase and stationary phase should be chosen to effectively separate the labeled peptide from free ¹⁵³Sm. An RCP of >95% is typically required for in vivo use.
-
-
Purification (if necessary):
-
If the RCP is below the acceptable limit, purify the product using a C18 Sep-Pak cartridge to remove unchelated ¹⁵³Sm.
-
Protocol 2: In Vivo Biodistribution Study in a Tumor-Bearing Mouse Model
This is a general workflow for assessing the tumor uptake and organ distribution of a novel ¹⁵³Sm radiopharmaceutical.
-
Animal Model:
-
Use an appropriate tumor-bearing animal model (e.g., xenograft or syngeneic). For example, mice bearing CA20948 xenografts for SSTR2-positive tumors.[1]
-
-
Administration of Radiopharmaceutical:
-
Administer a known quantity of the purified ¹⁵³Sm-radiopharmaceutical (e.g., 20 MBq) to each animal via intravenous (tail vein) injection.[1]
-
-
Imaging and Euthanasia:
-
At predetermined time points (e.g., 4, 24, 48 hours post-injection), perform in vivo imaging using a SPECT/CT scanner to visualize the distribution of radioactivity.[1]
-
After the final imaging session, euthanize the animals according to approved ethical protocols.
-
-
Organ Harvesting and Counting:
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter. Include standards prepared from the injected dose to allow for quantification.
-
-
Data Analysis:
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the %ID/g in the tumor to that in other organs to determine the tumor-to-background ratios.
-
Visualizations
References
- 1. Exploring the Potential of High-Molar-Activity this compound for Targeted Radionuclide Therapy with [153Sm]Sm-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. researchportal.sckcen.be [researchportal.sckcen.be]
- 5. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tfhd.com [tfhd.com]
- 7. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
- 9. Toxicity of Therapy with Sm-153-EDTMP: To What Extend can it be Related to the Tumor Type? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. The role of nanoparticles and nanomaterials in cancer diagnosis and treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Synthesis and Biochemical Evaluation of this compound Oxide Nanoparticles Functionalized with iPSMA-Bombesin Heterodimeric Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. High specific activity [this compound] EDTA for imaging of experimental tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor image quality in Samarium-153 SPECT scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Samarium-153 (Sm-153) SPECT scans. The information is tailored for researchers, scientists, and drug development professionals to help ensure high-quality and reliable imaging data.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems that can lead to poor image quality in Sm-153 SPECT scans.
Issue 1: Low Image Contrast and Blurry Images
Low contrast and blurring are common issues that can obscure important details in SPECT images.
Question: My Sm-153 SPECT images appear blurry and have poor contrast. What are the potential causes and how can I fix this?
Answer: Poor contrast and blurry images in Sm-153 SPECT scans can stem from several factors, primarily related to photon scatter, acquisition parameters, and reconstruction methods.
Potential Causes and Solutions:
-
Photon Scatter: this compound's gamma photon energy (103 keV) is susceptible to Compton scatter, which degrades image quality.[1]
-
Inappropriate Collimator Selection: The choice of collimator significantly impacts the trade-off between sensitivity and spatial resolution.
-
Solution: For the 103 keV energy peak of Sm-153, a Low-Energy High-Resolution (LEHR) collimator is generally recommended to achieve good spatial resolution.[4]
-
-
Suboptimal Reconstruction Parameters: The reconstruction algorithm and its parameters are critical for final image quality.
-
Solution: Iterative reconstruction methods like Ordered Subset Expectation Maximization (OSEM) are generally superior to Filtered Back Projection (FBP) for Sm-153 SPECT, as they can produce images with higher contrast.[4][5] When using OSEM, it is crucial to optimize the number of iterations and subsets. For example, a study on Tc-99m MIBI SPECT suggested that 4 iterations and 6 subsets provided the best image quality.[6] Applying a post-reconstruction filter, such as a Butterworth filter, can also improve image quality with OSEM.[4][6]
-
Issue 2: Presence of Artifacts in the Image
Artifacts are features in an image that are not present in the original object and can lead to misinterpretation of the data.
Question: I am observing artifacts (e.g., "hot" or "cold" spots, rings, streaks) in my Sm-153 SPECT images. What could be causing them and what are the solutions?
Answer: Artifacts in SPECT imaging can be broadly categorized into patient-related, instrument-related, and processing-related artifacts.[7][8]
Common Artifacts and Troubleshooting:
| Artifact Type | Potential Cause | Recommended Action |
| Motion Artifacts | Patient movement during the scan.[9] | Ensure the patient is comfortable and well-instructed to remain still. Use motion correction software if available. Review raw data for signs of movement.[7] |
| Attenuation Artifacts | Photons being absorbed by overlying tissue (e.g., soft tissue, breasts).[7][9] | Use attenuation correction methods, often available on SPECT/CT systems.[10] If not available, consider imaging in different positions (e.g., prone vs. supine) to see if the artifact changes. |
| Ring Artifacts | Non-uniformity in the detector's response. | Perform daily flood field uniformity checks and recalibrate the system if necessary. High-count flood corrections are essential to eliminate these artifacts.[11] |
| Center of Rotation (COR) Artifacts | Misalignment of the detector's mechanical and electronic centers of rotation, causing blurring and distortion.[11][12] | Perform regular COR calibration as part of your quality control program.[12] |
| Extracardiac Activity | High uptake of the radiopharmaceutical in organs near the region of interest (e.g., liver, bowel).[9] | Review raw projection data to identify the source of the activity. Adjusting the image display windowing and color scale can sometimes help to better visualize the target area. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended acquisition parameters for Sm-153 SPECT?
A1: The optimal acquisition parameters can vary depending on the specific SPECT system and the experimental goals. However, the following table provides a general set of recommended parameters for Sm-153 SPECT.
Table 1: Recommended Acquisition Parameters for this compound SPECT
| Parameter | Recommended Value | Rationale |
| Radionuclide | This compound (Sm-153) | Emits a 103 keV gamma photon suitable for SPECT imaging.[13][14] |
| Collimator | Low-Energy High-Resolution (LEHR) | Provides good spatial resolution for the 103 keV energy peak.[4] |
| Energy Window | 103 keV ± 10% (20% width) | Centers on the primary photopeak of Sm-153. A 20% window is a common starting point.[3][4] |
| Scatter Correction | Triple-Energy Window (TEW) | Recommended for accurate scatter correction. Optimal settings can be a 20% main window with 6 keV sub-windows.[1][2] |
| Matrix Size | 128 x 128 | A common matrix size for SPECT that balances resolution and noise.[3][4][10] |
| Number of Projections | 120 or 128 views over 360° | Ensures sufficient angular sampling for accurate reconstruction.[10] |
| Acquisition Time | Variable (e.g., 20-30 s/view) | Should be sufficient to achieve adequate counts per projection to minimize noise. Total counts of around 20-32 million are often targeted for phantom studies.[10] |
Q2: Which reconstruction method is better for Sm-153 SPECT: FBP or OSEM?
A2: For Sm-153 SPECT, iterative reconstruction methods like OSEM (Ordered Subset Expectation Maximization) are generally preferred over FBP (Filtered Back Projection) . OSEM can produce images with higher contrast and a better signal-to-noise ratio.[4] However, OSEM reconstructions require careful optimization of parameters.
Table 2: Comparison of FBP and OSEM Reconstruction for Sm-153 SPECT
| Feature | Filtered Back Projection (FBP) | Ordered Subset Expectation Maximization (OSEM) |
| Principle | An analytical reconstruction technique. | An iterative algorithm that estimates the tracer distribution.[15] |
| Image Quality | Can produce images with lower contrast and more noise, especially with low counts.[4] | Generally yields higher contrast and better signal-to-noise ratio.[4][5] |
| Parameters | Requires selection of a reconstruction filter (e.g., Ramp, Butterworth, Hanning).[5] | Requires optimization of the number of iterations and subsets.[6] |
| Computational Time | Faster. | Slower, as it is an iterative process. |
| Recommendation | Can be used, but OSEM is often superior for Sm-153. | Recommended. Start with parameters like 4 iterations and 6 subsets and optimize for your system.[6] |
Q3: How often should I perform quality control on my SPECT system?
A3: Regular and thorough quality control (QC) is essential for maintaining optimal SPECT system performance and ensuring high-quality images.[16]
Table 3: Recommended SPECT Quality Control Schedule
| QC Test | Frequency | Purpose |
| Photopeak Centering | Daily | To ensure the energy window is correctly centered on the radionuclide's photopeak.[16] |
| Flood Field Uniformity | Daily | To check for variations in the detector's response to a uniform source of radiation.[16] |
| Spatial Resolution/Linearity | Weekly | To assess the system's ability to distinguish between small objects and to check for spatial distortions.[16] |
| Center of Rotation (COR) | Monthly/Quarterly | To verify the alignment of the detector's mechanical and electronic axes of rotation.[12] |
| SPECT Phantom Scan | Quarterly/Annually | To provide a comprehensive evaluation of system performance, including uniformity, resolution, and contrast.[10][17] |
Experimental Protocols
Protocol: SPECT Phantom Quality Control Test
This protocol describes the procedure for performing a comprehensive quality control test of a SPECT system using a standard phantom, such as the ACR SPECT phantom.
1. Phantom Preparation:
-
Fill the phantom with a uniform solution of a known activity of a suitable radionuclide (e.g., 10-20 mCi of Tc-99m for a standard SPECT phantom).[10] Ensure there are no air bubbles.
-
If using a phantom with inserts (e.g., spheres, rods), ensure they are correctly placed.
2. Acquisition Parameters:
-
Use a LEHR collimator.
-
Set the energy window to the photopeak of the radionuclide (e.g., 140 keV ± 10% for Tc-99m).
-
Set the acquisition matrix to 128 x 128.[10]
-
Acquire 120 or 128 projections over 360 degrees.[10]
-
Adjust the acquisition time per projection to achieve a total of approximately 20-32 million counts.[10]
-
Use a circular or non-circular orbit, keeping the detector as close to the phantom as possible.
3. Reconstruction:
-
Reconstruct the acquired data using both FBP and OSEM methods if available.
-
For FBP, use a standard filter (e.g., Ramp with a Butterworth pre-filter).
-
For OSEM, use a standard set of parameters (e.g., 4 iterations, 6 subsets) and apply a post-reconstruction filter.
-
Apply attenuation correction if available.[10]
4. Data Analysis:
-
Uniformity: Visually inspect the reconstructed slices of the uniform section of the phantom for any ring or hot/cold spot artifacts. Quantitatively, calculate the percentage deviation in uniformity.
-
Spatial Resolution: Visually assess the smallest set of rods or bars that can be clearly distinguished.
-
Contrast: For phantoms with spheres, calculate the contrast for each sphere using the following formula: Contrast = (Mean_Sphere - Mean_Background) / Mean_Background
-
Compare the results to the manufacturer's specifications and previous QC data to identify any degradation in system performance.
Visualizations
Caption: Troubleshooting workflow for poor Sm-153 SPECT image quality.
Caption: Triple-Energy Window (TEW) method for scatter correction.
References
- 1. Optimization of Scatter Correction Method in this compound Single-photon Emission Computed Tomography using Triple-Energy Window: A Monte Carlo Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Parameter optimization of acquisition and reconstruction of SPECT images used in radiosynoviorthesis [inis.iaea.org]
- 5. Evaluation of Iterative Reconstruction Method and Attenuation Correction in Brain Dopamine Transporter SPECT Using an Anthropomorphic Striatal Phantom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Ordered Subset Expectation Maximization Parameters for Image Reconstruction in Tc-99m Methoxyisobutylisonitrile Myocardial Perfusion SPECT and Comparison with Corresponding Filtered Back Projection-Reconstructed Images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 8. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 9. scispace.com [scispace.com]
- 10. Phantom Testing: Nuclear Medicine (Revised 10-23-2025) : Accreditation Support [accreditationsupport.acr.org]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. radiopaedia.org [radiopaedia.org]
- 14. This compound-ethylene diamine tetramethylene phosphonate, a beta-emitting bone-targeted radiopharmaceutical, useful for patients with osteoblastic bone metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. aapm.org [aapm.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Management of Adverse Effects of Samarium-153 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the adverse effects of Samarium-153 (¹⁵³Sm-EDTMP, Quadramet®) treatment.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving ¹⁵³Sm-EDTMP.
Issue 1: Patient experiences a significant increase in bone pain shortly after ¹⁵³Sm-EDTMP administration.
-
Question: What is this phenomenon and how should it be managed?
-
Answer: This is known as a "pain flare" reaction, a transient increase in bone pain that can occur within the first few days after administration.[1][2] It is usually mild and self-limiting. Management includes:
Issue 2: Patient's blood counts show a rapid and severe decline following treatment.
-
Question: What are the expected hematological changes and what constitutes a severe reaction?
-
Answer: Myelosuppression, specifically leukopenia (decrease in white blood cells) and thrombocytopenia (decrease in platelets), is the most common and clinically significant toxicity of ¹⁵³Sm-EDTMP.[3]
-
Expected Timeline: White blood cell and platelet counts typically begin to decrease 1 to 2 weeks after administration, reaching their lowest point (nadir) between 3 to 5 weeks.[2][3] Recovery to pretreatment levels is generally observed by 8 weeks.[2][3]
-
Severe Reaction: While mild to moderate myelosuppression is expected, a severe reaction would be characterized by Grade 3 or 4 toxicity. Grade 3 thrombocytopenia and neutropenia have been observed, particularly at higher doses.[2]
-
Management:
-
Monitoring: Closely monitor blood counts weekly for at least 8 weeks or until they return to baseline.[1]
-
Supportive Care: In cases of severe neutropenia, the use of granulocyte colony-stimulating factors (G-CSF) may be considered.[4] For severe thrombocytopenia, platelet transfusions may be necessary.
-
Dose Consideration: If severe myelosuppression occurs, re-evaluate the patient's bone marrow reserve and consider dose adjustments for any subsequent treatments.
-
-
Issue 3: A patient with pre-existing renal impairment is scheduled for ¹⁵³Sm-EDTMP treatment.
-
Question: What are the risks and necessary precautions?
-
Answer: ¹⁵³Sm-EDTMP is primarily excreted through the kidneys.[3]
-
Risks: Impaired renal function can lead to slower clearance of the radiopharmaceutical, potentially increasing radiation exposure to the whole body and enhancing the risk of myelotoxicity.[4]
-
Precautions:
-
Patient Selection: Use with caution in patients with renal insufficiency.[1] Poor renal function is a relative contraindication.[4]
-
Hydration: Ensure the patient is well-hydrated before and after administration to promote urinary excretion.[1] For patients with conditions like heart failure where hydration must be carefully managed, additional supportive care may be required.[1]
-
Monitoring: Closely monitor renal function in addition to hematological parameters.
-
-
Issue 4: A patient experiences nausea and vomiting after treatment.
-
Question: How should these gastrointestinal side effects be managed?
-
Answer: Nausea and vomiting are less common side effects of ¹⁵³Sm-EDTMP therapy.
-
Management:
-
Antiemetics: Prophylactic or therapeutic use of antiemetic medication can be effective.
-
Dietary Modifications: Suggesting small, frequent meals may help alleviate nausea.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of ¹⁵³Sm-EDTMP treatment?
A1: The most common adverse effects are a transient increase in bone pain (pain flare) and bone marrow suppression, leading to thrombocytopenia (low platelet count) and leukopenia (low white blood cell count).[2][3] Other less common side effects include nausea, vomiting, and diarrhea.[6]
Q2: How long does the myelosuppression from ¹⁵³Sm-EDTMP typically last?
A2: The nadir (lowest point) of platelet and white blood cell counts usually occurs between 3 to 5 weeks after administration, with recovery to baseline levels typically by 8 weeks.[2][3]
Q3: Are there any contraindications for ¹⁵³Sm-EDTMP treatment?
A3: Yes, contraindications include known hypersensitivity to ¹⁵³Sm-EDTMP or similar phosphonate compounds.[1] It should be used with caution in patients with compromised bone marrow reserve, evidence of disseminated intravascular coagulation (DIC), or severe renal impairment.[1]
Q4: Can ¹⁵³Sm-EDTMP be administered concurrently with chemotherapy or external beam radiation?
A4: Concurrent administration with chemotherapy or external beam radiation is generally not recommended due to the potential for additive effects on bone marrow suppression.[1] A sufficient time interval should be allowed for bone marrow recovery between treatments.
Q5: What precautions should be taken for patients who are incontinent?
A5: For incontinent patients, urinary catheterization may be necessary to minimize the risk of radioactive contamination of clothing, bedding, and the environment, as the radioactivity is primarily excreted in the urine within the first 12 hours.[1]
Q6: How should a pain flare be managed?
A6: A pain flare is typically mild and can be managed with standard analgesics.[2] It is a transient effect, usually resolving within a few days.
Data Presentation
Table 1: Incidence of Hematological Toxicity with this compound (1.0 mCi/kg)
| Hematological Parameter | Grade 0-2 Toxicity | Grade 3 Toxicity | Grade 4 Toxicity |
| White Blood Cells | 92% | 8% | 0% |
| Platelets | 97% | 3% | 0% |
Data synthesized from clinical trial information.
Table 2: Timeline of Key Adverse Effects
| Adverse Effect | Onset | Peak/Nadir | Resolution |
| Pain Flare | Within 3 days | 24-48 hours | 2-5 days |
| Myelosuppression | 1-2 weeks | 3-5 weeks | ~8 weeks |
Experimental Protocols
Protocol 1: Blood Count Monitoring
Objective: To monitor for and manage hematological toxicity following ¹⁵³Sm-EDTMP administration.
Methodology:
-
Baseline Assessment: Obtain a complete blood count (CBC) with differential and platelet count within one week prior to treatment.
-
Post-Treatment Monitoring:
-
Perform a CBC with differential and platelet count weekly for the first 8 weeks following treatment.
-
If blood counts have not returned to baseline by week 8, continue weekly monitoring until recovery.
-
-
Parameters to Assess:
-
White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Platelet count
-
Hemoglobin and Hematocrit
-
-
Actionable Thresholds:
-
Grade 3 Neutropenia (ANC <1.0 x 10⁹/L) or Grade 3-4 Thrombocytopenia (Platelets <50 x 10⁹/L): Consider dose modification for future treatments and supportive care measures such as G-CSF or platelet transfusions if clinically indicated.
-
Febrile Neutropenia: Immediate medical intervention is required.
-
Protocol 2: Pain Assessment
Objective: To systematically assess and manage bone pain before and after ¹⁵³Sm-EDTMP treatment.
Methodology:
-
Baseline Pain Assessment: Prior to treatment, assess the patient's pain using both the Brief Pain Inventory (BPI) - Short Form and a Visual Analog Scale (VAS).
-
Post-Treatment Pain Assessment:
-
Administer the VAS daily for the first week to monitor for a pain flare.
-
Administer the BPI and VAS at weeks 1, 2, 4, 8, 12, and 16 post-treatment to evaluate the therapeutic response.
-
-
Brief Pain Inventory (BPI) - Short Form:
-
The BPI is a self-administered questionnaire that assesses both the severity of pain and the degree to which pain interferes with daily functions.[7][8][9]
-
It uses a 0-10 numeric rating scale for all scored items.[7]
-
Calculate the Pain Severity Score by averaging the scores for the four severity items.
-
Calculate the Pain Interference Score by averaging the scores for the seven interference items.
-
-
Visual Analog Scale (VAS):
-
The VAS is a 10 cm line with "no pain" at one end (0) and "worst imaginable pain" at the other end (10).[10][11]
-
The patient marks a point on the line that corresponds to their current pain level.[10]
-
The score is determined by measuring the distance in millimeters from the "no pain" end to the patient's mark, providing a score from 0 to 100.[11]
-
Mandatory Visualizations
Caption: Mechanism of ¹⁵³Sm-EDTMP leading to pain relief.
Caption: Workflow for monitoring and managing adverse effects.
References
- 1. drugs.com [drugs.com]
- 2. This compound-ethylene diamine tetramethylene phosphonate, a beta-emitting bone-targeted radiopharmaceutical, useful for patients with osteoblastic bone metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. European Nuclear Medicine Guide [nucmed-guide.app]
- 5. news.cancerconnect.com [news.cancerconnect.com]
- 6. Samarium sm 153 lexidronam (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 7. resref.com [resref.com]
- 8. londonpainclinic.com [londonpainclinic.com]
- 9. Brief Pain Inventory (BPI) | MD Anderson Cancer Center [mdanderson.org]
- 10. sira.nsw.gov.au [sira.nsw.gov.au]
- 11. painclinics.com [painclinics.com]
Validation & Comparative
A Comparative Guide to Samarium-153 and Strontium-89 for Metastatic Bone Pain Relief
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two prominent radiopharmaceuticals used in the palliation of pain from bone metastases: Samarium-153 lexidronam (¹⁵³Sm-EDTMP) and Strontium-89 chloride (⁸⁹SrCl₂). This analysis is supported by experimental data, detailed methodologies, and visual representations of key processes to aid in research and development.
Executive Summary
Both this compound and Strontium-89 are effective beta-emitting radiopharmaceuticals that localize to areas of high bone turnover, offering targeted radiation to metastatic lesions.[1][2] Key differences lie in their physical properties, pharmacokinetics, and clinical application profiles. This compound, with its shorter half-life and accompanying gamma emission, allows for faster pain relief and imaging capabilities.[1][3] Strontium-89, with its longer half-life, may offer a more sustained, albeit delayed, therapeutic effect.[3][4] The choice between these agents often depends on the clinical scenario, including the desired speed of onset of pain relief and patient-specific hematological status.[1]
Physicochemical and Pharmacokinetic Properties
A fundamental understanding of the physical and pharmacokinetic characteristics of ¹⁵³Sm and ⁸⁹Sr is crucial for their effective clinical use and for the development of novel radiopharmaceuticals.
| Property | This compound (¹⁵³Sm) | Strontium-89 (⁸⁹Sr) |
| Physical Half-life | 1.93 days (46.3 hours)[1] | 50.5 days[3] |
| Beta Energy (Max) | 0.81 MeV[5] | 1.46 MeV[5] |
| Beta Energy (Mean) | 0.23 MeV[5] | 0.58 MeV[5] |
| Beta Particle Range (Soft Tissue) | ~3.0 mm[1] | ~8.0 mm[2] |
| Gamma Emission | Yes (103 keV)[5] | Negligible (0.01%)[5] |
| Mechanism of Uptake | Chemisorption to hydroxyapatite via EDTMP chelate[6] | Calcium analogue, incorporated into bone matrix[7] |
| Skeletal Uptake | ~54% of injected dose[8] | Variable, dependent on metastatic burden[9] |
| Primary Route of Excretion | Renal[10] | Renal and fecal[2] |
Clinical Efficacy: A Comparative Analysis
Clinical trials have demonstrated the efficacy of both agents in providing significant pain palliation. The following table summarizes key efficacy endpoints from comparative and placebo-controlled studies.
| Efficacy Parameter | This compound (¹⁵³Sm-EDTMP) | Strontium-89 (⁸⁹SrCl₂) |
| Overall Pain Response Rate | 57% - 90%[1] | 57% - 96%[1] |
| Complete Pain Relief | ~27% - 40%[11][12] | ~25% - 33%[12] |
| Time to Onset of Pain Relief | 5 - 10 days[1] | 10 - 20 days[4] |
| Duration of Pain Relief | Up to 4 months[1] | Up to 6 months[4] |
| Reduction in Analgesic Use | Significant reduction observed[13] | Significant reduction observed[2] |
Safety and Tolerability Profile
The primary dose-limiting toxicity for both radiopharmaceuticals is myelosuppression. However, the kinetics and severity can differ.
| Adverse Event | This compound (¹⁵³Sm-EDTMP) | Strontium-89 (⁸⁹SrCl₂) |
| Myelosuppression | Mild and transient[3] | Can be more prolonged due to longer half-life[1] |
| Platelet Nadir | 3-5 weeks post-administration[3] | Generally occurs later than with ¹⁵³Sm |
| Leukocyte Nadir | 3-5 weeks post-administration[3] | Generally occurs later than with ¹⁵³Sm |
| Recovery from Myelosuppression | Typically by 8 weeks[3] | Can be more prolonged[1] |
| Pain Flare | Reported in ~7% of patients[3] | Reported in up to 25% of patients[5] |
| Other Common Adverse Events | Nausea, vomiting, constipation, asthenia[3] | Nausea, vomiting, flushing sensation during injection[1][2] |
A meta-analysis of randomized controlled trials indicated that Strontium-89 was associated with more acute grade ≥3 thrombocytopenia, leucopenia, pain flare, and emesis, while an isolated grade ≥3 leucopenia was observed with this compound.[14]
Experimental Protocols
Patient Selection Criteria
A standardized approach to patient selection is critical for the safe and effective administration of these radiopharmaceuticals.
-
Confirmation of Diagnosis: Patients must have a confirmed diagnosis of a primary malignancy with evidence of painful osteoblastic or mixed bone metastases.[10]
-
Imaging: A recent (preferably within 3 months) radionuclide bone scan (e.g., with ⁹⁹mTc-MDP) is required to confirm osteoblastic activity in the metastatic lesions.[5]
-
Pain Assessment: Patients should have bone pain that is inadequately controlled with conventional analgesics.[15]
-
Hematological Status: Adequate bone marrow reserve is essential. Typical inclusion criteria include:
-
Renal and Hepatic Function: Adequate renal and hepatic function should be confirmed.
-
Exclusion Criteria: Patients with rapidly progressing disease, impending pathological fractures, or spinal cord compression are generally not suitable candidates.[9]
Administration Protocol
-
Dose Calculation and Administration:
-
Patient Preparation:
-
Post-Administration Monitoring:
-
Imaging (¹⁵³Sm-EDTMP): Whole-body imaging can be performed 4 hours post-injection to confirm localization of the radiopharmaceutical to the bone metastases.[10][17]
-
Hematological Monitoring: Complete blood counts should be monitored weekly or bi-weekly for at least 8 weeks to assess for myelosuppression.[3]
-
Pain and Analgesic Use Assessment: Pain scores and analgesic consumption should be regularly monitored to evaluate treatment response.
-
-
Retreatment Criteria:
Visualizing Mechanisms and Workflows
Mechanism of Action
The following diagram illustrates the distinct mechanisms by which this compound and Strontium-89 target and irradiate metastatic bone lesions.
Caption: Mechanisms of ¹⁵³Sm-EDTMP and ⁸⁹SrCl₂ uptake and action in bone metastases.
General Experimental Workflow
This diagram outlines a typical clinical trial workflow for evaluating the efficacy and safety of radiopharmaceuticals for metastatic bone pain.
References
- 1. tijdschriftvoornucleairegeneeskunde.nl [tijdschriftvoornucleairegeneeskunde.nl]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Strontium chloride SR-89? [synapse.patsnap.com]
- 8. Dosimetry and toxicity of this compound-EDTMP administered for bone pain due to skeletal metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. radonc.wdfiles.com [radonc.wdfiles.com]
- 10. Treatment of bone pain secondary to metastases using this compound-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radionuclide Therapies in Prostate Cancer: Integrating Radium-223 in the Treatment of Patients With Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 89Sr versus 153Sm-EDTMP: comparison of treatment efficacy of painful bone metastases in prostate and breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Economic and Clinical Net Benefits from the Use of Samarium Sm-153 Lexidronam Injection in the Treatment of Bone Metastases [article.sapub.org]
- 14. dovepress.com [dovepress.com]
- 15. Radiopharmaceuticals for the palliation of painful bone metastasis-a systemic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strontium Chloride Sr-89 (Metastron) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 17. Treatment efficacy of 153Sm-EDTMP for painful bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Dosimetry Analysis: Samarium-153 EDTMP and Lutetium-177 DOTATATE
For Immediate Release
This guide provides a detailed comparative analysis of the dosimetry of two prominent therapeutic radiopharmaceuticals: Samarium-153 (¹⁵³Sm) EDTMP and Lutetium-177 (¹⁷⁷Lu) DOTATATE. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of absorbed radiation doses, experimental protocols, and mechanisms of action to support informed decision-making in radiopharmaceutical research and development.
Executive Summary
This compound EDTMP (Quadramet®) is a bone-seeking radiopharmaceutical primarily used for the palliation of pain from osteoblastic bone metastases.[1][2] In contrast, Lutetium-177 DOTATATE (Lutathera®) is a peptide receptor radionuclide therapy (PRRT) agent that targets somatostatin receptor-positive neuroendocrine tumors (NETs).[3] While both are beta-emitters, their distinct targeting moieties lead to different biodistribution and dosimetry profiles, which are critical for assessing their therapeutic efficacy and potential toxicities. This guide presents a side-by-side comparison of their dosimetric properties based on published clinical data.
Mechanisms of Action
This compound EDTMP: The ethylenediaminetetramethylene phosphonate (EDTMP) component of ¹⁵³Sm-EDTMP has a high affinity for hydroxyapatite, the mineral component of bone.[4] This leads to its preferential accumulation in areas of high bone turnover, such as osteoblastic metastatic lesions.[4] The beta particles emitted by ¹⁵³Sm then deliver a localized radiation dose to the tumor cells in the bone, leading to cell death and pain relief.[1]
Lutetium-177 DOTATATE: The DOTATATE component is a synthetic analog of the hormone somatostatin and binds with high affinity to somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed on the surface of many neuroendocrine tumor cells.[5] Upon binding, the ¹⁷⁷Lu-DOTATATE complex is internalized by the tumor cell. The beta particles emitted by ¹⁷⁷Lu induce cellular damage primarily through the formation of free radicals and DNA double-strand breaks, ultimately leading to apoptotic cell death.[5]
Comparative Dosimetry Data
The following tables summarize the absorbed radiation doses to various organs and target tissues for both ¹⁵³Sm-EDTMP and ¹⁷⁷Lu-DOTATATE, as reported in clinical studies. Data has been standardized to Gray per GigaBecquerel (Gy/GBq) for direct comparison.
Table 1: Absorbed Doses in Organs at Risk and Target Tissues
| Organ/Tissue | This compound EDTMP (Gy/GBq) | Lutetium-177 DOTATATE (Gy/GBq) | Key Findings |
| Target: Bone Metastases | 0.00622 ± 0.00421[6] | N/A | ¹⁵³Sm-EDTMP directly targets bone lesions. |
| Target: Neuroendocrine Tumors | N/A | Median: 4.5 (from 29.6 GBq total)[7] | ¹⁷⁷Lu-DOTATATE shows high tumor uptake. |
| Bone Marrow | 0.89 ± 0.27[8] | 0.034 ± 0.027[7] | Bone marrow dose is a key consideration for ¹⁵³Sm-EDTMP. |
| Kidneys | Not typically reported as organ at risk | 0.65 ± 0.30[9] | Kidneys are a critical organ for ¹⁷⁷Lu-DOTATATE due to excretion pathway. |
| Urinary Bladder Wall | 0.964[10] | Not typically reported as organ at risk | Higher for ¹⁵³Sm-EDTMP due to rapid renal clearance of unbound agent. |
| Spleen | Not typically reported as organ at risk | 0.85 ± 0.80[7] | Spleen shows notable uptake of ¹⁷⁷Lu-DOTATATE. |
| Liver | Not typically reported as organ at risk | 0.38 ± 0.23[7] | Liver is part of the biodistribution of ¹⁷⁷Lu-DOTATATE. |
| Total Body | Not available | 0.054 ± 0.027[7] | Provides an overall measure of systemic radiation exposure. |
Note: Dosimetry can vary significantly between patients based on individual physiology and tumor burden.
Experimental Protocols for Dosimetry Assessment
The estimation of absorbed radiation dose is typically performed following the Medical Internal Radiation Dose (MIRD) schema.[1][11] While specific protocols may vary between studies, the general workflow is consistent.
Generalized Dosimetry Workflow:
-
Radiopharmaceutical Administration: A known activity of the radiopharmaceutical is administered to the patient, typically intravenously.[8][12]
-
Serial Imaging: Quantitative imaging is performed at multiple time points post-injection to measure the biodistribution and clearance of the radiopharmaceutical. This is often done using Single Photon Emission Computed Tomography combined with Computed Tomography (SPECT/CT).[12][13] For ¹⁷⁷Lu-DOTATATE, imaging can be performed at time points such as 4, 24, 48, and 72 hours post-injection.[12]
-
Image Quantification: The acquired images are processed to determine the amount of radioactivity in specific organs and tumors at each time point. This involves defining volumes of interest (VOIs) and applying corrections for factors like photon attenuation and scatter.[14]
-
Time-Activity Curve Generation: The activity in each VOI is plotted against time to generate time-activity curves (TACs).
-
Calculation of Time-Integrated Activity: The TACs are integrated to determine the total number of radioactive decays that occur in each source organ over time.[15]
-
Absorbed Dose Calculation: The time-integrated activity is used in conjunction with S-values (absorbed dose in a target organ per unit of time-integrated activity in a source organ) from standardized models to calculate the absorbed dose.[16]
Conclusion
This compound EDTMP and Lutetium-177 DOTATATE are effective therapeutic radiopharmaceuticals with distinct clinical applications and dosimetry profiles. ¹⁵³Sm-EDTMP delivers a high radiation dose to bone metastases with the primary organ at risk being the bone marrow. ¹⁷⁷Lu-DOTATATE effectively targets neuroendocrine tumors, with the kidneys being the dose-limiting organ. A thorough understanding of their comparative dosimetry is essential for optimizing treatment planning, predicting potential toxicities, and guiding the development of novel radiopharmaceutical therapies. The data and protocols presented in this guide provide a foundational resource for researchers in this field.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. This compound-EDTMP in bone metastases of hormone refractory prostate carcinoma: a phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparative Therapeutic Efficacy of 153Sm-EDTMP and 177Lu-EDTMP for Bone Pain Palliation in Patients with Skeletal Metastases: Patients’ Pain Score Analysis and Personalized Dosimetry [frontiersin.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Dosimetry and toxicity of this compound-EDTMP administered for bone pain due to skeletal metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. This compound-EDTMP biodistribution and dosimetry estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dosimetry in Radiopharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dosimetry of [177Lu]Lu-DOTATATE in Patients with Advanced Midgut Neuroendocrine Tumors: Results from a Substudy of the Phase III NETTER-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. MIRD Pamphlet No. 24: Guidelines for Quantitative 131I SPECT in Dosimetry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medpace.com [medpace.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Predictive Power of Samarium-153 Uptake on SPECT in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted radionuclide therapy is continually evolving, with a growing emphasis on personalized medicine. For patients suffering from painful bone metastases, Samarium-153 ethylenediamine tetramethylene phosphonate (¹⁵³Sm-EDTMP), a bone-seeking radiopharmaceutical, offers significant palliative benefits. The ability to predict treatment response is crucial for optimizing patient outcomes. This guide provides a comprehensive comparison of clinical outcomes correlated with this compound uptake as visualized by Single Photon Emission Computed Tomography (SPECT), supported by experimental data and detailed methodologies.
Correlation of ¹⁵³Sm-EDTMP Uptake with Clinical Response
SPECT imaging, performed after the administration of ¹⁵³Sm-EDTMP, allows for the visualization and quantification of radiopharmaceutical uptake in bone lesions. A growing body of evidence suggests a direct correlation between the intensity of this uptake and the subsequent clinical response.
A key study investigated the relationship between the whole-body bone uptake rate of ¹⁵³Sm-EDTMP and the therapeutic effect in 66 patients with painful bone metastases from various primary cancers, including prostate, lung, and breast cancer. The results demonstrated a statistically significant positive correlation between higher uptake rates and better clinical outcomes.
| Response Category | Number of Patients (%) | Mean Bone Uptake Rate (%) | Range of Bone Uptake Rate (%) |
| Complete Response (CR) | 17 (25.7%) | 68.7% | 52.4% - 86.6% |
| Partial Response (PR) | 24 (36.4%) | 58.3% | 43.7% - 70.4% |
| No Response (NR) | 25 (37.9%) | 41.0% | 31.9% - 51.5% |
Statistical analysis revealed a significant difference in bone uptake rates between the CR and PR groups (p=0.001) and between the PR and NR groups (p=0.001).
These findings strongly suggest that a higher accumulation of ¹⁵³Sm-EDTMP in metastatic bone lesions, as quantified by SPECT, is a robust predictor of a favorable palliative response.
Comparative Efficacy with Alternative Radionuclide Therapies
¹⁵³Sm-EDTMP is one of several radiopharmaceuticals used for the palliation of bone pain. Understanding its performance relative to alternatives is critical for clinical decision-making and future drug development.
| Radiopharmaceutical | Isotope | Particle Emission | Half-life | Typical Pain Response Rate | Key Advantages | Key Disadvantages |
| This compound EDTMP | ¹⁵³Sm | Beta (β) | 1.9 days | 60-80% | Rapid onset of pain relief, gamma emission allows for imaging and dosimetry. | Shorter duration of pain relief compared to ⁸⁹Sr. |
| Strontium-89 Chloride | ⁸⁹Sr | Beta (β) | 50.5 days | 60-80% | Longer duration of pain relief. | Slower onset of pain relief, no gamma emission for imaging. |
| Radium-223 Dichloride | ²²³Ra | Alpha (α) | 11.4 days | High | Proven survival benefit in metastatic castration-resistant prostate cancer, less myelosuppressive. | Primarily used for prostate cancer with bone metastases. |
While direct head-to-head trials are limited, studies comparing ¹⁵³Sm-EDTMP and Strontium-89 have generally shown similar overall pain response rates. However, the shorter half-life of ¹⁵³Sm results in a faster onset of pain relief, which can be a significant clinical advantage for patients with severe pain. Radium-223, an alpha-emitter, has demonstrated a survival advantage in metastatic castration-resistant prostate cancer, a benefit not yet established for the beta-emitters ¹⁵³Sm and ⁸⁹Sr.
Experimental Protocols
Administration of ¹⁵³Sm-EDTMP
The standard clinical protocol for the administration of ¹⁵³Sm-EDTMP for palliative treatment of bone metastases is as follows:
-
Patient Selection: Patients with painful osteoblastic bone metastases confirmed by a prior Technetium-99m methylene diphosphonate (⁹⁹ᵐTc-MDP) bone scan are eligible. Adequate hematologic function is required (typically platelet count >100,000/μL and white blood cell count >3,500/μL).
-
Dosage: The recommended dose is 37 MBq/kg (1.0 mCi/kg) of body weight.
-
Administration: The dose is administered as a slow intravenous injection over a period of 1-2 minutes.
-
Hydration: Patients are encouraged to maintain good hydration before and after the injection to facilitate the clearance of the unbound radiopharmaceutical.
Quantitative SPECT/CT Imaging Protocol
To quantitatively assess ¹⁵³Sm uptake, a SPECT/CT scan is performed post-injection. The following protocol is a representative methodology based on established guidelines and research practices:
-
Imaging Time Point: Whole-body planar and SPECT/CT images are typically acquired 4 to 24 hours post-injection of ¹⁵³Sm-EDTMP.
-
Gamma Camera and Collimator: A dual-head SPECT/CT system equipped with a low-energy, high-resolution (LEHR) collimator is used.
-
Energy Window Settings: A triple-energy window (TEW) approach is employed for scatter correction. The main photopeak window is centered at 103 keV (e.g., 20% window), with two adjacent scatter windows (e.g., 5-7 keV width).
-
SPECT Acquisition Parameters:
-
Matrix Size: 128x128
-
Projections: 120 projections over 360 degrees (60 per detector).
-
Dwell Time: 20-30 seconds per projection.
-
-
CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Image Reconstruction: An iterative reconstruction algorithm, such as Ordered Subsets Expectation Maximization (OSEM), is used. The reconstruction should include corrections for attenuation (using the CT data), scatter (using the TEW method), and collimator-detector response.
-
Quantitative Analysis:
-
Calibration: The SPECT system is calibrated using a source of known ¹⁵³Sm activity to convert pixel counts to activity units (Bq/mL).
-
Region of Interest (ROI) Definition: ROIs are drawn on the reconstructed SPECT/CT images over metastatic lesions and normal bone tissue.
-
Uptake Calculation: The activity concentration within the ROIs is determined. The whole-body bone uptake rate can be calculated from whole-body planar images acquired at different time points, accounting for urinary excretion. Tumor-to-normal tissue ratios are calculated by dividing the mean activity concentration in the lesion ROI by that in the normal bone ROI.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental workflow, the following diagrams are provided.
Caption: Signaling pathway of ¹⁵³Sm-induced DNA damage response.
Caption: Workflow for ¹⁵³Sm SPECT uptake and clinical outcome correlation.
Head-to-Head Clinical Trial of Samarium-153 EDTMP and Rhenium-186 HEDP for the Palliation of Painful Bone Metastases
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Samarium-153 (¹⁵³Sm) ethylenediamine tetramethylene phosphonate (EDTMP) and Rhenium-186 (¹⁸⁶Re) etidronate (HEDP), two prominent radiopharmaceuticals utilized in the palliation of pain arising from bone metastases. The information presented is synthesized from available clinical trial data to assist researchers, scientists, and drug development professionals in understanding the relative performance, safety profiles, and investigational contexts of these therapeutic agents.
Mechanism of Action
Both ¹⁵³Sm-EDTMP and ¹⁸⁶Re-HEDP are bone-seeking radiopharmaceuticals. Their mechanism of action relies on the phosphonate component (EDTMP or HEDP), which has a high affinity for hydroxyapatite crystals in areas of increased bone turnover, characteristic of osteoblastic and mixed bone metastases. The chelated radioisotope (¹⁵³Sm or ¹⁸⁶Re) is a beta-emitter. Upon localization to the metastatic sites, the emitted beta particles deliver a therapeutic dose of radiation to the immediate vicinity, inducing cellular damage and, consequently, pain relief. The precise mechanism of analgesia is thought to be multifactorial, extending beyond direct tumor cell killing to include modulation of osteoclast and osteoblast activity and inhibition of pain-mediating cytokines.[1][2][3]
Comparative Efficacy
Clinical studies directly comparing ¹⁵³Sm-EDTMP and ¹⁸⁶Re-HEDP have demonstrated comparable efficacy in pain palliation. A key comparative study by Liepe et al. investigated the efficacy and toxicity of several radiopharmaceuticals, including ¹⁵³Sm-EDTMP and ¹⁸⁶Re-HEDP, in patients with bone metastases primarily from prostate and breast cancer.[4]
Table 1: Comparison of Efficacy in Pain Palliation
| Parameter | This compound EDTMP | Rhenium-186 HEDP |
| Overall Pain Relief | 73% of patients reported pain relief.[4] | 67% of patients reported pain relief.[4] |
| Complete Pain Relief | A proportion of patients were able to discontinue analgesics, indicating significant pain relief.[4] | A proportion of patients were able to discontinue analgesics, indicating significant pain relief.[4] |
| Improvement in Quality of Life (Karnofsky Performance Status) | Patients showed an improvement in the Karnofsky performance scale from 70+/-10% to 78+/-14% 12 weeks after treatment (p=0.15).[4] | Patients showed an improvement in the Karnofsky performance scale from 70+/-10% to 78+/-14% 12 weeks after treatment (p=0.15).[4] |
The study concluded that there were no significant differences in pain palliation or Karnofsky performance status between the different radionuclides investigated.[4]
Safety and Tolerability
The primary dose-limiting toxicity for both ¹⁵³Sm-EDTMP and ¹⁸⁶Re-HEDP is reversible myelosuppression.
Table 2: Comparison of Hematological Toxicity
| Parameter | This compound EDTMP | Rhenium-186 HEDP |
| Thrombocytopenia | Grade I-III thrombocytopenia was observed.[4] | Grade I-III thrombocytopenia was observed.[4] |
| Leukopenia | The maximum nadir of leukocyte counts was observed between the 2nd to 5th week after treatment and was reversible within 12 weeks.[4] | The maximum nadir of leukocyte counts was observed between the 2nd to 5th week after treatment and was reversible within 12 weeks.[4] |
| Time to Nadir | 2 to 5 weeks post-treatment.[4] | 2 to 5 weeks post-treatment.[4] |
| Recovery | Hematological parameters were reversible within 12 weeks.[4] | Hematological parameters were reversible within 12 weeks.[4] |
The comparative study by Liepe et al. found no significant differences in bone marrow toxicity between the radionuclides.[4]
Experimental Protocols
The following provides a generalized experimental protocol based on methodologies reported in clinical trials of ¹⁵³Sm-EDTMP and ¹⁸⁶Re-HEDP for painful bone metastases.
1. Patient Selection Criteria:
-
Inclusion Criteria:
-
Histologically confirmed malignancy with evidence of painful bone metastases.
-
Positive bone scan demonstrating increased uptake in painful areas.
-
Adequate hematological function (e.g., platelet count >100,000/µL, white blood cell count >3,500/µL).[5]
-
Life expectancy of at least 3 months.
-
Pain refractory to conventional analgesics.
-
-
Exclusion Criteria:
-
Evidence of spinal cord compression or pathological fractures requiring immediate orthopedic intervention.
-
Rapidly declining blood counts.
-
Previous extensive radiotherapy to the bone marrow.
-
Solely osteolytic metastases with no evidence of osteoblastic activity on bone scan.
-
2. Dosing and Administration:
-
This compound EDTMP: A commonly administered activity is 37 MBq/kg (1.0 mCi/kg) body weight, administered as a slow intravenous injection.[6]
-
Rhenium-186 HEDP: Administered activities have ranged from 1295 MBq to 3330 MBq (35 mCi to 90 mCi) as an intravenous injection.[7][8]
-
Patients are typically well-hydrated before and after administration to facilitate the clearance of the unbound radiopharmaceutical.
3. Efficacy and Safety Assessments:
-
Pain Assessment: Pain relief is evaluated using validated scales such as the Visual Analog Scale (VAS) or a verbal rating scale (VRS) at baseline and at regular intervals (e.g., weekly for the first 4-6 weeks, then monthly) post-treatment.[4][6] Consumption of analgesics is also monitored as an indicator of pain relief.
-
Quality of Life: Assessed using standardized questionnaires such as the EORTC QLQ-C30 and its bone metastases module (BM22), or the Karnofsky Performance Status at baseline and follow-up visits.[4][9]
-
Hematological Monitoring: Complete blood counts (including platelets, white blood cells, and hemoglobin) are monitored weekly for the first 6-8 weeks and then at longer intervals to assess the degree and recovery of myelosuppression.[4]
Visualizations
The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing this compound EDTMP and Rhenium-186 HEDP.
Caption: Workflow of a randomized clinical trial comparing this compound EDTMP and Rhenium-186 HEDP.
The following diagram illustrates the logical relationship in the mechanism of action for bone-seeking radiopharmaceuticals.
Caption: Mechanism of action for bone-seeking radiopharmaceuticals.
References
- 1. mypcnow.org [mypcnow.org]
- 2. Radiopharmaceutical therapy for palliation of bone pain from osseous metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Targeted Palliative Radionuclide Therapy for Metastatic Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 153Sm-EDTMP for bone pain palliation in skeletal metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (153)Sm-EDTMP for pain relief of bone metastases from prostate and breast cancer and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. Rhenium-186-labeled hydroxyethylidene diphosphonate dosimetry and dosing guidelines for the palliation of skeletal metastases from androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality of life in responders after palliative radiation therapy for painful bone metastases using EORTC QLQ-C30 and EORTC QLQ-BM22: results of a Brazilian cohort - Mendez - Annals of Palliative Medicine [apm.amegroups.org]
The Synergistic Efficacy of Samarium-153 and External Beam Radiation in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination treatments that leverage different mechanisms of action to enhance therapeutic outcomes. One such promising approach, particularly for the management of painful bone metastases, is the concurrent use of Samarium-153-ethylene diamine tetramethylene phosphonate (153Sm-EDTMP) and external beam radiation therapy (EBRT). This guide provides a comprehensive comparison of this combination therapy against standalone treatments, supported by experimental data, detailed protocols, and an exploration of the underlying biological pathways.
Comparative Efficacy in Pain Palliation
Clinical evidence suggests a significant synergistic effect when this compound is combined with EBRT for the palliation of painful bone metastases, particularly in patients with metastatic castration-resistant prostate cancer (mCRPC). A prospective randomized clinical trial involving 177 mCRPC patients demonstrated that the combination therapy was a more effective analgesic treatment than 153Sm isotope therapy alone.[1]
A key study retrospectively analyzed 100 metastatic prostate cancer patients, dividing them into four treatment groups: 153Sm monotherapy, Strontium-89 (a similar radiopharmaceutical) monotherapy, 153Sm with EBRT, and Strontium-89 with EBRT. The results, as summarized in the table below, highlight the superior pain relief achieved with the combination therapy.
| Treatment Group | Number of Patients | Complete Pain Relief (VAS < 3) | Unsatisfactory Response (VAS > 5) |
| This compound Monotherapy | 30 | 40% | 20% |
| This compound + EBRT | 20 | 60% | 10% |
| Strontium-89 Monotherapy | 30 | 33% | 20% |
| Strontium-89 + EBRT | 20 | 50% | 15% |
Data from a retrospective analysis of 100 metastatic prostate cancer patients.[2][3]
The study found that the decrease in pain intensity and the use of analgesics, as well as the improvement in performance status, were statistically significant for the combined therapy compared to monotherapy (p<0.05).[2] Importantly, this enhanced efficacy did not come at the cost of increased treatment toxicity.[1][2]
While direct comparisons with EBRT alone are less documented in readily available literature, the significant improvement over radiopharmaceutical monotherapy suggests a potentiation of the radiation effect. EBRT is a localized treatment, whereas 153Sm-EDTMP is systemic, targeting multiple sites of high bone turnover. The combination, therefore, offers both targeted high-dose radiation to a specific painful site and a broader systemic treatment for other metastatic lesions.
Experimental Protocols: A Combined Modality Approach
The administration of this compound in conjunction with EBRT requires a coordinated protocol to maximize efficacy and ensure patient safety. The following is a generalized workflow based on clinical trial protocols.
Patient Selection and Preparation
-
Inclusion Criteria: Patients with histologically confirmed malignancies with multifocal bone metastases, particularly those with osteoblastic or mixed lesions, are potential candidates. A positive bone scan is required to confirm 153Sm-EDTMP uptake in the metastatic sites.[4]
-
Exclusion Criteria: Patients with rapidly progressing disease, severe myelosuppression, or significant renal impairment may not be suitable candidates.
-
Patient Preparation: Adequate hydration is crucial. Patients are typically hydrated with normal saline before the administration of 153Sm-EDTMP.
Treatment Administration
-
This compound-EDTMP Infusion: 153Sm-EDTMP is administered intravenously. The standard therapeutic dose is typically 37 MBq/kg (1 mCi/kg) of body weight.[2][3]
-
Dosimetry and Imaging: Post-infusion, scintigraphic imaging can be performed to confirm the biodistribution of 153Sm-EDTMP and to perform dosimetry calculations for absorbed radiation doses to tumors and critical organs like the bone marrow.
-
External Beam Radiation Therapy (EBRT): EBRT is typically delivered to the most painful or dominant metastatic site. A common regimen is 8 Gy in a single fraction or 20 Gy in five daily fractions.[2][3] The timing of EBRT in relation to the 153Sm-EDTMP infusion can vary, but in some protocols, it is administered concurrently or shortly after the radiopharmaceutical.
Post-Treatment Monitoring
-
Hematological Monitoring: Regular monitoring of blood counts is essential due to the potential for myelosuppression, a known side effect of 153Sm-EDTMP.
-
Pain Assessment: Pain relief is assessed using standardized scales such as the Visual Analogue Scale (VAS) and by monitoring analgesic consumption.
Underlying Mechanisms and Signaling Pathways
The enhanced efficacy of the combination therapy is believed to stem from the synergistic effects of the different types of radiation delivered by 153Sm-EDTMP and EBRT at the cellular and molecular levels.
This compound is a beta-emitter, delivering a localized, continuous, low-dose-rate radiation to the bone metastases.[5] EBRT, on the other hand, delivers high-dose-rate photon radiation from an external source. The interplay between these two radiation modalities is thought to potentiate DNA damage and inhibit cellular repair mechanisms more effectively than either treatment alone.
Ionizing radiation, from both beta particles and photons, induces a variety of DNA lesions, with DNA double-strand breaks (DSBs) being the most cytotoxic. The cellular response to this damage is a complex signaling cascade known as the DNA Damage Response (DDR).
Preclinical evidence suggests that some therapeutic agents can act as radiosensitizers, possibly through the inhibition of pathways like NF-κB, which is involved in upregulating anti-apoptotic signals after radiation exposure.[6] While the specific molecular interactions of combined beta and photon radiation are still under investigation, it is hypothesized that the continuous low-dose radiation from 153Sm may prime the cancer cells, making them more susceptible to the subsequent high-dose burst of radiation from EBRT. This could involve the downregulation of DNA repair proteins or the synchronization of cells in a more radiosensitive phase of the cell cycle.
Conclusion
The combination of this compound-EDTMP and external beam radiation therapy represents a promising strategy for enhancing the palliative treatment of painful bone metastases. The available clinical data strongly suggest a synergistic effect, leading to improved pain control without a significant increase in toxicity. The detailed experimental protocols and a deeper understanding of the underlying molecular pathways will be crucial for optimizing this combination therapy and expanding its application in oncology. Further research, particularly direct comparisons with EBRT alone and elucidation of the precise mechanisms of synergy, will be invaluable for drug development professionals and researchers in this field.
References
- 1. A prospective randomized trial: a comparison of the analgesic effect and toxicity of 153Sm radioisotope treatment in monotherapy and combined therapy including local external beam radiotherapy (EBRT) among metastatic castrate resistance prostate cancer (mCRPC) patients with painful bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Search results [inis.iaea.org]
- 4. Treatment of bone pain secondary to metastases using this compound-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Samarium-153 and Other Radiopharmaceuticals for Bone Metastases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cost-effectiveness, clinical efficacy, and mechanisms of action of Samarium-153 (Sm-153) lexidronam, Strontium-89 (Sr-89) chloride, and Radium-223 (Ra-223) dichloride for the treatment of painful bone metastases. The information is intended to assist researchers and drug development professionals in their evaluation of these therapeutic agents.
Executive Summary
Bone-seeking radiopharmaceuticals are a cornerstone of palliative care for patients with painful bone metastases, offering targeted radiation to sites of active bone turnover. This compound has demonstrated significant cost-effectiveness compared to conventional pain management, often being the dominant therapeutic option. While both this compound and Strontium-89 provide effective pain palliation as beta-emitters, this compound's shorter half-life offers a better safety profile with more transient myelosuppression. Radium-223, an alpha-emitter, is unique in its proven ability to extend overall survival in patients with metastatic castration-resistant prostate cancer (mCRPC), a benefit not established for the beta-emitters. This survival advantage, however, comes at a considerably higher cost. The choice between these agents depends on the therapeutic goal—pain palliation versus survival extension—as well as cost and patient-specific factors.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics, clinical efficacy, and cost-effectiveness of this compound, Strontium-89, and Radium-223 based on available clinical data.
Table 1: Physical and Dosimetric Properties
| Characteristic | This compound lexidronam | Strontium-89 chloride | Radium-223 dichloride |
| Radionuclide | This compound | Strontium-89 | Radium-223 |
| Particle Emission | Beta (β) and Gamma (γ) | Beta (β) | Alpha (α) |
| Half-life | 46.3 hours (1.93 days)[1] | 50.5 days[1] | 11.4 days[2] |
| Maximum Energy | 0.81 MeV (β) | 1.46 MeV (β) | 5.78 MeV (α) |
| Maximum Range in Tissue | ~3 mm | ~8 mm | <100 µm |
| Mechanism of Uptake | Adsorption to hydroxyapatite | Calcium mimic | Calcium mimic |
Table 2: Clinical Efficacy for Pain Palliation
| Outcome | This compound lexidronam | Strontium-89 chloride | Radium-223 dichloride |
| Pain Response Rate | 58% - 80%[3] | 60% - 80%[4] | Significant improvement in pain[5] |
| Time to Onset of Pain Relief | 1-2 weeks[6] | 1-4 weeks | Variable |
| Duration of Pain Relief | 2 to 17 weeks[3] | Up to 6 months | Not the primary endpoint |
| Effect on Opioid Consumption | Significant reduction[6] | Reduction in analgesic requirements[4] | Reduction in opioid use |
Table 3: Impact on Overall Survival
| Radiopharmaceutical | Impact on Overall Survival | Supporting Evidence |
| This compound lexidronam | No proven survival benefit as a single agent[7] | Primarily studied for palliative endpoints. |
| Strontium-89 chloride | No proven survival benefit as a single agent[7] | Primarily studied for palliative endpoints. |
| Radium-223 dichloride | Proven to extend overall survival in mCRPC[2][5] | ALSYMPCA trial demonstrated a median survival benefit of 3.6 months.[5] |
Table 4: Cost-Effectiveness Comparison
| Radiopharmaceutical | Cost-Effectiveness Profile |
| This compound lexidronam | Dominant therapy compared to conventional pain management, offering higher efficacy at a lower cost.[1][8] A 2005 study reported the cost of pain control per patient with conventional therapy to be €12,515.39 versus €5,595.52 for this compound therapy.[8] Another study in 2013 cited a product cost of $4,500 per treatment.[1] |
| Strontium-89 chloride | Considered a cost-effective treatment for bone pain palliation. One study indicated an incremental cost-effectiveness ratio (ICER) of £16,884 per QALY when added to chemotherapy.[9] |
| Radium-223 dichloride | Higher cost compared to beta-emitters, but can be cost-effective in specific patient populations due to the survival benefit. A 2018 analysis showed an incremental cost per QALY of €27,606 compared to best supportive care in mCRPC patients without prior chemotherapy.[10] |
Mechanisms of Action and Signaling Pathways
The therapeutic effect of these radiopharmaceuticals stems from their ability to localize to areas of high bone turnover and deliver targeted radiation.
This compound and Strontium-89 (Beta-Emitters): this compound is chelated to ethylenediamine tetramethylene phosphonate (EDTMP), which has a high affinity for the hydroxyapatite mineral component of bone.[11] Strontium-89, being a calcium analog, is also readily incorporated into the bone matrix.[12][13] Both are beta-emitters, releasing high-energy electrons that cause single-strand DNA breaks and generate reactive oxygen species, ultimately leading to cancer cell death.
Radium-223 (Alpha-Emitter): Radium-223, also a calcium mimic, is incorporated into the bone matrix at sites of metastases.[14][15] It emits alpha particles, which are much larger and have a higher linear energy transfer than beta particles. This results in highly localized and potent cytotoxicity through the induction of complex, difficult-to-repair double-strand DNA breaks in adjacent tumor cells.[14][15][16]
Below is a diagram illustrating the general mechanism of action for these bone-seeking radiopharmaceuticals.
Experimental Protocols and Methodologies
The evaluation of radiopharmaceuticals for bone pain palliation typically involves rigorous clinical trial methodologies. Below is a generalized experimental workflow and a summary of a typical clinical trial protocol.
Generalized Experimental Workflow:
References
- 1. Economic and Clinical Net Benefits from the Use of Samarium Sm-153 Lexidronam Injection in the Treatment of Bone Metastases [article.sapub.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. ec.europa.eu [ec.europa.eu]
- 4. cancernetwork.com [cancernetwork.com]
- 5. msac.gov.au [msac.gov.au]
- 6. This compound-Lexidronam complex for treatment of painful bone metastases in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palliative effects and adverse events of strontium-89 for prostate cancer patients with bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Cost-effectiveness analysis of samario-153 (Quadramet) for the treatment of patients with prostate cancer and bone metastases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cost-effectiveness of zoledronic acid and strontium-89 as bone protecting treatments in addition to chemotherapy in patients with metastatic castrate-refractory prostate cancer: results from the TRAPEZE trial (ISRCTN 12808747) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cost-effectiveness Analysis of Radium-223 Dichloride in Metastatic Castration-Resistant Prostate Cancer Patients Without Previous Chemotherapy Treatment in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. openmedscience.com [openmedscience.com]
- 13. What is the mechanism of Strontium chloride SR-89? [synapse.patsnap.com]
- 14. What is the mechanism of Radium Ra-223 Dichloride? [synapse.patsnap.com]
- 15. Radium-223 mechanism of action: implications for use in treatment combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
Histopathological Validation of Tumor Response to Samarium-153 Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic efficacy of Samarium-153 (Sm-153) radiopharmaceutical therapy, with a focus on the histopathological validation of tumor response in bone metastases. While Sm-153 is well-established for pain palliation, this guide delves into the evidence of its cytotoxic effects on tumor cells and compares its performance with alternative treatments based on available preclinical and clinical data.
Comparative Efficacy of this compound Therapy
This compound, particularly in the form of this compound-ethylenediaminetetramethylene phosphonate (Sm-153-EDTMP), is a bone-seeking radiopharmaceutical that delivers targeted beta radiation to sites of high bone turnover, such as bone metastases.[1][2] Its primary clinical application is the palliation of pain associated with osteoblastic skeletal metastases.[3] However, evidence also suggests a direct cytotoxic effect on tumor cells.
A comparative study of Sm-153-EDTMP and the bisphosphonate pamidronate for the treatment of painful bone metastases demonstrated a higher therapeutic efficacy for Sm-153-EDTMP in pain relief.[4] While both agents are used to manage complications of bone metastases, Sm-153 offers the additional mechanism of direct irradiation of tumor tissue. Clinical studies have also compared Sm-153 with other radionuclides like Strontium-89, showing comparable pain response rates.[2][5]
Preclinical studies in canines with spontaneous osteosarcoma have shown that Sm-153-EDTMP can induce tumor remission, particularly in smaller, well-ossified lesions.[6] While these studies provide evidence of anti-tumor activity, detailed comparative histopathological data remains limited in the published literature. One report noted greater than 95% necrosis in two patients with extraosseous osteosarcoma lesions following Sm-153-EDTMP therapy, indicating a potent cytotoxic effect in responsive tumors.
The following tables summarize the available quantitative data on the clinical and preclinical outcomes of this compound therapy.
Table 1: Clinical Efficacy of this compound-EDTMP for Pain Palliation in Bone Metastases
| Comparison Agent | Number of Patients | Primary Cancer Type(s) | Sm-153-EDTMP Response Rate (Pain Relief) | Comparison Agent Response Rate (Pain Relief) | Study Reference |
| Pamidronate | 18 | Breast, Prostate, Lung, GI | 77.8% | 44.4% | [4] |
| Placebo | 152 | Prostate | Statistically significant improvement over placebo | - | |
| Strontium-89 | Multiple Studies | Various | 57% - 90% | Comparable to Sm-153 | [2] |
Table 2: Preclinical Response of Canine Osteosarcoma to this compound-EDTMP
| Study Type | Number of Animals | Treatment Regimen | Key Findings | Study Reference |
| Spontaneous Osteosarcoma | 40 | 37 MBq/kg single or double dose | Varied response; small, ossified lesions responded well. | [6] |
| Spontaneous Osteosarcoma | 9 | 1 mCi/kg | 1 complete remission. | [1] |
Experimental Protocols
A standardized protocol for the histopathological examination of bone tumors is crucial for validating therapeutic response. The following methodology is based on guidelines from the College of American Pathologists (CAP) and can be adapted for preclinical and clinical research involving this compound therapy.[7][8][9][10][11]
Specimen Handling and Processing
-
Specimen Reception: Fresh tumor tissue is optimal for comprehensive analysis, including molecular studies. If fresh tissue is not available, the specimen should be fixed in 10% neutral buffered formalin.
-
Gross Examination: Describe the size, shape, consistency, and color of the tissue. For resection specimens, measure the tumor dimensions and its relationship to surrounding structures.
-
Tissue Sampling:
-
For large tumors, sample at a rate of one section per centimeter of the maximum dimension.
-
Take sections from grossly heterogeneous areas, including the tumor periphery, center, and areas adjacent to normal tissue.
-
If necrosis is grossly identified, submit a section that includes the transition to viable tumor.
-
-
Decalcification (if necessary): For bone specimens, use a suitable decalcifying agent (e.g., EDTA) that preserves tissue morphology and antigenicity for immunohistochemistry.
-
Tissue Processing and Embedding: Process the tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections and stain with Hematoxylin and Eosin (H&E) for routine morphological assessment.
Histopathological Evaluation
-
Tumor Type and Grade: Classify the tumor according to the latest World Health Organization (WHO) classification. Assess the histological grade based on cellularity, nuclear pleomorphism, and mitotic activity.
-
Quantification of Tumor Necrosis:
-
Visually estimate the percentage of tumor necrosis across all submitted slides.
-
Necrosis is characterized by the loss of cellular detail, eosinophilic cytoplasm, and pyknotic or absent nuclei.
-
Compare the extent of necrosis in the Sm-153 treated group with a control or comparator-treated group.
-
-
Assessment of Apoptosis:
-
Identify apoptotic bodies (small, eosinophilic cytoplasmic fragments with condensed nuclear chromatin).
-
Immunohistochemistry for cleaved caspase-3 can be used for more specific detection and quantification of apoptotic cells.
-
-
Evaluation of Cellular and Stromal Changes:
-
Assess for changes in tumor cell morphology, such as cytoplasmic vacuolization or nuclear changes.
-
Evaluate the stromal response, including fibrosis, inflammation, and vascular changes (e.g., hyalinization, thrombosis).
-
-
Immunohistochemistry: Use a panel of antibodies to further characterize the tumor phenotype and assess the expression of relevant biomarkers.
Visualizations
Experimental Workflow for Histopathological Validation
The following diagram illustrates a typical workflow for a preclinical study designed to validate the histopathological response of bone tumors to this compound therapy.
Caption: Experimental workflow for histopathological validation of tumor response.
Mechanism of Action of this compound-EDTMP
The therapeutic effect of Sm-153-EDTMP is based on the targeted delivery of beta radiation to bone metastases.
Caption: Mechanism of action of this compound-EDTMP in bone metastases.
References
- 1. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tijdschriftvoornucleairegeneeskunde.nl [tijdschriftvoornucleairegeneeskunde.nl]
- 3. Treatment of bone pain secondary to metastases using this compound-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and clinicopathologic response of canine bone tumor patients to treatment with this compound-EDTMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.cap.org [documents.cap.org]
- 8. cap.objects.frb.io [cap.objects.frb.io]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for the examination of specimens from patients with tumors of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Samarium-153 in the Clinical Management of Painful Bone Metastases
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving Samarium-153 (Sm-153) for the palliative treatment of painful bone metastases. It offers an objective comparison of Sm-153 with other commercially available radiopharmaceuticals, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy and Safety of Radiopharmaceuticals for Bone Metastases
The primary goal of radionuclide therapy in this context is the palliation of pain and improvement in quality of life. This compound, a beta- and gamma-emitting radioisotope chelated to ethylenediamine tetramethylene phosphonate (EDTMP), has demonstrated significant efficacy in this regard.
Quantitative Analysis of Clinical Trial Data
The following tables summarize the key efficacy and safety data from various clinical trials and meta-analyses, comparing this compound with other commonly used radiopharmaceuticals.
Table 1: Efficacy of this compound in Pain Palliation for Bone Metastases
| Study/Analysis | Number of Patients | Primary Cancer Types | Dosage | Pain Response Rate | Duration of Pain Relief |
| Sartor et al. (Phase III)[1][2] | 152 | Hormone-refractory prostate cancer | 1.0 mCi/kg (37 MBq/kg) | Significant pain relief vs. placebo within 1-2 weeks | Not specified |
| Double-blind, placebo-controlled trial[3] | 118 | Various primary malignancies | 1.0 mCi/kg | 62% - 72% within 4 weeks | Persistent at 16 weeks in 43% of responders |
| Retrospective Study[4] | 58 | Prostate, Breast, Lung, and others | 37-59.2 MBq/kg | 80.6% (Prostate), 85% (Breast) | Not specified |
| Chinese Multicenter Trial[5] | 105 | Various primary tumors | 0.5 mCi/kg and 1.0 mCi/kg | 83% (0.5 mCi/kg), 86% (1.0 mCi/kg) | Not specified |
| Systematic Review[6] | Multiple studies | Various | Standard doses | Similar to Sr-89, Re-186, Re-188 | Not specified |
| Clinical Trial in Prostate Cancer[7] | 22 | Hormone-refractory prostate cancer | 37 MBq/kg | 50-71% (pain reduction of ≥50%) | Up to 28 weeks |
Table 2: Comparative Efficacy of this compound and Other Radiopharmaceuticals
| Radiopharmaceutical | Typical Pain Response Rate | Onset of Pain Relief | Duration of Pain Relief | Key Advantages |
| This compound (Sm-153) | 57% - 90%[8] | 1-2 weeks[1][2] | Up to 4 months[8] | Shorter half-life (1.9 days) allowing for quicker hematological recovery. Gamma emission allows for imaging. |
| Strontium-89 (Sr-89) | 70%[9] | 2-4 weeks | 2-3 months (median time to progression)[9] | Longer half-life may provide more sustained, albeit delayed, pain relief. |
| Rhenium-186 (Re-186) | Similar to Sm-153[6] | Not specified | Not specified | Not widely available. |
| Radium-223 (Ra-223) | N/A (primarily for survival benefit) | N/A | N/A | Alpha-emitter with proven overall survival benefit in castration-resistant prostate cancer[10][11]. Lower hematologic toxicity[11][12]. |
Table 3: Comparative Hematological Toxicity of Radiopharmaceuticals
| Radiopharmaceutical | Grade 3/4 Thrombocytopenia | Grade 3/4 Leukopenia | Nadir (Time to lowest blood counts) | Recovery |
| This compound (Sm-153) | Mild and transient; Grade 4 is rare[1][3]. | Mild and transient; Grade 4 is rare[1][3]. | 3-5 weeks[13] | By 8 weeks[1][13] |
| Strontium-89 (Sr-89) | Higher incidence compared to Sm-153[14]. | Higher incidence compared to Sm-153[14]. | Not specified | Not specified |
| Radium-223 (Ra-223) | Lower than beta-emitters[11][12]. | Lower than beta-emitters[11][12]. | Not specified | Not specified |
Detailed Experimental Protocols of Key Clinical Trials
The methodologies of clinical trials evaluating Sm-153 for bone metastases share common elements, ensuring patient safety and the accurate assessment of efficacy.
Patient Selection Criteria
Inclusion criteria for pivotal trials typically include:
-
Confirmed Diagnosis: Patients with confirmed osteoblastic bone metastases from a primary malignancy, often identified through a positive radionuclide bone scan[2][4].
-
Pain Symptoms: Presence of pain secondary to bone metastases that is refractory to conventional analgesic therapy[4].
-
Adequate Hematological Function: To mitigate the risk of severe myelosuppression, patients are required to have a minimum white blood cell count (e.g., >2,000/μl) and platelet count (e.g., >50,000/μl)[4].
-
Life Expectancy: A reasonable life expectancy (e.g., at least 4 months) to allow for the assessment of treatment response[15].
Exclusion criteria often include:
-
Impending pathological fracture or spinal cord compression.
-
Recent chemotherapy or external beam radiation that could confound the assessment of toxicity.
-
Pregnancy or breastfeeding.
Dosing and Administration
The standard and most frequently studied dose of this compound is 1.0 mCi/kg (37 MBq/kg) , administered as a slow intravenous injection over approximately one minute[8]. Dose escalation studies have been conducted, with 2.5 mCi/kg identified as the maximum tolerated dose in some patient populations[5]. Patients are typically well-hydrated before and after the injection to facilitate the clearance of the radiopharmaceutical not absorbed by the bone, thereby minimizing radiation exposure to the bladder[13]. Repeat administrations are possible, generally after a minimum interval of eight weeks, contingent on the patient's hematological recovery[16].
Response Assessment
The evaluation of treatment response in bone metastases is multifaceted and has evolved. Key assessment methods include:
-
Pain Relief: This is the primary endpoint in most palliative care trials. It is often measured using validated patient-reported scales such as the Visual Analog Scale (VAS) or the Brief Pain Inventory[15]. A significant reduction in pain scores is a key indicator of a positive response.
-
Analgesic Consumption: A decrease in the use of opioid or other pain medications is another important measure of efficacy[3].
-
Quality of Life: Assessed through standardized questionnaires that evaluate the patient's overall well-being and functional status.
-
Tumor Response: While challenging to measure in bone, modern imaging criteria are being employed:
-
RECIST 1.1: The Response Evaluation Criteria in Solid Tumors now considers bone metastases with a soft tissue component >10 mm as measurable disease[17][18][19][20].
-
MD Anderson (MDA) Criteria: These are specific criteria developed to assess the therapeutic response in various types of bone metastases[17][18][19].
-
PERCIST: The Positron Emission Tomography Response Criteria in Solid Tumors allows for the assessment of metabolic activity, providing a measure of response even without anatomical changes[17][18][19].
-
Visualizing the Research and Treatment Pathway
To better understand the processes involved in the evaluation and application of this compound, the following diagrams illustrate the logical flow of a meta-analysis and a typical patient journey in a clinical trial.
Caption: Logical workflow of a meta-analysis for clinical trials.
Caption: Patient journey in a typical Sm-153 clinical trial.
Conclusion
The meta-analysis of clinical trials demonstrates that this compound is a safe and effective treatment for the palliation of pain from bone metastases, with a rapid onset of action and a manageable, transient myelosuppression. When compared to other beta-emitting radiopharmaceuticals like Strontium-89, Sm-153 offers the advantage of a shorter half-life, which may be beneficial for patients who might require subsequent myelosuppressive therapies. The emergence of alpha-emitters like Radium-223 has introduced a new dimension to the treatment landscape, offering a survival benefit in certain patient populations. The choice of radiopharmaceutical should be guided by the primary treatment goal (pain palliation vs. survival extension), the patient's clinical condition, and the toxicity profile of the agent. Further research, particularly head-to-head comparative trials and studies combining radiopharmaceuticals with other systemic therapies, will continue to refine the optimal use of these agents in the management of metastatic bone disease.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Economic and Clinical Net Benefits from the Use of Samarium Sm-153 Lexidronam Injection in the Treatment of Bone Metastases [article.sapub.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Treatment of bone pain secondary to metastases using this compound-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. recipp.ipp.pt [recipp.ipp.pt]
- 7. This compound treatment of bone pain in patients with metastatic prostate cancer. | Semantic Scholar [semanticscholar.org]
- 8. tijdschriftvoornucleairegeneeskunde.nl [tijdschriftvoornucleairegeneeskunde.nl]
- 9. Strontium and samarium therapy for bone metastases from prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bone-targeting radiopharmaceuticals including radium-223 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Bone-seeking radiopharmaceuticals as targeted agents of osteosarcoma: this compound-EDTMP and radium-223 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. dovepress.com [dovepress.com]
- 15. This compound-ethylene diamine tetramethylene phosphonate, a beta-emitting bone-targeted radiopharmaceutical, useful for patients with osteoblastic bone metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Cancer Response Criteria and Bone Metastases: RECIST 1.1, MDA and PERCIST [jcancer.org]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. Cancer Response Criteria and Bone Metastases: RECIST 1.1, MDA and PERCIST - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Term Toxicity: Samarium-153 vs. Strontium-89
For researchers, scientists, and drug development professionals navigating the landscape of radiopharmaceuticals for the palliation of metastatic bone pain, a critical evaluation of long-term toxicity is paramount. This guide provides an objective comparison of two prominent beta-emitting radionuclides, Samarium-153 (¹⁵³Sm) lexidronam and Strontium-89 (⁸⁹Sr) chloride, with a focus on their long-term safety profiles, supported by experimental data.
Executive Summary
Both ¹⁵³Sm-lexidronam and ⁸⁹Sr-chloride are effective in palliating pain from osteoblastic bone metastases.[1][2] Their primary long-term toxicity is hematological, specifically myelosuppression.[3][4] However, the characteristics of this toxicity differ due to their distinct physical properties. ¹⁵³Sm, with its shorter physical half-life and lower beta particle energy, generally induces a more transient and milder myelosuppression compared to ⁸⁹Sr.[5] Non-hematological long-term effects are less common but have been reported, particularly for ¹⁵³Sm.
Comparative Data on Physical Properties and Toxicity
The following tables summarize the key physical characteristics and reported long-term toxicities of ¹⁵³Sm-lexidronam and ⁸⁹Sr-chloride.
Table 1: Physical Properties
| Property | This compound (¹⁵³Sm) | Strontium-89 (⁸⁹Sr) |
| Half-life | 46.3 hours (1.93 days)[2][3] | 50.5 days[4][6] |
| Beta Energy (max) | 0.81 MeV[2] | 1.46 MeV[4] |
| Beta Particle Range (soft tissue) | ~3.0 mm[2] | ~8.0 mm[4] |
| Gamma Photon Emission | Yes (103 keV)[2] | No |
Table 2: Long-Term Hematological Toxicity
| Toxicity Profile | This compound (¹⁵³Sm) lexidronam | Strontium-89 (⁸⁹Sr) chloride |
| Primary Toxicity | Mild and transient myelosuppression[7][8] | Myelosuppression[9] |
| Platelet Nadir | 3-5 weeks post-administration, ~50% of baseline[5] | Approximately 4-8 weeks post-injection[10] |
| WBC Nadir | 3-5 weeks post-administration, ~50% of baseline[5] | Approximately 4-8 weeks post-injection[10] |
| Recovery | Typically by week 8[5][7][8] | Partial return to baseline by 12 weeks[10] |
| Severe (Grade 3/4) Thrombocytopenia | Not observed in some key trials[7][8] | Reported, with higher incidence than ¹⁵³Sm in some analyses |
| Severe (Grade 3/4) Leukopenia | Not observed in some key trials[7][8] | Reported, with higher incidence than ¹⁵³Sm in some analyses[11] |
| Bone Marrow Failure | Rare, and often associated with tumor infiltration[12] | Rare, and often associated with tumor infiltration[12] |
Table 3: Long-Term Non-Hematological Toxicity
| Toxicity Profile | This compound (¹⁵³Sm) lexidronam | Strontium-89 (⁸⁹Sr) chloride |
| Pain Flare | Transient increase in bone pain in some patients[2][13] | Transient increase in bone pain in some patients[2] |
| Neuropathy | Acute and transient neuropathy reported in a retrospective study (n=29/139)[14] | Not commonly reported as a long-term effect. |
| Edema | Acute lower extremity edema reported in a retrospective study (n=27/139), with higher prevalence in patients receiving subsequent chemotherapy[14] | Not commonly reported as a long-term effect. |
| Secondary Malignancies | Risk considered low[15] | Risk considered low. |
Mechanism of Action and Cellular Targeting
Both radiopharmaceuticals function by delivering targeted radiation to sites of high bone turnover, characteristic of metastatic lesions.
This compound lexidronam is a chelated complex of the radioisotope ¹⁵³Sm and ethylenediaminetetramethylene phosphonate (EDTMP).[16] EDTMP has a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation in areas of active bone formation.[13][15] The emitted beta particles from ¹⁵³Sm then induce DNA damage and cell death in the surrounding tumor cells.[3]
Strontium-89 chloride acts as a calcium analog.[9][17] Due to its chemical similarity to calcium, it is readily incorporated into the bone matrix, particularly in osteoblastic lesions with high mineral turnover.[18][19] The beta particles emitted by ⁸⁹Sr deliver a localized radiotherapeutic effect.[4]
Experimental Protocols
Detailed methodologies from key clinical trials provide insight into the data supporting the long-term toxicity profiles of these agents.
This compound lexidronam: Double-Blind, Placebo-Controlled Trial
A pivotal study evaluating the safety and efficacy of ¹⁵³Sm-lexidronam involved a double-blind, placebo-controlled design.[20]
-
Patient Population: Patients with painful bone metastases from various primary malignancies.[20]
-
Intervention: Patients were randomized to receive a single intravenous injection of ¹⁵³Sm-lexidronam at doses of 0.5 mCi/kg or 1.0 mCi/kg, or a placebo.[20]
-
Toxicity Assessment: Hematological toxicity was monitored through regular complete blood counts. Non-hematological adverse events were recorded throughout the study.
-
Key Exclusion Criteria: Severe bone marrow suppression (e.g., white blood cell count <2,000/μl, platelet count <50,000/μl).[21]
-
Unblinding: Treatment was unblinded for patients who did not respond by week 4, with placebo patients eligible to receive 1.0 mCi/kg of ¹⁵³Sm-lexidronam.[20]
Strontium-89 chloride: Randomized Phase II and III Trials
Numerous clinical trials have assessed the safety and efficacy of ⁸⁹Sr-chloride.
-
Patient Population: Patients with painful osteoblastic metastases, primarily from prostate and breast cancer.[10]
-
Intervention: A single intravenous injection of ⁸⁹Sr-chloride, with doses ranging from 0.6 MBq/kg to 400 MBq per patient.[10] Some trials compared ⁸⁹Sr to other treatments like chemotherapy.[22]
-
Toxicity Assessment: Hematological toxicity was evaluated through baseline and periodic complete blood cell counts.[10] Clinical response was assessed by pain scores, analgesic use, and mobility.[10]
-
Key Exclusion Criteria: Prior strontium therapy, recent hemibody radiation or chemotherapy, and impending spinal cord compression or pathological fracture.[23]
-
Follow-up: Patients were typically evaluated for at least 3 months following treatment.[10]
Visualizing Mechanisms and Workflows
Mechanism of Action: this compound lexidronam
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. tijdschriftvoornucleairegeneeskunde.nl [tijdschriftvoornucleairegeneeskunde.nl]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. Overview of Samarium Sm 153 Lexidronam in the Treatment of Painful Metastatic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palliative effects and adverse events of strontium-89 for prostate cancer patients with bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Lexidronam complex for treatment of painful bone metastases in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. openmedscience.com [openmedscience.com]
- 10. Strontium 89 therapy for the palliation of pain due to osseous metastases. | Sigma-Aldrich [sigmaaldrich.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. Adverse events in the long-term follow-up of patients treated with samarium Sm 153 lexidronam for osseous metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. large.stanford.edu [large.stanford.edu]
- 16. msac.gov.au [msac.gov.au]
- 17. openmedscience.com [openmedscience.com]
- 18. What is the mechanism of Strontium chloride SR-89? [synapse.patsnap.com]
- 19. Strontium Chloride Sr-89 (Metastron) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 20. Palliation of pain associated with metastatic bone cancer using this compound lexidronam: a double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Treatment of bone pain secondary to metastases using this compound-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Palliation of bone pain in prostate cancer using chemotherapy and strontium-89. A randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Samarium-153 Disposal
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for the proper disposal of Samarium-153 (Sm-153), a beta- and gamma-emitting radionuclide commonly used in medical research and drug development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the public, as well as maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
This compound's relatively short half-life allows for a straightforward and safe disposal method known as "decay-in-storage." This process involves holding the radioactive waste in a secure, shielded location until its radioactivity has diminished to background levels, at which point it can be disposed of as regular waste.
Key Operational and Disposal Plan
The primary method for disposing of Sm-153 waste is through decay-in-storage, a procedure sanctioned by regulatory bodies such as the U.S. Nuclear Regulatory Commission (NRC) for radionuclides with half-lives of 120 days or less.[1][2] Given that the half-life of this compound is approximately 46.3 hours (1.93 days), it is an ideal candidate for this disposal method.[3][4][5]
Quantitative Data for this compound Disposal
The following table summarizes the key quantitative data necessary for the safe management and disposal of this compound.
| Parameter | Value | Notes |
| Half-life (T½) | 46.3 hours (1.93 days) | The time required for the radioactivity to reduce by half.[3][4][5] |
| Primary Emissions | Beta particles (β⁻), Gamma photons (γ) | The beta particles are the therapeutic component, while the gamma photons (primarily 103.2 keV) are used for imaging and detection.[5] |
| Recommended Decay Period | 10 half-lives | A conservative timeframe to ensure radioactivity has decayed to negligible levels (approximately 0.1% of the original activity). |
| Calculated Decay Period | ~20 days | Ten half-lives equate to approximately 19.3 days. A 20-day storage period is a practical guideline. |
| Regulatory Guideline for Decay-in-Storage | Half-life ≤ 120 days | This compound falls well within the NRC's guidelines for decay-in-storage.[1][2] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol outlines the standard operating procedure for the decay-in-storage of solid and liquid waste contaminated with this compound in a laboratory setting.
1. Waste Segregation at the Point of Generation:
-
Solid Waste: Place all contaminated solid waste (e.g., gloves, absorbent paper, plasticware, vials) into a designated radioactive waste container. This container must be clearly labeled with the "Caution, Radioactive Material" symbol, the isotope (this compound), the date, and the initial activity.
-
Liquid Waste: Segregate aqueous and organic liquid waste into separate, clearly labeled, and leak-proof containers. Do not mix radioactive waste with hazardous chemical waste unless specifically approved by your institution's Radiation Safety Officer (RSO).
-
Sharps: All contaminated sharps (e.g., needles, razor blades) must be placed in a puncture-resistant sharps container that is also labeled as radioactive waste.
2. Storage for Decay:
-
Transfer the sealed and labeled waste containers to a designated, secure, and shielded decay-in-storage area. This area should be away from high-traffic zones to minimize personnel exposure.
-
Use appropriate shielding, such as lead bricks, around the waste containers to keep radiation exposure to personnel As Low As Reasonably Achievable (ALARA).
-
Maintain a detailed log for all waste placed into storage. The log should include the date of storage, the radionuclide, the estimated activity, the container identification, and the name of the individual placing the waste into storage.
3. Monitoring and Surveying for Disposal:
-
After a minimum of 10 half-lives (~20 days), the waste can be surveyed for disposal.
-
Before surveying, move the waste container to a low-background area to ensure an accurate reading.
-
Use a calibrated, low-level Geiger-Müller (GM) survey meter appropriate for detecting the gamma emissions of Sm-153 (103.2 keV).
-
Remove any shielding from around the container before surveying.
-
Survey all surfaces of the waste container. The radiation levels must be indistinguishable from the background radiation level.
4. Final Disposal:
-
Once the survey confirms that the radioactivity has decayed to background levels, the waste can be disposed of as non-radioactive waste.
-
Before disposal, all radioactive material labels and symbols must be defaced or removed from the container.[1][2]
-
Dispose of the waste in accordance with your institution's policies for regular trash or, if applicable, biomedical waste.
-
Record the final disposal date, the survey instrument used, the background reading, the final reading of the container, and the name of the individual performing the survey and disposal.[1][2] These records must be maintained for inspection by regulatory agencies.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal process.
Caption: Workflow for this compound Waste Disposal.
Caption: Decision Logic for Sm-153 Waste Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Samarium-153
For Immediate Implementation: Essential Safety and Logistical Protocols for Researchers, Scientists, and Drug Development Professionals
The handling of Samarium-153 (Sm-153), a beta- and gamma-emitting radionuclide, demands rigorous adherence to safety protocols to minimize radiation exposure and prevent contamination. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when working with Sm-153. The primary goal is to protect against beta particle exposure to the skin and eyes and to prevent internal contamination through inhalation or ingestion.
Quantitative Data on Shielding and Attenuation
Effective shielding is critical for minimizing radiation dose. This compound emits both beta particles and gamma photons. While standard laboratory PPE provides a barrier against beta particles, additional shielding is necessary to attenuate gamma radiation.
| Equipment | Material | Recommended Thickness/Specifications | Attenuation Properties |
| Body Shielding | Lead | Half-value layer (HVL) for Sm-153 is ~0.10 mm. 1 mm of lead can reduce external radiation exposure by a factor of approximately 1,000.[1] | Primarily for gamma radiation. |
| Acrylic/Plexiglass | ≥ 1 cm | Recommended as primary shielding for beta particles to minimize the production of bremsstrahlung (secondary X-rays).[2][3] | |
| Eye/Face Protection | Safety Goggles/Glasses | Standard laboratory grade | Protects eyes from beta particles and splashes.[4] |
| Face Shield | Full-face coverage | Recommended when there is a higher risk of splashes or aerosol generation. | |
| Hand Protection | Disposable Gloves | Nitrile or Latex | Double-gloving is recommended. No specific thickness is mandated, but standard laboratory-grade gloves provide a barrier against direct skin contamination.[5] |
| Protective Clothing | Lab Coat | Standard, full-length | Provides a primary barrier against contamination of personal clothing.[4] |
| Disposable Gown | Impervious material | Recommended for procedures with a higher risk of spills or contamination. | |
| Shoe Covers | Disposable | Prevents the spread of contamination outside the designated work area.[5] |
Operational Plan: A Step-by-Step Protocol for Handling this compound
This protocol outlines the essential steps for safely handling Sm-153 in a laboratory setting. Adherence to these procedures is mandatory to maintain a safe working environment.
Experimental Protocol: Radiolabeling Procedure with a Beta Emitter
This generalized protocol for radiolabeling illustrates the key safety and handling steps applicable to working with Sm-153.
Objective: To safely perform a radiolabeling reaction using a beta-emitting radionuclide.
Materials:
-
This compound solution
-
Reaction vessel (e.g., microcentrifuge tube)
-
Pipettes and sterile, filtered tips
-
Reagents for the labeling reaction
-
Appropriate shielding (acrylic for beta, lead for gamma)
-
Radiation survey meter
-
Radioactive waste containers
-
Decontamination solution
Procedure:
-
Preparation and Pre-Work Survey:
-
Don all required PPE: double gloves, lab coat, safety glasses, and dosimeter.
-
Designate a specific work area for the procedure and cover the surface with absorbent paper.
-
Perform a background radiation survey of the work area and record the results.
-
Place acrylic shielding between yourself and the radioactive source.
-
-
Handling the Radionuclide:
-
Thaw the Sm-153 vial according to the manufacturer's instructions, keeping it in a lead-shielded container.
-
Using forceps, transfer the vial to the designated work area behind the acrylic shield.
-
Carefully open the vial, avoiding any direct contact with the opening.
-
Using a calibrated pipette with a sterile, filtered tip, aspirate the required volume of the Sm-153 solution.
-
Dispense the radionuclide into the reaction vessel, which is also behind the shield.
-
-
Performing the Reaction:
-
Add the necessary reagents to the reaction vessel using clean pipettes for each reagent.
-
Gently mix the contents as required by the specific labeling protocol.
-
Incubate the reaction for the specified time and at the appropriate temperature, ensuring the reaction vessel remains shielded.
-
-
Post-Reaction Handling and Monitoring:
-
After the incubation period, handle the reaction mixture with the same precautions as the stock solution.
-
Monitor the work area, gloves, and equipment for contamination using a survey meter throughout the procedure.
-
If contamination is detected on gloves, change them immediately.
-
-
Cleanup and Waste Disposal:
-
Dispose of all contaminated materials (pipette tips, tubes, absorbent paper) in the designated radioactive waste container.
-
Decontaminate any non-disposable equipment and the work surface.
-
Perform a final survey of the work area, yourself, and any equipment to ensure no residual contamination. Record the survey results.
-
Remove PPE in the correct order to avoid self-contamination (outer gloves, gown, inner gloves, etc.).
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of radioactive waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Segregation at the Source:
-
Immediately dispose of all solid radioactive waste (gloves, absorbent paper, plasticware) into a designated, clearly labeled solid radioactive waste container.[1][6]
-
Dispose of liquid radioactive waste into a labeled, sealed container specifically for liquid waste. Do not mix aqueous and organic liquid waste unless permitted by your institution's radiation safety office.[6]
-
Segregate waste based on the half-life of the radionuclide. Sm-153 has a half-life of 46.3 hours and should be stored separately from long-lived isotopes.[7][8]
-
-
Labeling and Storage:
-
Ensure all waste containers are clearly labeled with the radioactive symbol, the isotope (Sm-153), the date, and the activity level.[6]
-
Store radioactive waste in a designated and shielded area away from general laboratory traffic.
-
-
Decay-in-Storage:
-
For short-lived isotopes like Sm-153, a "decay-in-storage" policy is often employed. This involves storing the waste for a sufficient period (typically 10 half-lives) until the radioactivity is indistinguishable from background levels.[9]
-
-
Final Disposal:
-
Once the waste has decayed to background levels, it must be surveyed with a radiation meter to confirm its non-radioactive status.
-
All radioactive labels must be defaced or removed before the waste is disposed of as regular biohazardous or chemical waste, depending on its nature.[9]
-
Maintain meticulous records of all radioactive waste disposal.
-
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical flow of handling this compound and the decision-making process for PPE selection.
By implementing these safety and logistical protocols, researchers can confidently and safely work with this compound, ensuring the protection of all personnel and the advancement of their scientific endeavors. Always consult your institution's Radiation Safety Officer for specific guidance and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
